tert-Butyl (3-amino-2-methylphenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-amino-2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBGTBRWZRCMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443759 | |
| Record name | tert-Butyl (3-amino-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179898-27-2 | |
| Record name | tert-Butyl (3-amino-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 179898-27-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of "tert-Butyl (3-amino-2-methylphenyl)carbamate"
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (3-amino-2-methylphenyl)carbamate
Introduction
tert-Butyl (3-amino-2-methylphenyl)carbamate, with CAS Number 179898-27-2, is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1] As a substituted aniline derivative, it incorporates both a free amine and a carbamate-protected amine on a toluene backbone. The tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective chemical transformations, making this compound a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.
The strategic placement of the amino and methyl groups on the phenyl ring influences the molecule's reactivity, conformation, and ultimately, its physicochemical properties. Understanding these properties is paramount for researchers in drug development, as they directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling characteristics. This guide provides a detailed examination of the key physicochemical attributes of tert-Butyl (3-amino-2-methylphenyl)carbamate, supported by field-proven experimental protocols and scientific rationale.
Core Physicochemical Characteristics
A summary of the fundamental properties of tert-Butyl (3-amino-2-methylphenyl)carbamate is presented below. These values are foundational for its application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 179898-27-2 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC=C1N)NC(=O)OC(C)(C)C | [1] |
| Purity (Typical) | ≥98% (by HPLC) | [2] |
Lipophilicity: A Critical Parameter in Drug Discovery
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial physicochemical parameter that describes a molecule's distribution between a nonpolar (lipid) and a polar (aqueous) phase.[3][4] It profoundly influences a drug candidate's membrane permeability, solubility, and binding to biological targets. For tert-Butyl (3-amino-2-methylphenyl)carbamate, the interplay between the hydrophobic toluene ring and tert-butyl group, and the polar amino and carbamate functionalities results in a moderate lipophilicity that is essential for its utility as a scaffold in drug design.
Experimental Determination of LogP: The Shake-Flask Method (OECD 107)
The "gold standard" for LogP determination is the shake-flask method, which involves directly measuring the concentration of the analyte in equilibrated n-octanol and water phases.[3] This method provides a direct, reliable measurement when performed with careful attention to experimental detail.
-
Phase Preparation : Prepare mutually saturated solvents by vigorously mixing n-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours, followed by a 24-hour separation period.[5][6] This ensures that the two phases are in equilibrium before the analyte is introduced.
-
Sample Preparation : Accurately weigh and dissolve a small amount of tert-Butyl (3-amino-2-methylphenyl)carbamate in the n-octanol phase to create a stock solution. The initial concentration should be chosen to ensure detectability in both phases post-partitioning.
-
Partitioning : Combine a precise volume of the n-octanol stock solution with a precise volume of the saturated PBS in a suitable vessel (e.g., a separatory funnel or centrifuge tube).
-
Equilibration : Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. This can take several hours. Centrifugation is then employed to ensure complete separation of the two phases.
-
Quantification : Carefully sample both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a validated analytical technique, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6]
-
Calculation : The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Caption: Workflow for Shake-Flask LogP Determination.
Identity and Purity Assessment
Confirming the identity and assessing the purity of tert-Butyl (3-amino-2-methylphenyl)carbamate is essential for its use in regulated environments and reproducible research. A combination of chromatographic and spectroscopic methods provides a comprehensive characterization.
Chromatographic Purity: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse technique for assessing the purity of small organic molecules.[7][8] It separates compounds based on their hydrophobicity, making it highly effective for analyzing molecules like the target compound.[7]
-
Sample Preparation : Prepare a ~1 mg/mL solution of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation & Column :
-
HPLC System : A standard analytical HPLC or UHPLC system with a UV detector.
-
Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 alkyl chain is the most common chemistry for reversed-phase separations.
-
-
Mobile Phase :
-
Solvent A : Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid modifier improves peak shape for amine-containing compounds.
-
Solvent B : Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Chromatographic Conditions :
-
Gradient : A typical gradient would be 10% to 95% Solvent B over 15-20 minutes. This ensures elution of the main compound while separating it from more polar or more hydrophobic impurities.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : ~254 nm, where the phenyl ring exhibits strong absorbance.
-
Injection Volume : 5-10 µL.
-
-
Data Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Caption: Workflow for RP-HPLC Purity Analysis.
Structural Confirmation: Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, the nine equivalent protons of the tert-butyl group, and the amine protons.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[1] Using a technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 223.29, confirming the elemental composition.
-
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying key functional groups. Expected characteristic peaks would include N-H stretches for the primary amine and the carbamate, and a strong C=O stretch for the carbamate carbonyl group.
Synthesis and Handling Considerations
The synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate typically involves the selective mono-protection of 2-methyl-1,3-phenylenediamine. This is achieved using di-tert-butyl dicarbonate (Boc₂O) under controlled conditions.
Synthetic Protocol: N-Boc Protection
The N-tert-butyloxycarbonylation of anilines is a robust and widely used reaction.[9] The lower nucleophilicity of aromatic amines compared to aliphatic amines often requires specific conditions for efficient protection.
-
Setup : In a round-bottom flask, dissolve 2-methyl-1,3-phenylenediamine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Reaction : Cool the solution to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) portion-wise. A base such as triethylamine may be added to scavenge the acid byproduct, although for some anilines, the reaction proceeds without it.[10]
-
Monitoring : Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup & Purification : Upon completion, the reaction mixture is typically washed with aqueous solutions to remove byproducts. The crude product is then purified by column chromatography on silica gel to isolate the desired mono-protected product from di-protected species and unreacted starting material.
Conclusion
tert-Butyl (3-amino-2-methylphenyl)carbamate is a key synthetic intermediate whose utility is defined by its distinct physicochemical properties. Its moderate lipophilicity, governed by a balance of polar and nonpolar functionalities, makes it an attractive scaffold for designing molecules with favorable ADME characteristics. The robust analytical methods outlined herein—RP-HPLC for purity, the shake-flask method for LogP, and various spectroscopic techniques for identity—provide a comprehensive framework for its characterization. A thorough understanding and application of these principles are essential for any researcher utilizing this versatile building block in the pursuit of novel chemical entities.
References
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies, Inc.
- Reverse Phase HPLC (RP-HPLC). DSDP Analytics.
- tert-Butyl (3-amino-2-methylphenyl)
- Reverse-phase HPLC analysis and purific
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Application Note – N-Boc protection. Sigma-Aldrich.
- Small Molecule HPLC. Sigma-Aldrich.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Bentham Science Publisher.
- An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem.
- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.
- Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature.
- Reverse-phase HPLC Analysis and Purification of Small Molecules.
- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences.
- Scaling Small Molecule Purific
- N-Boc-m-phenylenediamine , ≥98.0%(HPLC) , 68621-88-5. CookeChem.
Sources
- 1. 179898-27-2 | tert-Butyl (3-amino-2-methylphenyl)carbamate | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 2. N-Boc-m-phenylenediamine , ≥98.0%(HPLC) , 68621-88-5 - CookeChem [cookechem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]
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- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to tert-Butyl (3-amino-2-methylphenyl)carbamate: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and organic synthesis, the strategic use of protecting groups and functionalized intermediates is paramount. Among these, N-Boc protected diamines have emerged as indispensable tools, offering a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of tert-Butyl (3-amino-2-methylphenyl)carbamate , a key building block whose unique structural arrangement offers significant advantages in the synthesis of novel therapeutic agents. As a Senior Application Scientist, this guide aims to deliver not just procedural steps, but a foundational understanding of the causality behind its synthesis and application, empowering researchers to leverage its full potential in their synthetic endeavors.
Core Molecular Attributes of tert-Butyl (3-amino-2-methylphenyl)carbamate
The precise identity of a chemical entity is fundamental to its successful application. This section provides the essential molecular identifiers for tert-Butyl (3-amino-2-methylphenyl)carbamate.
| Property | Value | Source |
| CAS Number | 954238-92-7 | BLDpharm |
| Molecular Formula | C₁₂H₁₈N₂O₂ | BLDpharm |
| Molecular Weight | 222.28 g/mol | Calculated |
The molecular structure, characterized by a phenylenediamine scaffold with a sterically accessible amino group at the 3-position and a Boc-protected amino group at the 1-position adjacent to a methyl group, dictates its reactivity and utility. This specific arrangement allows for selective functionalization, a critical aspect in multi-step synthetic campaigns.
The Synthetic Rationale: Selective Boc Protection of 2,3-Diaminotoluene
The synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate hinges on the selective mono-Boc protection of 2,3-diaminotoluene. The challenge in protecting symmetrical or unsymmetrical diamines lies in achieving mono-protection over di-protection.[1] The presence of two nucleophilic amino groups necessitates a carefully controlled reaction environment to favor the desired product.
Mechanistic Considerations for Selectivity
The selective protection of one amine group over the other in 2,3-diaminotoluene is influenced by both steric and electronic factors. The amino group at the 2-position is ortho to the methyl group, which imparts a degree of steric hindrance. In contrast, the amino group at the 3-position is less sterically encumbered.
The reaction with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via nucleophilic attack of an amino group on one of the carbonyl carbons of the anhydride.[2] While both amino groups are nucleophilic, the less hindered amine at the 3-position is more likely to react preferentially, especially under kinetically controlled conditions.
A Validated Experimental Protocol for Mono-Boc Protection
Drawing from established methodologies for the selective mono-Boc protection of diamines, the following protocol provides a robust framework for the synthesis of the title compound.[1] This "one-pot" procedure utilizes an acid to transiently protonate one amine, thereby facilitating selective protection of the other.
Protocol: Synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate
-
Dissolution and In-Situ Salt Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-diaminotoluene (1 equivalent) in anhydrous methanol at 0 °C.
-
Slowly add trimethylsilyl chloride (Me₃SiCl) (1 equivalent) dropwise to the stirred solution. The formation of a white precipitate of the mono-hydrochloride salt of the diamine is expected.[1] This step is crucial for deactivating one of the amino groups.
-
-
Boc Protection:
-
Allow the reaction mixture to warm to room temperature.
-
Add water (approximately 1 mL per gram of diamine) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in methanol.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).[2]
-
-
Work-up and Isolation:
-
Upon completion, dilute the reaction mixture with water and wash with a non-polar organic solvent such as diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.[1]
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution to deprotonate the ammonium salt and liberate the free amine.[1]
-
Extract the product into dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (3-amino-2-methylphenyl)carbamate.
-
Applications in Drug Discovery and Development
The carbamate group is a key structural motif in many approved drugs and prodrugs.[3][4] Boc-protected amines, such as tert-butyl (3-amino-2-methylphenyl)carbamate, are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules.[5] The presence of a free primary amine allows for a multitude of subsequent chemical transformations, while the Boc-protected amine remains inert until its strategic deprotection is required.
Role as a Versatile Synthetic Intermediate
The free amino group of tert-butyl (3-amino-2-methylphenyl)carbamate can serve as a nucleophile in a variety of bond-forming reactions, including:
-
Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation and Reductive Amination: To introduce further substituents on the nitrogen atom.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
This versatility allows for the construction of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
A Gateway to Bioactive Scaffolds
Phenylenediamine derivatives are prevalent scaffolds in many biologically active compounds, including kinase inhibitors, antivirals, and anticancer agents. The strategic placement of the amino and methyl groups on the phenyl ring in tert-butyl (3-amino-2-methylphenyl)carbamate provides a unique substitution pattern that can be exploited to access novel chemical space.
The subsequent deprotection of the Boc group under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, reveals the second primary amine.[6] This allows for further derivatization or for the amine to act as a key pharmacophoric feature, participating in hydrogen bonding or salt bridge formation with biological targets.
Conclusion
tert-Butyl (3-amino-2-methylphenyl)carbamate represents a valuable and versatile building block for medicinal chemists and synthetic organic chemists. Its strategic design allows for selective functionalization, providing a reliable entry point to a wide range of complex molecules with potential therapeutic applications. The synthetic protocol outlined in this guide, based on established and reliable methods, offers a clear pathway to accessing this important intermediate. A thorough understanding of its chemical properties and reactivity will undoubtedly facilitate its effective use in the ongoing quest for novel and improved pharmaceuticals.
References
- Calculated based on the molecular formula C₁₂H₁₈N₂O₂.
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]
-
Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 8(5), 888-903. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
Sources
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
A Technical Guide to the Spectral Analysis of tert-Butyl (3-amino-2-methylphenyl)carbamate
This guide provides an in-depth analysis of the spectral data for the compound tert-Butyl (3-amino-2-methylphenyl)carbamate, a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule is paramount for ensuring its purity, confirming its structure, and understanding its chemical behavior. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these analytical techniques.
Molecular Structure and Spectroscopic Overview
tert-Butyl (3-amino-2-methylphenyl)carbamate (CAS No. 177994-59-9) possesses a molecular formula of C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol . The structure features a substituted phenyl ring, a carbamate functional group, and a tert-butyl group. Each of these components will give rise to characteristic signals in the various spectroscopic methods discussed.
The following diagram illustrates the overall workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tert-Butyl (3-amino-2-methylphenyl)carbamate, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy
Theoretical Principles: Proton NMR (¹H NMR) provides information on the number of different types of protons, the electronic environment of each proton, and the number of neighboring protons. The chemical shift (δ) is influenced by the shielding and deshielding effects of nearby functional groups.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for observing exchangeable protons like those on amine and amide groups.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation:
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~1.50 | singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |
| b | ~2.10 | singlet | 3H | Ar-CH ₃ | The methyl group attached to the aromatic ring will be a singlet. Its chemical shift is slightly downfield due to the ring current. |
| c | ~3.60 | broad singlet | 2H | -NH ₂ | The protons of the primary amine are exchangeable and often appear as a broad singlet. The exact chemical shift can vary with concentration and solvent. |
| d | ~6.50-7.20 | multiplet | 3H | Ar-H | The aromatic protons will appear in this region. Their splitting pattern will depend on their coupling with each other. |
| e | ~8.00 | broad singlet | 1H | -NH - | The amide proton is typically deshielded and will appear as a broad singlet. Its chemical shift is also dependent on solvent and concentration. |
Note: Chemical shifts are predictions and may vary based on experimental conditions.
¹³C NMR Spectroscopy
Theoretical Principles: Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms and their chemical environment. The chemical shift range is much larger than in ¹H NMR, leading to less signal overlap.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet.
-
Data Acquisition: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data and Interpretation:
| Signal | Predicted δ (ppm) | Assignment | Rationale |
| 1 | ~18 | Ar-C H₃ | The methyl carbon attached to the aromatic ring. |
| 2 | ~28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| 3 | ~80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen. |
| 4 | ~115-145 | Aromatic C | The six carbons of the phenyl ring will appear in this region. Carbons attached to nitrogen will be shifted further downfield. |
| 5 | ~153 | C =O | The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield. |
Note: Chemical shifts are predictions and may vary based on experimental conditions.
Part 2: Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, the sample can be prepared as a KBr pellet or a mull in Nujol.
-
Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Data and Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3400-3300 | Medium | N-H stretch | Primary amine (-NH₂) |
| ~3300 | Medium | N-H stretch | Amide (-NH-) |
| ~2970 | Strong | C-H stretch | sp³ C-H (tert-butyl and methyl) |
| ~1700 | Strong | C=O stretch | Carbonyl (carbamate) |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1250, ~1160 | Strong | C-N stretch, C-O stretch | Carbamate group |
The IR spectrum will be dominated by the strong carbonyl stretch of the carbamate group and the N-H stretches of the amine and amide.
Part 3: Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In its most common form, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
Experimental Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce a prominent molecular ion peak.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the m/z of the resulting ions is recorded.
Predicted Mass Spectrum and Interpretation:
The ESI-MS in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 223.29.
A key fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) from the tert-butyl group. This would result in a significant fragment ion at m/z 167.29. Further fragmentation of the aromatic ring structure is also possible.
Caption: Primary fragmentation pathway in ESI-MS.
Summary of Spectral Data:
| Technique | Key Feature | Predicted Value(s) |
| ¹H NMR | Chemical Shifts (δ) | ~1.50 (9H, s), ~2.10 (3H, s), ~3.60 (2H, br s), ~6.50-7.20 (3H, m), ~8.00 (1H, br s) ppm |
| ¹³C NMR | Chemical Shifts (δ) | ~18, ~28, ~80, ~115-145 (multiple peaks), ~153 ppm |
| IR | Wavenumbers (cm⁻¹) | ~3400-3300 (N-H), ~2970 (C-H), ~1700 (C=O), ~1600, ~1480 (C=C) cm⁻¹ |
| MS (ESI) | Mass-to-Charge (m/z) | 223.29 [M+H]⁺, 167.29 [M+H - 56]⁺ |
Conclusion
The comprehensive analysis of tert-Butyl (3-amino-2-methylphenyl)carbamate using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data in this guide serves as a robust framework for interpreting experimental results, ensuring the high level of scientific integrity required in research and development.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
A Technical Guide to the Mechanistic Profile of tert-Butyl (3-amino-2-methylphenyl)carbamate in Organic Synthesis
Abstract
This technical guide provides an in-depth analysis of tert-butyl (3-amino-2-methylphenyl)carbamate (CAS 313739-50-7), a versatile bifunctional building block in modern organic synthesis. The document elucidates the compound's core mechanistic actions, stemming from the strategic interplay of its three key functional moieties: a nucleophilic primary aromatic amine, a sterically influenced aromatic ring, and a chemically labile tert-butoxycarbonyl (Boc) protecting group. We will explore its role as a nucleophile in coupling reactions, the regiochemical outcomes of electrophilic aromatic substitution, and the standard mechanism for its deprotection to access the corresponding diamine. This guide is intended for researchers, chemists, and drug development professionals who leverage complex aniline derivatives to construct advanced molecular architectures.
Introduction and Structural Analysis
tert-Butyl (3-amino-2-methylphenyl)carbamate is a substituted aniline derivative featuring a mono-protected 1,3-diamine. The strategic placement of the Boc group on one amine and the methyl group adjacent to the other creates a molecule with differentiated reactivity at three key sites.
-
The Free Amine (-NH₂ at C3): This primary aromatic amine is a potent nucleophile and a strong activating group for electrophilic aromatic substitution. Its reactivity is the cornerstone of many synthetic applications.
-
The Protected Amine (-NHBoc at C1): The Boc group serves as a robust protecting group, masking the nucleophilicity of the C1 amine. Its primary "mechanism of action" is its clean, acid-labile removal to unveil the free amine at a later synthetic stage.
-
The Aromatic Ring: The phenyl ring is electron-rich due to the strong electron-donating nature of the -NH₂ group and the moderate donating effects of the -NHBoc and -CH₃ groups. This high electron density makes it highly susceptible to electrophilic attack, with regioselectivity governed by the synergistic or competitive directing effects of the substituents.
The physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 313739-50-7 | |
| Molecular Formula | C₁₂H₁₈N₂O₂ | |
| Molecular Weight | 222.28 g/mol | |
| Appearance | Typically an off-white to beige solid | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | [1] |
Synthesis Pathway
The synthesis of tert-butyl (3-amino-2-methylphenyl)carbamate typically follows a reliable two-step sequence common for differentially protected anilines. This process involves the protection of a commercially available nitroaniline followed by the chemical reduction of the nitro group.
This pathway ensures that the more reactive amine is generated in the final step, preventing side reactions during the Boc protection stage.
Core Mechanisms of Action
Mechanism I: Nucleophilic Reactivity at the C3-Amine
The primary and most exploited mechanism of action is the nucleophilic character of the unprotected C3-amino group. This functionality readily participates in reactions with a wide range of electrophiles, most notably in acylation and coupling reactions to form amide bonds.
A prime example is the condensation with carboxylic acids, a cornerstone of pharmaceutical synthesis.[2] This transformation is typically mediated by peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as Hydroxybenzotriazole (HOBt).
The mechanism proceeds as follows:
-
Activation: The carboxylic acid reacts with EDCI to form a highly reactive O-acylisourea intermediate.
-
Active Ester Formation: HOBt attacks the O-acylisourea, displacing the EDCI byproduct and forming a less-reactive but more stable active ester. This step minimizes side reactions and racemization if the acid contains a chiral center.
-
Nucleophilic Attack: The C3-amino group of tert-butyl (3-amino-2-methylphenyl)carbamate attacks the carbonyl carbon of the active ester.
-
Amide Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the final amide bond.
Experimental Protocol: Synthesis of a Substituted Benzamide Derivative
This protocol is adapted from a procedure for a structurally similar compound, tert-butyl 2-aminophenylcarbamate, and is representative of the title compound's reactivity.[2]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted benzoic acid (1.0 eq), tert-butyl (3-amino-2-methylphenyl)carbamate (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 9-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure amide product.
Mechanism II: Electrophilic Aromatic Substitution (EAS)
The phenyl ring is highly activated towards EAS due to the cumulative electron-donating effects of the -NH₂, -NHBoc, and -CH₃ substituents.[3][4][5] The regiochemical outcome is dictated by the directing power of these groups.
-
-NH₂ (at C3): A powerful ortho, para-director. It strongly activates positions C2, C4, and C6. Position C2 is sterically hindered by the methyl group.
-
-NHBoc (at C1): A moderately activating ortho, para-director, directing towards C2, C4, and C6.
-
-CH₃ (at C2): A weakly activating ortho, para-director, directing towards C1, C3, and C5.
The concerted effect of these groups leads to overwhelming activation and directing influence towards the C4 and C6 positions . The C5 position is significantly less favored. Therefore, electrophilic attack will preferentially occur at C4 and C6, likely yielding a mixture of mono-substituted products.
A representative EAS reaction, such as bromination with Br₂ in a polar solvent, would proceed via the standard arenium ion mechanism, with the cationic intermediate being significantly stabilized by resonance involving the lone pairs of the nitrogen atoms at the ortho and para positions.[5]
Mechanism III: Acid-Catalyzed Boc Deprotection
The Boc group is designed for removal under acidic conditions, a mechanism that proceeds with high fidelity and clean byproducts. Strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent like dioxane or methanol, are commonly used.
The deprotection mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, making the carbamate a better leaving group.
-
Carbocation Formation: The C-O bond cleaves heterolytically to release the highly stable tert-butyl carbocation and a carbamic acid intermediate. The tert-butyl cation is rapidly quenched, typically by eliminating a proton to form isobutene gas.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free primary amine of the 2-methyl-1,3-phenylenediamine product.
Conclusion and Outlook
tert-Butyl (3-amino-2-methylphenyl)carbamate operates through three distinct but complementary mechanisms of action, making it a highly strategic intermediate in multi-step synthesis. Its utility lies in the predictable and high-yielding reactivity of its free amine, the robust masking and clean removal of the Boc group, and the activated nature of its aromatic core. For drug development professionals and synthetic chemists, this compound offers a reliable platform for introducing a 2-methyl-1,3-phenylenediamine moiety, which is a common scaffold in pharmacologically active agents and advanced materials. Understanding these core mechanistic principles is essential for its effective deployment in the design and execution of complex synthetic routes.
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Chen, K. et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. [Online] Available at: [Link]
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BYJU'S. Electrophilic Substitution Reaction of Anilines. [Online] Available at: [Link]
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Shaik, S. P. et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1339–1350. [Online] Available at: [Link]
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Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Online] Available at: [Link]
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Davies, A. T. et al. (2012). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 134(28), 11475–11478. [Online] Available at: [Link]
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Zell, D. et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3790–3793. [Online] Available at: [Link]
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MDPI. (2011). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2011(2), M726. [Online] Available at: [Link]
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A Technical Guide to the Synthetic Derivatization of tert-Butyl (3-amino-2-methylphenyl)carbamate
Abstract
tert-Butyl (3-amino-2-methylphenyl)carbamate is a versatile bifunctional building block crucial in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a nucleophilic primary aromatic amine and a sterically hindered, Boc-protected secondary amine, offers a platform for selective chemical modifications. This guide provides an in-depth exploration of potential synthetic derivatization strategies targeting the primary amino group. We will delve into the mechanistic rationale behind key transformations including N-acylation, N-alkylation, diazotization-based modifications, and modern palladium-catalyzed cross-coupling reactions. Each section presents field-proven, step-by-step protocols, data summaries, and visual workflows to empower researchers in medicinal chemistry and drug development to harness the full synthetic potential of this valuable intermediate.
Introduction: The Strategic Value of the Core Scaffold
The synthetic utility of tert-butyl (3-amino-2-methylphenyl)carbamate lies in the orthogonal reactivity of its two nitrogen-containing functional groups. The primary amine at the C3 position is a potent nucleophile, readily participating in a wide array of classical and modern transformations. In contrast, the tert-butoxycarbonyl (Boc) protected amine is stable under many reaction conditions, serving as a latent amino group that can be revealed in a later synthetic step.
The ortho-methyl group introduces a degree of steric hindrance that can influence regioselectivity and reaction kinetics, a factor that must be considered during experimental design. This guide focuses on leveraging the reactivity of the C3-amino group to generate a diverse library of derivatives, providing a foundation for structure-activity relationship (SAR) studies and the development of novel molecular entities.
Caption: Overview of derivatization pathways for the core scaffold.
Derivatization via N-Acylation: Synthesis of Amide Analogues
The most direct modification of the primary amine is its conversion to an amide via acylation. This transformation is highly reliable and is fundamental for building larger, more complex structures such as peptide mimetics or enzyme inhibitors. The choice of coupling reagents is critical for ensuring high yields and minimizing side reactions, particularly racemization if chiral carboxylic acids are used. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt). EDCI activates the carboxylic acid, while HOBt acts as a scavenger for the reactive O-acylisourea intermediate, preventing side reactions and forming a more stable activated ester that reacts cleanly with the amine.
A study on the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives demonstrated a robust protocol for this transformation, achieving good yields for a variety of substituted carboxylic acids[1].
Experimental Protocol: General Procedure for N-Acylation
-
Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Add EDCI (1.5 eq), HOBt (1.5 eq), and a tertiary amine base like Diisopropylethylamine (DIPEA) (1.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to ensure complete activation of the carboxylic acid.
-
Amine Addition: Add a solution of tert-butyl (3-amino-2-methylphenyl)carbamate (1.1 eq) in the same anhydrous solvent to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative[1].
Data Presentation: Examples of N-Acylated Derivatives
| Carboxylic Acid Used | Derivative Name | Solvent System (Petroleum Ether:Ethyl Acetate) | Yield (%) | Reference |
| 4-Fluorobenzoic acid | tert-butyl (3-(4-fluorobenzamido)-2-methylphenyl)carbamate | 80:20 | 74 | [1] |
| 4-(1H-indol-2-yl)butanoic acid | tert-butyl (3-(4-(1H-indol-2-yl)butanamido)-2-methylphenyl)carbamate | 70:30 | 75.7 | [1] |
| Dodecanoic acid | tert-butyl (3-(dodecanamido)-2-methylphenyl)carbamate | N/A | N/A | [1] |
Derivatization via N-Alkylation
Selective N-alkylation of the primary amine introduces alkyl chains that can modulate the lipophilicity, basicity, and conformational flexibility of the resulting molecule. Direct alkylation with alkyl halides can be challenging due to the risk of over-alkylation. A more controlled approach involves reductive amination with aldehydes or ketones. However, for direct alkylation with reactive halides like propargyl bromide, specific conditions can be employed.
A published procedure for a related compound, (2-aminophenyl)carbamic acid tert-butyl ester, details an effective N-alkylation method using propargyl bromide in the presence of a base, which can be adapted for our core molecule. The use of potassium carbonate as the base and potassium iodide as a catalyst facilitates the reaction[2].
Experimental Protocol: N-Propargylation
-
Setup: To a solution of tert-butyl (3-amino-2-methylphenyl)carbamate (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃) (7.5 eq).
-
Heating: Reflux the reaction mixture for 15-30 minutes.
-
Reagent Addition: Add potassium iodide (KI) (0.5 eq) and propargyl bromide (1.1 eq) to the refluxing mixture.
-
Reaction: Continue to reflux the reaction for 18-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Evaporate the filtrate in vacuo to yield the crude product, which can be further purified by column chromatography[2].
Derivatization via Diazotization
The conversion of a primary aromatic amine to a diazonium salt is one of the most powerful transformations in aromatic chemistry, opening a gateway to a vast array of functionalities.[3][4] This reaction, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt[4][5].
The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions, often catalyzed by copper(I) salts (Sandmeyer reactions), to introduce halides, cyano, or hydroxyl groups.
Caption: Diazotization and subsequent Sandmeyer reactions workflow.
Experimental Protocol: Diazotization and Sandmeyer Reaction (e.g., Chlorination)
-
Diazotization: Suspend tert-butyl (3-amino-2-methylphenyl)carbamate (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise to the suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt is often indicated by a change in the solution's appearance[4].
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl, and cool it to 0-5 °C.
-
Coupling: Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas is typically observed[6].
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude tert-butyl (3-chloro-2-methylphenyl)carbamate by column chromatography.
Advanced Derivatization: Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize, are indispensable for this purpose.[7] While the primary amine itself is a substrate for Buchwald-Hartwig amination, a more strategic approach involves converting the amine into a halide or triflate via the diazotization route described above. The resulting aryl halide can then participate in a suite of Pd-catalyzed reactions.
-
Suzuki-Miyaura Coupling: Couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a C-C bond, enabling the synthesis of biaryl compounds[8][9][10].
-
Sonogashira Coupling: Reacts the aryl halide with a terminal alkyne to form a C-C bond, yielding aryl alkynes[7][11].
-
Buchwald-Hartwig Amination: Couples the aryl halide with a primary or secondary amine to form a C-N bond, providing access to complex diaryl or alkyl-aryl amines[7].
Causality in Catalyst Selection
The success of these reactions is highly dependent on the choice of palladium catalyst and, critically, the phosphine ligand. Ligands like SPhos, XPhos, or t-BuBrettPhos are often essential. These bulky, electron-rich phosphine ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the product and regenerates the Pd(0) catalyst[7][12]. The choice of ligand is empirical and must be optimized for the specific substrates involved.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add the aryl halide (derived from our core molecule, 1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water. Thoroughly degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to obtain the biaryl product.
Conclusion
tert-Butyl (3-amino-2-methylphenyl)carbamate is a strategically designed building block that offers a wealth of opportunities for synthetic diversification. By targeting the primary amino group through robust and high-yielding transformations such as N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling, researchers can rapidly generate libraries of analogues. The protocols and insights provided in this guide serve as a practical resource for scientists in drug discovery and materials science, enabling the efficient synthesis of novel compounds for further investigation. Understanding the causality behind reagent selection and reaction conditions is paramount to achieving success in these synthetic endeavors.
References
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Asif, M. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]
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LibreTexts. (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]
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Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]
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ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]
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BYJU'S. (Date N/A). Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]
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Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry Notes. Available at: [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
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Organic Chemistry Portal. (Date N/A). Diazotisation. Organic Chemistry Portal. Available at: [Link]
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LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (Date N/A). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Request PDF. Available at: [Link]
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Pittelkow, M. (Date N/A). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Available at: [Link]
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National Institutes of Health. (Date N/A). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. National Institutes of Health. Available at: [Link]
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YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
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National Institutes of Health. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. PubMed Central. Available at: [Link]
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ACS Publications. (2023). Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Omega. Available at: [Link]
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National Institutes of Health. (Date N/A). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. Available at: [Link]
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MDPI. (2022). Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. MDPI. Available at: [Link]
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An In-depth Technical Guide to tert-Butyl (3-amino-2-methylphenyl)carbamate: A Strategic Building Block in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex and effective therapeutic agents. tert-Butyl (3-amino-2-methylphenyl)carbamate has emerged as a highly valuable scaffold, offering a unique combination of steric and electronic properties coupled with a versatile, orthogonally protected diamine functionality. This guide provides an in-depth analysis of this building block, detailing its synthesis, physicochemical characteristics, and its strategic application in the construction of diverse, medicinally relevant compounds. Through case studies and detailed protocols, we illustrate its role in enabling regioselective functionalization and facilitating the exploration of chemical space around the 2-methyl-1,3-diaminobenzene core, a privileged motif in various therapeutic areas.
Introduction: The Strategic Value of Orthogonally Protected Diamines
The design of efficient synthetic routes in medicinal chemistry often hinges on the use of "building blocks"—pre-functionalized molecules that can be sequentially and selectively elaborated into a final target compound. An ideal building block offers predictable reactivity, robust handling properties, and, most importantly, chemical handles that can be addressed independently. tert-Butyl (3-amino-2-methylphenyl)carbamate (Figure 1) is an exemplary embodiment of these principles.
Its core structure, a 2-methyl-1,3-benzenediamine, is a key pharmacophore in numerous bioactive molecules.[1] The strategic value of this specific building block lies in its orthogonal protection scheme:
-
A Free Arylamine (-NH₂): This primary amine is nucleophilic and readily participates in a wide array of reactions, including amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions.
-
A Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a robust, acid-labile protecting group. It renders the second amine non-nucleophilic, preventing undesired side reactions.[2] Its clean removal under acidic conditions, which are often compatible with many other functional groups, allows for subsequent, selective functionalization at this second position.
-
An Ortho-Methyl Group (-CH₃): This seemingly simple substituent provides significant steric influence. It restricts the conformation of adjacent groups, which can be crucial for locking in a bioactive conformation. Furthermore, it can shield the molecule from metabolic degradation at that position, potentially improving its pharmacokinetic profile.
This combination of features makes tert-butyl (3-amino-2-methylphenyl)carbamate a powerful tool for systematically building molecular complexity and exploring structure-activity relationships (SAR).
A versatile building block featuring a nucleophilic primary amine, a sterically protected and acid-labile Boc-amine, and an influential ortho-methyl group.
Synthesis and Physicochemical Properties
The reliable supply of a building block is critical for its widespread adoption. tert-Butyl (3-amino-2-methylphenyl)carbamate is accessible through straightforward synthetic routes, typically starting from commercially available 2-methyl-1,3-benzenediamine or its precursors.
General Synthetic Approach:
A common method involves the chemoselective protection of one of the two amino groups of 2-methyl-1,3-benzenediamine. This can be achieved by carefully controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), under basic conditions. The slight difference in the electronic environment of the two amines, influenced by the ortho-methyl group, can often be exploited to achieve mono-protection with reasonable selectivity.
An alternative and often more controlled route begins with a nitrated precursor, such as 2-methyl-3-nitroaniline. The amino group is first protected with the Boc group, followed by the chemical reduction of the nitro group to the second amine. This sequence ensures unambiguous regioselectivity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [3] |
| Molecular Weight | 222.28 g/mol | [3] |
| Appearance | Typically an off-white to light brown solid | Supplier Data |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | [4] |
| Stability | Stable under standard laboratory conditions; store in an inert atmosphere | [5] |
Strategic Applications & Methodologies
The true utility of tert-butyl (3-amino-2-methylphenyl)carbamate is demonstrated in its application. The orthogonal nature of its amino groups allows for a logical and stepwise construction of complex molecules.
The most common workflow involves a three-step sequence that leverages the differential reactivity of the two amino groups. This strategy allows for the introduction of two different substituents (R¹ and R²) in a controlled, regioselective manner.
Research into novel anti-inflammatory agents has utilized this building block to create libraries of substituted benzamides.[6] The free amine serves as an anchor point for coupling various carboxylic acids, while the Boc-protected amine allows for future diversification or can be deprotected to reveal a key interaction site.
Experimental Protocol: Amide Coupling [6]
This protocol describes the coupling of the building block with a generic substituted carboxylic acid.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl (3-amino-2-methylphenyl)carbamate (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., DCM or DMF).
-
Activator Addition: Add a coupling agent such as EDCI (1.5 eq) and an activator like HOBt (1.5 eq) to the mixture.
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (1.5 eq), to scavenge the acid formed during the reaction.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.
| Reactant | Molar Eq. | Purpose |
| tert-Butyl (3-amino-2-methylphenyl)carbamate | 1.0 | Starting building block |
| Substituted Carboxylic Acid | 1.1 | To form the amide bond |
| EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) | 1.5 | Carbodiimide coupling agent |
| HOBt (Hydroxybenzotriazole) | 1.5 | Reduces side reactions and racemization |
| DIPEA (N,N-Diisopropylethylamine) | 1.5 | Organic base |
| DCM (Dichloromethane) | - | Solvent |
The 1,3-diaminobenzene scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern oncology. The building block is particularly useful in the synthesis of inhibitors targeting kinases like EGFR. For example, it can serve as a precursor to intermediates used in the synthesis of Osimertinib (AZD9291), a third-generation EGFR inhibitor.[7][8] The general strategy involves coupling the free amine to a pyrimidine core, followed by further modifications.
Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent, typically Dichloromethane (DCM) or 1,4-Dioxane.
-
Acid Addition: Add an excess of a strong acid. Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M) are commonly used.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as an amine salt (e.g., TFA or HCl salt).
-
Neutralization (Optional): If the free base is required for the next step, dissolve the crude salt in a suitable solvent and neutralize with an aqueous base (e.g., NaHCO₃ or NaOH) or an amine base (e.g., triethylamine), followed by extraction.
Conclusion and Future Outlook
tert-Butyl (3-amino-2-methylphenyl)carbamate is more than just a chemical intermediate; it is a strategic tool that enables efficiency, control, and creativity in medicinal chemistry. Its well-defined, orthogonal reactivity allows chemists to execute complex synthetic plans with confidence, minimizing protecting group manipulations and maximizing yield. The presence of the ortho-methyl group provides an additional layer of design, allowing for the fine-tuning of a molecule's steric and metabolic properties. As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, versatile, and reliable building blocks like tert-butyl (3-amino-2-methylphenyl)carbamate will undoubtedly grow, solidifying its role as a cornerstone of the modern medicinal chemist's toolbox.
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Toma, V., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
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National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Library of Medicine. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Retrieved from [Link]
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ResearchGate. (2017). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
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PubMed Central. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. National Library of Medicine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-methyl-1,2-benzenediamine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic routes to pharmaceutically relevant intermediates using the reported method. [Download Scientific Diagram]. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
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MDPI. (2011). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability of the Boc Protecting Group in tert-Butyl (3-amino-2-methylphenyl)carbamate
Introduction
The Boc Group: A Cornerstone of Amine Protection in Organic Synthesis
The tert-butyloxycarbonyl (Boc) group is a foundational amine protecting group in modern organic synthesis, prized for its robustness and predictable reactivity.[1] Its widespread application, from complex total synthesis to industrial-scale pharmaceutical production, is due to its remarkable stability across a broad spectrum of reaction conditions—including basic, nucleophilic, and reductive environments—paired with its facile and clean removal under specific acidic conditions.[1][2] This reliable "on/off" switching capability makes the Boc group an invaluable tool for synthetic chemists, enabling intricate molecular construction by selectively masking the reactivity of amine functionalities.[3]
The Specific Case of tert-Butyl (3-amino-2-methylphenyl)carbamate: Structure and Significance
This guide focuses on the stability of the Boc group in a specific, structurally nuanced molecule: tert-butyl (3-amino-2-methylphenyl)carbamate. This compound, featuring a substituted aniline core, is representative of intermediates commonly encountered in the development of pharmaceuticals and advanced materials. The stability and selective deprotection of the Boc group in this molecule are influenced not only by the inherent properties of the carbamate but also by the electronic and steric effects imparted by the substituents on the aromatic ring—namely, the ortho-methyl group and the meta-amino group. Understanding these influences is critical for predicting reactivity, optimizing reaction conditions, and preventing the formation of undesirable byproducts.
Scope of the Guide
This document provides a comprehensive analysis of the stability profile of the Boc group on tert-butyl (3-amino-2-methylphenyl)carbamate. It will delve into the core mechanisms of acid-catalyzed deprotection, evaluate the group's stability under various chemical environments, and provide field-proven, step-by-step protocols for its controlled removal. The insights herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to confidently and effectively manage this protecting group in their synthetic endeavors.
Core Principles of Boc Group Stability
The General Mechanism of Acid-Catalyzed Deprotection
The cleavage of the Boc group is an acid-catalyzed process that relies on the formation of a highly stable tert-butyl cation.[4][5] The mechanism proceeds through a well-established pathway:
-
Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This step increases the electrophilicity of the carbonyl carbon.
-
C-O Bond Cleavage: The protonated intermediate becomes unstable, leading to the heterolytic cleavage of the C-O bond and the departure of a stable tertiary carbocation (tert-butyl cation).[8]
-
Decarboxylation: This cleavage generates a transient carbamic acid intermediate, which is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4][8]
-
Amine Salt Formation: The resulting free amine is immediately protonated by the excess acid in the medium, forming the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[4][9]
The evolution of CO2 gas is a thermodynamic driving force for the reaction and a visual indicator that deprotection is proceeding.[7]
Caption: Acid-catalyzed deprotection workflow of a Boc-protected amine.
Factors Influencing Boc Group Lability
The rate and efficiency of Boc deprotection are highly dependent on several key experimental factors:
-
Acid Strength: Strong acids like TFA are highly effective for rapid and complete Boc removal.[6] Milder acids can also be used, but typically require longer reaction times or elevated temperatures.[10]
-
Solvent: The choice of solvent is crucial. Chlorinated solvents like dichloromethane (DCM) are commonly used as they are relatively non-nucleophilic and effectively solvate the intermediates.[11]
-
Temperature: Most Boc deprotections are performed at room temperature or 0 °C to control the reaction rate and minimize potential side reactions.[12][13] However, thermal deprotection in the absence of acid is also possible, though it often requires very high temperatures (>100 °C).[14]
-
Steric Hindrance: Steric bulk around the carbamate linkage can impede the approach of the acid catalyst, thereby slowing the rate of deprotection.[15][16] This is a particularly relevant factor for the title compound.
Stability Profile of tert-Butyl (3-amino-2-methylphenyl)carbamate
Stability Under Acidic Conditions
The Boc group is fundamentally designed to be labile under acidic conditions.[1] The key to successful synthesis is controlling this lability. For tert-butyl (3-amino-2-methylphenyl)carbamate, the rate of cleavage is influenced by the electron-donating nature of the aromatic amine and the steric hindrance from the ortho-methyl group.
| Reagent | Typical Conditions | Outcome & Remarks | Citation(s) |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 0 °C to RT, 1-2 h | Rapid & Complete Cleavage. The standard for efficient Boc removal. The resulting amine is formed as a TFA salt. | [6] |
| Hydrochloric Acid (HCl) | 4M in Dioxane, RT, 2-16 h | Effective & Complete Cleavage. A common and slightly milder alternative to TFA. Product is the hydrochloride salt. | [9][12][17] |
| Aqueous Phosphoric Acid | Aqueous solution, RT to 50 °C | Mild & Selective Cleavage. Can be used when other acid-sensitive groups are present. Slower than TFA or HCl. | [10] |
| p-Toluenesulfonic Acid (TsOH) | Methanol or DME, 40 °C, ~2 h | Effective Cleavage. A solid, non-volatile acid that can be easier to handle. |
Stability Under Basic Conditions
The Boc group is exceptionally stable under a wide range of basic conditions.[10] It is resistant to hydrolysis by common bases such as sodium hydroxide, potassium carbonate, and tertiary amines (e.g., triethylamine, diisopropylethylamine).[18] This stability is a cornerstone of its utility, allowing for orthogonal protection strategies where other protecting groups, like the base-labile Fmoc group, can be selectively removed in its presence.[10]
Thermal Stability
While primarily acid-labile, the Boc group can also be cleaved thermally. However, this typically requires high temperatures, often in the range of 120-240 °C, depending on the substrate and solvent.[14] For most laboratory and process applications, thermal cleavage is avoided as it can lead to side reactions and is less selective than acid-catalyzed methods. The stability of the Boc group at moderate temperatures (e.g., up to 80-100 °C) is generally good for typical reaction workups and purifications.
Stability Towards Other Reagents
-
Hydrogenolysis: The Boc group is completely stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C), which are commonly used to cleave other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[19] This orthogonality is frequently exploited in multi-step synthesis.
-
Nucleophiles: The carbamate linkage is generally unreactive towards most nucleophiles, including amines, alkoxides, and organometallics.[2][10]
-
Oxidizing and Reducing Agents: The Boc group is stable to many common oxidizing agents and reducing agents like LiAlH₄ and NaBH₄.[10]
Experimental Considerations and Mechanistic Insights
The Role of the ortho-Methyl Group: Steric and Electronic Effects
The methyl group at the C2 position of the phenyl ring in tert-butyl (3-amino-2-methylphenyl)carbamate plays a crucial role in modulating the stability of the Boc group.
-
Steric Hindrance: The primary effect is steric. The methyl group physically obstructs the space around the carbamate nitrogen, which can slow the rate of both Boc protection and deprotection reactions.[15][16] Studies have shown that steric hindrance from alkyl groups adjacent to an N-Boc group can significantly slow the reaction rate compared to unhindered analogues.[16] This means that deprotection may require slightly harsher conditions (longer time or higher acid concentration) than a non-methylated equivalent.
Caption: Steric hindrance from the ortho-methyl group obstructs reagent access.
The Impact of the meta-Amino Group
The free amino group at the C3 position is an electron-donating group. While its effect is less pronounced than an ortho or para substituent, it does slightly increase the electron density of the aromatic ring. This has a negligible direct electronic effect on the distant carbamate but is a critical consideration during reaction design. Under the acidic conditions used for deprotection, this amino group will also be protonated to form an ammonium salt. This is generally not problematic but must be accounted for in the reaction stoichiometry and subsequent workup procedures, where a base will be required to neutralize both ammonium salts to isolate the free diamine product.
Recommended Protocols for Controlled Deprotection
Protocol 1: Selective Cleavage with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and efficient method for complete Boc removal.[20]
Self-Validating System:
-
Objective: Complete removal of the Boc group.
-
Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: A basic aqueous workup is included to neutralize the excess TFA and deprotonate the ammonium salts, ensuring isolation of the neutral diamine product.
Step-by-Step Methodology:
-
Dissolve tert-butyl (3-amino-2-methylphenyl)carbamate (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath. This helps control the initial exotherm and potential side reactions.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[13] A common ratio is a 1:1 or 4:1 mixture of DCM:TFA.[20][21]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To isolate the free amine, carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 9).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected 2,3-diaminotoluene.
Protocol 2: Milder Deprotection using HCl in Dioxane
This method is a reliable alternative to TFA, often perceived as milder and sometimes more selective if other acid-sensitive groups are present.[22]
Self-Validating System:
-
Objective: Complete removal of the Boc group under conditions that are less harsh than neat TFA.
-
Monitoring: Progress is tracked by TLC or LC-MS. The formation of the hydrochloride salt often results in a precipitate, providing a visual cue.[17]
-
Workup: The product is typically isolated as the hydrochloride salt, which is often a stable, crystalline solid. A subsequent basic workup can be performed if the free amine is desired.
Step-by-Step Methodology:
-
Dissolve the Boc-protected compound (1 equivalent) in anhydrous 1,4-dioxane (5-10 mL).
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents) at room temperature.[9][13]
-
Stir the reaction at room temperature for 2-16 hours. Monitor by TLC/LC-MS.[17]
-
Upon completion, the solvent can be removed under reduced pressure.
-
To isolate the hydrochloride salt, add diethyl ether to the residue to induce precipitation.[13]
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Conclusion
The Boc protecting group on tert-butyl (3-amino-2-methylphenyl)carbamate exhibits a stability profile consistent with its widespread use: robust under basic, reductive, and nucleophilic conditions, yet readily cleavable with acid. The presence of the ortho-methyl group introduces a degree of steric hindrance that can slightly retard the rate of acid-catalyzed deprotection, a factor that must be considered when planning reaction times.[16] Standard protocols using TFA in DCM or HCl in dioxane remain highly effective for its removal. By understanding the core principles of its stability and the subtle structural influences of the substrate, researchers can confidently manipulate this protecting group to achieve their synthetic goals with high efficiency and predictability.
References
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- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Awuah, E., & Barden, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23845–23852.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- Awuah, E., & Barden, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
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- Organic Chemistry Tube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
- BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
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- Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
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- BenchChem. (n.d.). overcoming steric hindrance with Boc-L-isoleucine.
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]
- Kumar, G., Kumar, G., & Gupta, R. (2021). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14891-14909. [Link]
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Healy, S., & Baumann, M. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1245–1251. [Link]
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- Lin, Y.-A., et al. (2015). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Organic Letters, 17(15), 3814–3817.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
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"tert-Butyl (3-amino-2-methylphenyl)carbamate" safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of tert-Butyl (3-amino-2-methylphenyl)carbamate
Introduction
tert-Butyl (3-amino-2-methylphenyl)carbamate (CAS No. 179898-27-2) is a bifunctional organic molecule used as a building block in the synthesis of complex pharmaceutical agents and research chemicals.[1][2] Its structure, featuring a protected aniline and a free amine on a toluene backbone, makes it a versatile intermediate. However, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals and laboratory researchers with a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and specific substance data.
Hazard Identification and GHS Classification
The primary known hazards associated with tert-Butyl (3-amino-2-methylphenyl)carbamate are acute oral toxicity and serious eye irritation.[2] While specific data on carcinogenicity or other long-term effects are not available for this exact compound, it is prudent to consider potential hazards associated with the broader carbamate class. For instance, other carbamates are suspected of causing cancer (Carcinogenicity Category 2).[3] Therefore, handling this compound with an abundance of caution is paramount.
The Globally Harmonized System (GHS) classification provides a standardized summary of the key hazards.
Table 1: GHS Classification for tert-Butyl (3-amino-2-methylphenyl)carbamate
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07[2] | Warning [2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07[2][3] | Warning [2] |
| Potential Hazard (by class) | Category 2 | H351: Suspected of causing cancer | GHS08[3] | Warning |
Note: The carcinogenicity hazard (H351) is extrapolated from related carbamate compounds and should be treated as a potential, unconfirmed risk pending further data.
Physical and Chemical Properties
Understanding the physical properties of a chemical is foundational to safe handling, as it informs storage conditions and potential exposure routes.
Table 2: Physicochemical Properties of tert-Butyl (3-amino-2-methylphenyl)carbamate
| Property | Value | Source |
| CAS Number | 179898-27-2 | [1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 222.28 g/mol | [1][2] |
| Appearance | Solid (form not specified) | Assumed from storage conditions |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
Core Directive: Safe Handling Protocol
A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, personal protective equipment, and stringent procedural discipline. This system is designed to minimize exposure through all potential routes—inhalation, ingestion, and dermal contact.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can reach the user.
-
Chemical Fume Hood: All weighing and manipulation of the solid compound, as well as the preparation of its solutions, must be conducted within a properly functioning chemical fume hood. The rationale for this is to contain any fine dust or aerosols generated during handling, preventing inhalation.[4]
-
Ventilation: The laboratory should be equipped with general ventilation that ensures a sufficient rate of air exchange to prevent the accumulation of chemical vapors.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is a critical barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable.[4]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and accidental contact with airborne particulates, which could cause serious irritation.[4][5]
-
Hand Protection: Nitrile gloves are required to prevent dermal contact.[4] Gloves should be inspected for tears or holes before each use. A crucial aspect of glove protocol is to remove them before touching "clean" surfaces like doorknobs, keyboards, or personal items to prevent cross-contamination.[5]
-
Body Protection: A full-length laboratory coat must be worn to protect skin and clothing.[4][5] Closed-toe shoes made of a non-porous material are also required at all times in the laboratory.[5]
Hygiene and Housekeeping
Strict personal hygiene and laboratory housekeeping practices are essential to prevent "routine" exposure and accidental ingestion.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]
-
Do not eat, drink, chew gum, or apply cosmetics in areas where chemicals are handled or stored.[6]
-
Maintain a clean and uncluttered workspace. All containers must be clearly labeled. Promptly clean up any spills using appropriate procedures and PPE.[5][6]
Experimental Workflow: Step-by-Step Handling Procedure
The following protocol outlines a systematic and safe workflow for handling solid tert-Butyl (3-amino-2-methylphenyl)carbamate.
Caption: Standard Operating Procedure for Handling Solid Carbamate Compound.
Detailed Protocol Steps:
-
Preparation: Before entering the laboratory, ensure you are dressed appropriately with long pants and closed-toe shoes. Upon entry, don all required PPE: safety goggles, a lab coat, and nitrile gloves.[5]
-
Engineering Control Verification: Confirm that the chemical fume hood is operational, with the sash at the appropriate height.
-
Material Assembly: Gather all necessary equipment (e.g., spatula, weigh paper, glassware, solvent) and place it inside the fume hood to minimize traffic in and out of the workspace.
-
Weighing: Tare a piece of weigh paper on the balance inside the fume hood. Carefully use a clean spatula to transfer the desired amount of tert-Butyl (3-amino-2-methylphenyl)carbamate onto the paper. Avoid creating airborne dust by handling the material gently.
-
Transfer: Carefully transfer the weighed solid into the designated reaction or storage vessel.
-
Cleanup: Rinse the spatula and the weigh paper with a small amount of an appropriate solvent (e.g., ethanol or the reaction solvent) to collect any residual compound, adding the rinsate to the vessel.
-
Waste Disposal: Dispose of the rinsed weigh paper and any contaminated consumables (e.g., pipette tips) into a designated solid hazardous waste container.[4] Liquid waste should go into a labeled halogenated or non-halogenated organic waste container as appropriate.[4]
-
Final Steps: Clean the work surface inside the fume hood. Remove PPE in the correct order (gloves first), and immediately wash your hands thoroughly.[6]
Storage, Stability, and Incompatibility
-
Storage Conditions: The compound must be stored in a tightly sealed container in a dry environment at 2-8°C.[2] This is likely to prevent potential degradation from moisture or heat.
-
Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with the amine functionalities. Keep away from strong acids and bases, which could hydrolyze the carbamate group.
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water. If irritation persists, seek medical advice.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Disposal Considerations
All waste containing tert-Butyl (3-amino-2-methylphenyl)carbamate, including contaminated labware and unused material, must be treated as hazardous chemical waste.
-
Use designated, labeled waste containers for solid and liquid waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[4]
References
-
Safety Data Sheet: Methyl carbamate. Chemos GmbH & Co.KG. [Link]
-
tert-Butyl (3-amino-2-methylphenyl)carbamate. A2B Chem | Chemikart. [Link]
-
(3-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester. ChemScene | Chemikart. [Link]
-
Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Agilent Technologies. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]
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Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Research Council. [Link]
-
Safety Data Sheet: Ammonium carbamate. Carl ROTH. [Link]
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using tert-Butyl (3-amino-2-methylphenyl)carbamate
Introduction: A Strategically Designed Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. tert-Butyl (3-amino-2-methylphenyl)carbamate is a quintessential example of such a scaffold, engineered for selective C-N bond formation. Its utility stems from a unique combination of structural features: a nucleophilic primary aniline poised for cross-coupling, a sterically influential ortho-methyl group, and a robust tert-butyloxycarbonyl (Boc) protected secondary amine.
This guide provides an in-depth exploration of the experimental conditions required to successfully employ this reagent in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and bases, offering field-proven protocols for researchers engaged in the synthesis of complex nitrogen-containing molecules. The inherent steric hindrance from the ortho-methyl group presents a common challenge in coupling reactions involving ortho-substituted anilines; however, with rationally selected catalyst systems, this challenge can be overcome to achieve high-yield outcomes.[1]
Part 1: Buchwald-Hartwig Amination of Aryl Halides
The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation, enabling the synthesis of arylamines from aryl halides and amines.[2][3] For a sterically encumbered substrate like tert-butyl (3-amino-2-methylphenyl)carbamate, the success of this reaction is critically dependent on the careful selection of the catalytic system to overcome the steric barrier and facilitate efficient reductive elimination.[4][5][6]
Mechanistic Considerations and Causality of Component Selection
The catalytic cycle for the Buchwald-Hartwig amination is a well-established sequence of elementary steps: oxidative addition, base-mediated deprotonation of the amine, and reductive elimination.[7][8][9][10]
-
Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The choice of ligand is crucial here, as electron-rich and bulky ligands facilitate this step, especially with less reactive aryl chlorides.[11]
-
Amine Coordination & Deprotonation : The aniline coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[10][12]
-
Reductive Elimination : This final, product-forming step yields the N-arylated amine and regenerates the active Pd(0) catalyst. This step is often rate-limiting, and bulky, electron-rich ligands are known to accelerate it, preventing side reactions like beta-hydride elimination.[4]
Why Specific Components are Chosen:
-
Palladium Source : While various Pd(0) and Pd(II) sources can be used, precatalysts like (tBuXPhos)Pd G3 or in-situ systems formed from Pd₂(dba)₃ or Pd(OAc)₂ are common.[10][12][13] Precatalysts offer improved stability and ensure the generation of a consistent, active Pd(0) species.
-
Ligand Selection : This is the most critical parameter. For sterically hindered anilines, bulky biaryl phosphine ligands are essential. Ligands such as XPhos , tBuXPhos , and RuPhos have demonstrated high efficacy.[4][14] Their steric bulk promotes the reductive elimination step, which is often difficult with hindered substrates, while their electron-donating nature facilitates the initial oxidative addition.
-
Base Selection : Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[12] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be employed, sometimes offering advantages with sensitive substrates.[13][15]
-
Solvent : Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are standard to prevent catalyst deactivation.[12]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the coupling of tert-butyl (3-amino-2-methylphenyl)carbamate with an aryl bromide.
Materials:
-
tert-Butyl (3-amino-2-methylphenyl)carbamate
-
Aryl bromide (Ar-Br)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Phosphine Ligand (e.g., XPhos, if not using a precatalyst)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup : In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), tert-butyl (3-amino-2-methylphenyl)carbamate (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition : Add anhydrous, deoxygenated toluene (5 mL) to the Schlenk tube via syringe.
-
Reaction Execution : Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours, depending on the reactivity of the aryl halide.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Data Summary: Representative Reaction Conditions
| Aryl Halide (Ar-X) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Aryl Bromide | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOtBu (1.4) | Toluene | 100-110 | 80-95% |
| Aryl Chloride | XPhos Pd G3 (2-3%) | - | NaOtBu (1.5) | Dioxane | 110 | 75-90% |
| Aryl Triflate | Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ (2.0) | Toluene | 100 | 85-98% |
Yields are highly dependent on the specific substrates and require optimization.
Part 2: Application in Carbazole Synthesis
This building block is an excellent precursor for the synthesis of carbazole frameworks, which are privileged structures in functional materials and pharmaceuticals.[16][17][18] A common strategy involves a sequential intermolecular Buchwald-Hartwig amination followed by an intramolecular C-H amination/cyclization.
Synthetic Workflow
The process begins with the previously described intermolecular C-N coupling to form a diarylamine intermediate. This intermediate is then subjected to a second palladium-catalyzed reaction to forge the final heterocyclic ring.
Caption: Experimental workflow for carbazole synthesis.
Protocol: Two-Step Synthesis of a Carbazole Derivative
Step 1: Intermolecular Coupling (as described in Part 1)
-
React tert-butyl (3-amino-2-methylphenyl)carbamate with an ortho-haloaryl coupling partner (e.g., 1-bromo-2-iodobenzene) using the Buchwald-Hartwig protocol above to synthesize the diarylamine intermediate. Purify this intermediate before proceeding.
Step 2: Intramolecular C-H Amination
-
This step often requires slightly different conditions, sometimes involving an oxidant to facilitate the C-H activation.
Materials:
-
Purified diarylamine intermediate from Step 1
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base/Oxidant (e.g., K₂CO₃, often with an additive like Cu(OAc)₂ or O₂)
-
High-boiling point solvent (e.g., DMF, DMAc)
Procedure:
-
Reaction Setup : To a reaction vial, add the diarylamine intermediate (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition : Add anhydrous DMF (5 mL).
-
Reaction Execution : Seal the vial and heat the mixture to 120-140 °C. The reaction may be run under an atmosphere of air or oxygen, which can serve as the terminal oxidant.
-
Monitoring & Work-up : Monitor the formation of the carbazole product. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification : Wash the organic extracts, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the Boc-protected carbazole.
-
(Optional) Deprotection : The Boc group can be readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature to yield the final carbazole.[19]
Conclusion
tert-Butyl (3-amino-2-methylphenyl)carbamate is a highly versatile and strategically important building block for palladium-catalyzed cross-coupling reactions. The primary challenge, its inherent steric hindrance, is effectively addressed through the use of modern, bulky biaryl phosphine ligands. By understanding the mechanistic principles and carefully selecting the reaction components, researchers can reliably synthesize complex diarylamines and carbazole derivatives in high yields. The protocols and data presented in this guide provide a robust starting point for laboratory application, enabling the synthesis of novel compounds for pharmaceutical and materials science research.
References
-
Wikipedia. Buchwald–Hartwig amination. [2]
-
Singleton, A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [7]
-
Alfa Chemistry. Buchwald-Hartwig Coupling. [3]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [8]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [9]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science.
-
Hartwig, J. F., & Shekhar, S. (2006). Palladium‐Catalyzed Amination of Aryl Halides. Handbook of C−H Transformations. [20]
-
Bard, A. B., & Lalic, G. (2017). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society. [4]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Ohtsuka, Y., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Synthetic Communications. [5]
-
Ohtsuka, Y., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Sci-Hub. [6]
-
Beller, M., et al. (2004). New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition. [11]
-
Isidro-Llobet, A., et al. (2009). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemical Reviews. [21]
-
Scott, J. S., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [13]
-
Albaneze-Walker, J., et al. (2004). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. The Journal of Organic Chemistry. [19]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [10]
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxylate. [12]
-
Bolshan, Y., & Batey, R. A. (2005). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie. [16]
-
Garlyauskayte, R. Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [15]
-
Shvartsbart, A., et al. (2018). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry. [17]
-
Lipshutz, B. H., et al. (2016). T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. Green Chemistry. [14]
-
Vo, C.-V., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [22]
-
El-Gendy, M. A., et al. (1983). Synthesis and biological activity of some new substituted aminoacyl-carbazole derivatives. Part II. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [18]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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The Strategic Application of tert-Butyl (3-amino-2-methylphenyl)carbamate in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The strategic selection of starting materials is paramount to the efficiency and success of these synthetic endeavors. tert-Butyl (3-amino-2-methylphenyl)carbamate emerges as a highly valuable and versatile building block due to its unique structural features: a 1,3-diamine system with one amine functionality masked by a tert-butoxycarbonyl (Boc) protecting group, and an adjacent methyl group. This arrangement allows for sequential and regioselective reactions, making it an ideal precursor for a variety of important heterocyclic systems, including quinolines and benzodiazepines, which are prevalent in many therapeutic agents.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of tert-Butyl (3-amino-2-methylphenyl)carbamate in the synthesis of these key heterocyclic scaffolds. We will delve into the underlying chemical principles, provide validated experimental protocols, and discuss the rationale behind the methodological choices, thereby offering a comprehensive resource for the synthesis of novel chemical entities.
PART 1: Synthesis of Substituted Quinolines via Modified Skraup-Doebner-von Miller Reaction
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The Skraup-Doebner-von Miller reaction and its variations are classic methods for quinoline synthesis, typically involving the reaction of an aniline with α,β-unsaturated carbonyl compounds or their precursors.[2] The unique substitution pattern of tert-Butyl (3-amino-2-methylphenyl)carbamate allows for the synthesis of specifically substituted quinoline derivatives. The presence of the methyl group ortho to the free amine can direct the cyclization, while the Boc-protected amine at the meta position provides a handle for further functionalization after deprotection.
Mechanistic Rationale
The reaction proceeds through a series of steps initiated by the conjugate addition of the primary amine to an α,β-unsaturated aldehyde (generated in situ from glycerol or crotonaldehyde). This is followed by an acid-catalyzed intramolecular electrophilic substitution onto the aromatic ring, dehydration, and subsequent oxidation to furnish the quinoline ring system. The ortho-methyl group can sterically influence the cyclization step and electronically activate the ring for the electrophilic attack.
Workflow for Quinoline Synthesis
Sources
Application Notes and Protocols for the Reaction Kinetics of tert-Butyl (3-amino-2-methylphenyl)carbamate in Amide Bond Formation
Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation
Amide bond formation is a cornerstone of modern drug discovery and development, yet significant synthetic hurdles emerge when dealing with sterically demanding or electronically deactivated substrates.[1] tert-Butyl (3-amino-2-methylphenyl)carbamate is a key building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a Boc-protected aniline ortho-substituted with a methyl group, presents a classic challenge of steric hindrance, which can significantly impact reaction rates and overall yields in amide coupling reactions.[2][3][4] The electron-donating nature of the methyl group and the carbamate can also modulate the nucleophilicity of the adjacent free amine, adding another layer of complexity to predicting its reactivity.
This comprehensive guide provides a deep dive into the reaction kinetics of tert-butyl (3-amino-2-methylphenyl)carbamate in amide bond formation. We will explore the mechanistic underpinnings of the reaction, offer a robust, field-tested protocol for its successful coupling, and provide a detailed methodology for conducting kinetic studies to elucidate reaction rates and optimize process parameters. This document is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently incorporate this valuable synthon into their synthetic workflows.
Mechanistic Considerations: Activating the Carboxylic Acid for Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the use of coupling reagents is essential to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Carbodiimide-Mediated Coupling
A widely used class of coupling agents are carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[6][7] This intermediate can then be attacked by the amine to form the desired amide and a soluble urea byproduct.[7]
However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea, an undesired side product.[6][8] To mitigate this and improve reaction efficiency, an activating agent such as 1-hydroxybenzotriazole (HOBt) is often added. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being highly reactive towards the amine.[9]
Uronium/Phosphonium-Based Coupling Reagents
For more challenging couplings involving sterically hindered amines, uronium or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective.[10][11][12] HATU reacts with the carboxylic acid to form a highly activated acyl-azabenzotriazole ester, which readily reacts with the amine.[13] The formation of this active ester is generally faster and leads to higher yields with difficult substrates compared to carbodiimide-based methods.[12]
Experimental Protocols
Protocol 1: Synthesis of a Model Amide using tert-Butyl (3-amino-2-methylphenyl)carbamate
This protocol details a general procedure for the amide coupling of tert-butyl (3-amino-2-methylphenyl)carbamate with a generic carboxylic acid using EDC and HOBt.
Materials:
-
tert-Butyl (3-amino-2-methylphenyl)carbamate
-
Carboxylic acid (e.g., Benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF.
-
Add tert-butyl (3-amino-2-methylphenyl)carbamate (1.1 eq) to the solution.
-
Add HOBt (1.2 eq) to the reaction mixture.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC·HCl (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram:
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- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
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- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. peptide.com [peptide.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: The Strategic Use of tert-Butyl (3-amino-2-methylphenyl)carbamate for the Introduction of a Protected Aminophenyl Group
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the precise installation of functional groups is paramount. The aminophenyl moiety is a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. However, the inherent reactivity of the amino group necessitates the use of protecting group strategies to ensure selectivity and achieve desired chemical transformations. tert-Butyl (3-amino-2-methylphenyl)carbamate has emerged as a highly valuable and versatile building block for the introduction of a protected 2-methyl-1,3-phenylenediamine unit.
This technical guide provides an in-depth exploration of the applications and protocols associated with tert-butyl (3-amino-2-methylphenyl)carbamate. We will delve into the rationale behind its use, detailed experimental procedures, and the mechanistic underpinnings that govern its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of complex molecules.
The Reagent: A Chemist's Tool for Precision
tert-Butyl (3-amino-2-methylphenyl)carbamate is a bifunctional molecule featuring a free aniline group and a tert-butoxycarbonyl (Boc)-protected aniline. The presence of the methyl group ortho to both amino functionalities introduces steric hindrance that can influence reactivity and selectivity in subsequent chemical transformations.
Key Advantages of Using tert-Butyl (3-amino-2-methylphenyl)carbamate:
-
Orthogonal Reactivity: The free amino group can participate in a variety of chemical reactions, such as nucleophilic substitution, amide bond formation, and transition metal-catalyzed cross-coupling reactions, while the Boc-protected amine remains inert.
-
Controlled Deprotection: The Boc group is a well-established protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, providing a facile route to the corresponding diamine.[1][2]
-
Modulation of Electronic Properties: The presence of the electron-donating amino and methyl groups on the phenyl ring can influence the electronic properties of the molecule, which can be advantageous in certain applications.
Core Applications and Mechanistic Insights
The primary application of tert-butyl (3-amino-2-methylphenyl)carbamate lies in its ability to serve as a precursor for the synthesis of more complex molecules where a 2-methyl-1,3-phenylenediamine core is required. This is particularly relevant in the construction of heterocyclic compounds and in the synthesis of ligands for metal catalysis.
Palladium-Catalyzed Cross-Coupling Reactions
One of the most powerful applications of this reagent is in palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination.[3] The free amino group can be coupled with aryl or heteroaryl halides/triflates to construct elaborated biaryl amine structures.
The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired C-N bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Synthesis of Heterocyclic Scaffolds
The vicinal arrangement of the two amino groups (after deprotection) in the resulting product makes it an ideal precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, quinoxalines, and other fused-ring systems, which are prevalent in medicinal chemistry.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 2-Methyl-1,3-phenylenediamine
This protocol describes the selective mono-Boc protection of 2-methyl-1,3-phenylenediamine to synthesize the title compound, tert-butyl (3-amino-2-methylphenyl)carbamate. The challenge in this synthesis is to achieve mono-protection over di-protection. This can often be controlled by stoichiometry and reaction conditions.
Materials:
-
2-Methyl-1,3-phenylenediamine[4]
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1,3-phenylenediamine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.9-1.0 eq) in THF to the cooled solution over 30-60 minutes. The use of slightly less than one equivalent of (Boc)₂O helps to minimize the formation of the di-protected product.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[6]
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure tert-butyl (3-amino-2-methylphenyl)carbamate.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reactants and does not interfere with the reaction. |
| Base | Triethylamine (optional) | Can be used to scavenge any acidic byproducts, though often not necessary. |
| Temperature | 0 °C to Room Temp | Initial cooling helps to control the exothermicity and selectivity of the reaction. |
| Stoichiometry | ~1:1 (Diamine:(Boc)₂O) | Crucial for maximizing the yield of the mono-protected product. |
Protocol 2: Palladium-Catalyzed Amination using tert-Butyl (3-amino-2-methylphenyl)carbamate
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with tert-butyl (3-amino-2-methylphenyl)carbamate.
Materials:
-
tert-Butyl (3-amino-2-methylphenyl)carbamate (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos) (1.2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base (1.4 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
To a Schlenk flask or a vial equipped with a magnetic stir bar, add the aryl bromide, tert-butyl (3-amino-2-methylphenyl)carbamate, the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Pd-catalyzed amination.
Protocol 3: Deprotection of the Boc Group
The removal of the Boc protecting group is typically achieved under acidic conditions to yield the free diamine.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., methanol or dioxane)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) or a solution of HCl in an organic solvent.[1][7]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC. The reaction produces CO₂ gas, so the system should not be closed.[5]
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free amine.
| Reagent | Conditions | Advantages/Disadvantages |
| TFA/DCM | Room Temperature | Fast and efficient; TFA is volatile and easily removed. Can be harsh for acid-sensitive substrates. |
| HCl/Dioxane or MeOH | Room Temperature | Provides the hydrochloride salt directly, which can be advantageous for purification/stability. |
| Thermal Deprotection | High Temperature | An alternative for acid-sensitive molecules, often performed in a continuous flow setup.[8] |
Data Presentation
Physicochemical Properties of tert-Butyl (3-amino-2-methylphenyl)carbamate
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 125-130 °C |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane |
Note: These values are typical and may vary slightly between batches.
Conclusion
tert-Butyl (3-amino-2-methylphenyl)carbamate is a strategically important building block that facilitates the controlled and selective introduction of a 2-methyl-1,3-phenylenediamine moiety into complex molecules. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor for heterocyclic synthesis makes it an invaluable tool for researchers in drug discovery and materials science. The protocols outlined in this guide provide a robust starting point for the successful application of this versatile reagent. As with any chemical process, optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.
References
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
ResearchGate. Deprotection of N-Boc group of aliphatic amines a. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]
-
Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
-
PubMed. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Available from: [Link]
-
NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]
-
MIT Open Access Articles. Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Available from: [Link]
-
Wikipedia. m-Phenylenediamine. Available from: [Link]
-
NIST WebBook. 1,3-Benzenediamine, 2-methyl-. Available from: [Link]
-
PubChem. M-Phenylenediamine | C6H4(NH2)2 | CID 7935. Available from: [Link]
-
Australian Government Department of Health. 1,3-Benzenediamine, 4-methyl-: Human health tier II assessment Preface. Available from: [Link]
-
PubMed. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. Available from: [Link]
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Application Note: Large-Scale Synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate
Abstract
This application note provides a comprehensive guide for the large-scale synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate, a key building block in pharmaceutical development. The primary synthetic strategy discussed is a two-step process involving the initial tert-butoxycarbonyl (Boc) protection of 2-methyl-3-nitroaniline, followed by the catalytic hydrogenation of the nitro group. This document outlines a detailed, field-tested protocol, discusses critical process parameters for scale-up, addresses significant safety considerations, and provides a framework for analytical quality control. The causality behind experimental choices is explained to equip researchers and drug development professionals with the necessary insights for successful and safe implementation in a manufacturing environment.
Introduction and Strategic Overview
tert-Butyl (3-amino-2-methylphenyl)carbamate is a valuable intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a Boc-protected aniline and a free primary amine on a substituted phenyl ring, makes it an ideal precursor for constructing diverse molecular architectures.
The industrial production of aniline derivatives is predominantly achieved through the catalytic reduction of the corresponding nitroaromatic compounds.[1][2] This method is favored for its high efficiency, atom economy, and the widespread availability of nitroaromatic precursors.[3] Direct amination of aromatic rings is often less practical on an industrial scale due to challenges with regioselectivity and harsh reaction conditions.[3][4]
This guide focuses on a robust and scalable two-step synthesis commencing from 2-methyl-3-nitroaniline. The chosen pathway is outlined below:
-
Boc Protection: The selective protection of the less sterically hindered amino group of 2-methyl-3-nitroaniline using di-tert-butyl dicarbonate (Boc)₂O.
-
Catalytic Hydrogenation: The reduction of the nitro group on the resulting tert-butyl (2-methyl-3-nitrophenyl)carbamate intermediate to yield the target amine, using a heterogeneous palladium on carbon (Pd/C) catalyst and hydrogen gas.
This strategy is advantageous as it isolates the more reactive amino group first, preventing side reactions during the subsequent reduction step and ensuring high purity of the final product.
Synthetic Pathway Visualization
The overall synthetic transformation is depicted in the diagram below.
Caption: High-level overview of the two-step synthetic route.
Detailed Experimental Protocols
PART I: Synthesis of tert-Butyl (2-methyl-3-nitrophenyl)carbamate
Rationale: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting amines due to its stability under a wide range of conditions, except for strong acids.[5] The reaction with di-tert-butyl dicarbonate is typically clean and high-yielding. The use of a suitable base is necessary to deprotonate the amine, increasing its nucleophilicity.
Protocol:
-
Reactor Setup: Charge a suitable, inerted (Nitrogen or Argon) reactor with 2-methyl-3-nitroaniline (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the reactor to achieve a target concentration of approximately 0.5 M. Begin agitation.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred suspension.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF to the reactor over 1-2 hours. Maintain the internal temperature below 25 °C, as the reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete (typically 4-6 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude tert-butyl (2-methyl-3-nitrophenyl)carbamate can often be used directly in the next step. If required, purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
PART II: Synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate
Rationale: Catalytic hydrogenation is a highly effective and clean method for the reduction of aromatic nitro groups.[1][6] Palladium on carbon (Pd/C) is a widely used, efficient, and robust catalyst for this transformation.[7] Methanol or ethanol are preferred solvents due to their ability to dissolve the substrate and their relatively low flammability hazard compared to ethers.[7][8]
Protocol:
-
Reactor Setup: To a high-pressure hydrogenation reactor, carefully charge 10% Palladium on Carbon (5 mol % Pd, dry basis) under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric and must be handled with care.[9]
-
Solvent Addition: Add methanol or ethanol to wet the catalyst. Agitate to form a slurry.[8]
-
Substrate Addition: Add tert-butyl (2-methyl-3-nitrophenyl)carbamate (1.0 eq) as a solid or as a solution in the reaction solvent.
-
Inerting: Seal the reactor and purge the system multiple times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.[8][10]
-
Reaction Execution: Pressurize the reactor with hydrogen gas (typically 50-100 psi, or as determined by process development) and begin vigorous agitation. Maintain the reaction temperature at 25-40 °C. The reaction is highly exothermic and may require cooling.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 3-5 hours). Confirm completion by HPLC analysis.
-
Post-Reaction Handling:
-
Depressurize the reactor, venting the excess hydrogen safely.
-
Purge the reactor thoroughly with nitrogen to remove all residual hydrogen.[9]
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst is highly pyrophoric, especially upon drying. Do not allow the filter cake to dry out.[9] Immediately quench the filter cake with water and store it wet in a designated, sealed waste container.[7][9]
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude tert-butyl (3-amino-2-methylphenyl)carbamate can be purified by recrystallization from a suitable solvent such as isopropanol/water or toluene to afford the final product as a solid.
Process Workflow and Quality Control
The following diagram illustrates the end-to-end process, incorporating critical quality control (QC) checkpoints.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. ris.utwente.nl [ris.utwente.nl]
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- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. helgroup.com [helgroup.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. njhjchem.com [njhjchem.com]
Application Note: Advanced Analytical Strategies for Monitoring Reactions of tert-Butyl (3-amino-2-methylphenyl)carbamate
Abstract and Introduction
tert-Butyl (3-amino-2-methylphenyl)carbamate is a key substituted aniline derivative frequently employed as a building block in the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a Boc-protected amine, allows for diverse and specific chemical transformations. The precise control and monitoring of these reactions are paramount to ensure process safety, optimize product yield, and minimize impurity formation. Failure to adequately track reaction progress can lead to inconsistent batch quality, downstream purification challenges, and potential regulatory hurdles.
This application note provides a comprehensive guide to robust analytical techniques for monitoring reactions involving tert-Butyl (3-amino-2-methylphenyl)carbamate. We move beyond simple protocols to explain the underlying principles and rationale for method selection, empowering researchers to develop and validate analytical systems tailored to their specific synthetic pathways. The methodologies detailed herein combine the strengths of offline chromatographic separation with the real-time, mechanistic insights offered by in-situ spectroscopy. This integrated approach provides a holistic understanding of reaction kinetics, intermediate formation, and endpoint determination, which is critical for efficient process development and scale-up.[1][2]
Physicochemical Properties of the Analyte
A foundational understanding of the starting material's properties is essential for analytical method development.
| Property | Value | Source |
| Chemical Name | tert-Butyl (3-amino-2-methylphenyl)carbamate | Chemikart |
| CAS Number | 179898-27-2 | [3] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [3] |
| Molecular Weight | 222.28 g/mol | [3] |
| SMILES | O=C(Nc1cccc(c1C)N)OC(C)(C)C | [3] |
Core Monitoring Strategy: A Multi-Technique Approach
No single analytical technique can capture the full picture of a chemical reaction. A robust monitoring strategy integrates different methods to cross-validate results and gain deeper process understanding. The optimal approach combines the quantitative power of chromatography for discrete time-point analysis with the continuous, real-time data from in-situ spectroscopy.
Caption: Integrated workflow for comprehensive reaction monitoring.
Offline Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis in pharmaceutical development. Its primary strength lies in its ability to physically separate the components of a reaction mixture—starting materials, intermediates, products, and impurities—allowing for their individual quantification.
Causality for Selection: For reactions involving tert-Butyl (3-amino-2-methylphenyl)carbamate, the aromatic nature of the molecule makes it an ideal chromophore for UV detection. A reverse-phase HPLC method provides excellent resolution for polar and moderately non-polar aromatic compounds, making it perfectly suited for this application.[4]
HPLC Method Development and Protocol
This protocol outlines a starting point for developing a robust, stability-indicating reverse-phase HPLC method.
1. Sample Preparation:
- Withdraw an aliquot (e.g., 50 µL) from the reaction vessel at a defined time point.
- Immediately quench the reaction by diluting the aliquot in a pre-determined volume (e.g., 950 µL) of a suitable solvent. The quenching solvent should stop the reaction and fully dissolve all components. A 50:50 mixture of acetonitrile and water is often a good starting point.
- Vortex the sample thoroughly.
- If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates before injection.
2. Chromatographic Conditions:
- A generic gradient method is recommended for initial development to elute a wide range of components. The parameters can be optimized for specific reactions.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good retention and resolution for aromatic amines and carbamates. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and is compatible with mass spectrometry.[5] |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% to 95% B over 15 min, hold 2 min, return to 5% B over 1 min, equilibrate 5 min | A broad gradient ensures elution of both polar and non-polar species. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |
| Detection (UV) | Diode Array Detector (DAD) scanning 210-400 nm. Monitor at 254 nm. | 254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis. |
3. Data Analysis:
- Identify the peaks for the starting material, product, and any major by-products based on their retention times (confirmed by injecting pure standards).
- Integrate the peak areas.
- Calculate the percent conversion of the starting material and the relative percentage of product and impurities using the area percent method.
Advanced Offline Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV is excellent for quantification, it provides no structural information. LC-MS is an indispensable tool for confirming the identity of the desired product and for identifying unknown impurities.[6][7]
Causality for Selection: In drug development, it is critical to identify and track all process-related impurities. LC-MS provides the molecular weight of each component as it elutes from the column, offering a high degree of confidence in peak identification. For a molecule like tert-Butyl (3-amino-2-methylphenyl)carbamate, the amine functionalities are readily protonated, making it highly suitable for positive mode electrospray ionization (ESI).[8]
LC-MS Protocol for Reaction Monitoring
The LC method described in Section 3.1 is directly transferable to an LC-MS system.
Caption: Typical workflow for an HPLC-UV/MS system.
1. Mass Spectrometer Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amine groups are basic and readily accept a proton to form [M+H]⁺ ions. |
| Mass Range | 100 - 1000 m/z | Covers the molecular weight of the starting material, expected products, and potential dimers. |
| Capillary Voltage | 3.5 - 4.5 kV | Standard voltage range for stable electrospray. |
| Source Temp. | 120 - 150 °C | Optimizes desolvation without causing thermal degradation. |
| Gas Flow | Instrument Dependent | Must be optimized to ensure efficient desolvation of the mobile phase. |
2. Data Analysis & Interpretation:
- Extract the ion chromatogram for the [M+H]⁺ of the starting material (m/z 223.14).
- Extract the ion chromatogram for the [M+H]⁺ of the expected product.
- Analyze the mass spectra of unknown impurity peaks to propose molecular formulas, which can help elucidate their structures and formation pathways. During GC-MS analysis of similar tert-butoxycarbonyl-protected compounds, thermal degradation in the injection port can occur; LC-MS avoids this issue, providing more accurate profiling.[9]
In-Situ Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ, or real-time, reaction monitoring provides a continuous data stream that reveals the true kinetic profile of a reaction, which is impossible to achieve with discrete offline sampling.[10][11] FTIR spectroscopy is particularly powerful for this purpose, as it can track changes in the concentration of key functional groups.[1][12]
Causality for Selection: The conversion of tert-Butyl (3-amino-2-methylphenyl)carbamate involves distinct changes in its functional groups. For example, in an acylation reaction of the primary amine, the N-H stretching vibrations of the -NH₂ group will disappear and be replaced by the characteristic amide bands of the product. The C=O stretch of the Boc-carbamate group (~1700 cm⁻¹) can serve as a stable internal reference point if it does not participate in the reaction.
Protocol for In-Situ FTIR Monitoring
1. Experimental Setup:
Equip the reaction vessel with an Attenuated Total Reflectance (ATR) immersion probe connected to an FTIR spectrometer via a fiber-optic cable.[2]
Ensure the probe material (e.g., Diamond or Silicon) is chemically resistant to all reaction components.
Position the probe tip in a location that ensures it is fully submerged and experiences representative mixing.
Caption: Schematic of an in-situ FTIR reaction monitoring setup.
2. Data Acquisition:
- Charge the reactor with all starting materials and solvents except the reaction-initiating reagent.
- Collect a background spectrum. This is crucial as it subtracts the spectral features of the solvent and initial reactants.
- Initiate the reaction (e.g., by adding the final reagent or increasing the temperature).
- Immediately begin collecting spectra at regular intervals (e.g., every 1-2 minutes) for the duration of the reaction.
3. Data Analysis:
- Identify unique, well-resolved infrared bands for the starting material and the product.
- Plot the absorbance (or peak height/area) of these characteristic bands against time.
- The resulting trendlines provide a real-time profile of reactant consumption and product formation, allowing for precise determination of the reaction endpoint and calculation of kinetic parameters.
Method Validation: Ensuring Trustworthiness and Reliability
A described protocol is only useful if it is reliable. In the pharmaceutical industry, analytical method validation is a mandatory process that provides documented evidence that a method is suitable for its intended purpose.[13][14] While a full validation is extensive, key parameters must be assessed during method development to ensure data integrity.
Key Validation Parameters (ICH Q2(R1)) [15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by showing that the product peak is free from co-eluting impurities using DAD peak purity analysis or LC-MS.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15] This is typically assessed over 5 concentration levels, with the correlation coefficient (r²) of the calibration curve being a key metric.
-
Accuracy: The closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[16][17]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Conclusion
The effective monitoring of reactions involving tert-Butyl (3-amino-2-methylphenyl)carbamate requires a well-designed, multi-faceted analytical strategy. By combining the quantitative separation power of HPLC, the structural identification capabilities of LC-MS, and the real-time kinetic insights from in-situ FTIR, researchers can gain a comprehensive understanding of their chemical processes. This knowledge is fundamental for accelerating drug development, ensuring process robustness, and consistently producing high-quality pharmaceutical intermediates and final products. Adherence to sound method validation principles ensures that the data generated is reliable, reproducible, and defensible.[14]
References
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Tert-butyl (3-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate. Vulcanchem.
- Reaction Monitoring. Bruker.
- In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. YouTube.
- In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. ResearchGate.
- ReactIR In Situ Spectroscopy. Mettler Toledo.
- tert-Butyl carbamate | 4248-19-5. ChemicalBook.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Analytical method validation: A brief review.
- Analytical Method Validation: are your analytical methods suitable for intended use?
- tert-Butyl carbamate. SIELC Technologies.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- 179898-27-2 | tert-Butyl (3-amino-2-methylphenyl)carbamate. Chemikart.
- Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. PMC.
- Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate.
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH.
- Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. PMC - NIH.
- Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. ResearchGate.
Sources
- 1. Reaction Monitoring | Bruker [bruker.com]
- 2. mt.com [mt.com]
- 3. 179898-27-2 | tert-Butyl (3-amino-2-methylphenyl)carbamate | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl carbamate | SIELC Technologies [sielc.com]
- 6. Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. particle.dk [particle.dk]
- 15. qbdgroup.com [qbdgroup.com]
- 16. wjarr.com [wjarr.com]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial synthetic transformation. The selective mono-Boc protection of 2-methyl-1,3-phenylenediamine presents a unique set of challenges due to the presence of two nucleophilic amino groups with differing steric and electronic environments. This document provides a structured approach to overcoming common hurdles and maximizing the yield and purity of the desired product.
I. Reaction Overview and Key Challenges
The synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate involves the selective protection of one of the two amino groups of 2-methyl-1,3-phenylenediamine with a tert-butoxycarbonyl (Boc) group. The primary challenge in this synthesis is achieving high selectivity for the less sterically hindered amino group at the 3-position while minimizing the formation of the di-protected byproduct and the isomeric product where the amino group at the 1-position is protected.
Reaction Scheme:
Starting Material: 2-methyl-1,3-phenylenediamine Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) Product: tert-Butyl (3-amino-2-methylphenyl)carbamate Byproducts: Di-Boc protected diamine, Isomeric mono-Boc protected diamine
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired Mono-Boc Protected Product
Question: My reaction is resulting in a low yield of tert-Butyl (3-amino-2-methylphenyl)carbamate, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is a frequent challenge, often stemming from the reduced nucleophilicity of the aromatic amines.[1] Here's a systematic approach to troubleshoot this issue:
-
Reagent Stoichiometry and Quality:
-
Insight: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Ensure you are using fresh or properly stored reagent.
-
Recommendation: Use a slight excess of (Boc)₂O, typically in the range of 1.1 to 1.5 equivalents, to drive the reaction towards completion.[2]
-
-
Reaction Conditions:
-
Insight: Aromatic amines are less reactive than their aliphatic counterparts.[3] Standard room temperature conditions may not be sufficient for optimal conversion.
-
Recommendations:
-
Temperature: Gently increasing the reaction temperature to 40-55°C can significantly enhance the reaction rate.[1][2] However, monitor the reaction closely by Thin-Layer Chromatography (TLC) to avoid the formation of side products at elevated temperatures.[2]
-
Solvent: The choice of solvent plays a critical role. While aprotic solvents like THF and DCM are common, alcoholic solvents, particularly methanol, have been shown to accelerate the Boc protection of aromatic amines.[3][4] Consider using methanol or a mixture of solvents.
-
Base/Catalyst: While some Boc protections proceed without a base, the use of a non-nucleophilic base or a catalyst is often beneficial for less reactive amines. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[1][2]
-
-
-
Reaction Time:
-
Insight: The reaction may simply require more time to reach completion.
-
Recommendation: Monitor the reaction progress using TLC or LC-MS.[1] Extend the reaction time until the starting material is consumed. A typical duration can range from 1 to 4 hours, but may be longer depending on the specific conditions.[1]
-
Issue 2: Formation of Significant Amounts of Di-Protected Byproduct
Question: My reaction is producing a substantial amount of the di-Boc protected 2-methyl-1,3-phenylenediamine, which is difficult to separate from my desired product. How can I improve the selectivity for mono-protection?
Answer: The formation of the di-protected species is a common selectivity issue in the protection of diamines.[4] The key is to control the stoichiometry and reaction conditions carefully.
-
Reagent Stoichiometry:
-
Insight: Using a large excess of (Boc)₂O will inevitably lead to di-protection.
-
Recommendation: To favor mono-protection, it is crucial to use a controlled amount of the protecting agent. In some cases, using slightly less than one equivalent (e.g., 0.8 equivalents) of (Boc)₂O can maximize the yield of the mono-protected product, although this will leave some unreacted starting material.[4] This can be a strategic choice if the starting material is more easily separated from the mono-protected product than the di-protected byproduct.
-
-
Method of Addition:
-
Insight: Adding the (Boc)₂O all at once can create localized high concentrations, favoring di-protection.
-
Recommendation: Add the (Boc)₂O solution dropwise to the solution of the diamine over a period of time. This maintains a low concentration of the protecting agent and enhances selectivity for the more reactive amino group.
-
-
Alternative Strategies for Mono-Protection:
-
Insight: For challenging cases, alternative methods that enhance the selectivity of mono-protection have been developed.
-
Recommendation: Consider a "one-pot" procedure involving the mono-protonation of the diamine with one equivalent of an acid like HCl before the addition of (Boc)₂O.[5][6] The protonated amino group is deactivated towards acylation, thus favoring mono-protection at the free amino group. Sources of HCl can be generated in situ from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[5][6]
-
Issue 3: Difficulty with Product Purification
Question: I am struggling to isolate a pure sample of tert-Butyl (3-amino-2-methylphenyl)carbamate from the reaction mixture. What are the best practices for work-up and purification?
Answer: Effective purification is critical for obtaining the desired product in high purity.
-
Work-up Procedure:
-
Insight: A standard aqueous work-up is typically employed to remove water-soluble impurities and unreacted reagents.
-
Standard Protocol:
-
Upon reaction completion (as determined by TLC), dilute the reaction mixture with water.[1]
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[1][7]
-
Wash the combined organic layers with brine to remove residual water.[1]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.[1]
-
-
-
Chromatography:
-
Insight: Flash column chromatography on silica gel is the most common method for purifying the crude product and separating it from the starting material, di-protected byproduct, and any isomers.
-
Recommendations:
-
Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
TLC Visualization: Use a UV lamp (254 nm) and/or an appropriate staining agent (e.g., ninhydrin for primary amines) to visualize the spots on the TLC plate. The product, having one free amino group, should be ninhydrin positive.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Boc protection of 2-methyl-1,3-phenylenediamine?
A1: The amino group at the 3-position is generally more nucleophilic and less sterically hindered by the adjacent methyl group compared to the amino group at the 1-position. Therefore, the major mono-protected product is expected to be tert-Butyl (3-amino-2-methylphenyl)carbamate. However, some amount of the isomeric product, tert-Butyl (3-amino-4-methylphenyl)carbamate, may also be formed. The degree of selectivity will depend on the specific reaction conditions.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1] Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to achieve good separation between the starting material, product, and byproducts. The starting diamine will have a lower Rf value than the mono-protected product, which in turn will have a lower Rf than the di-protected byproduct. Visualization under UV light and staining with ninhydrin are recommended. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]
Q3: Are there any alternative protecting groups I could consider for this diamine?
A3: While the Boc group is widely used due to its stability and ease of removal under acidic conditions, other carbamate protecting groups like Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) can also be used.[8] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps.
Q4: What is the mechanism of the Boc protection reaction?
A4: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of the (Boc)₂O molecule. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide and carbon dioxide, to form the N-Boc protected amine.[9][10]
Q5: Can this reaction be performed under solvent-free conditions?
A5: While some Boc protection reactions can be carried out under solvent-free conditions, for a solid starting material like 2-methyl-1,3-phenylenediamine, using a solvent is necessary to ensure proper mixing and reaction kinetics.[9]
IV. Experimental Protocols & Data
Optimized Protocol for Mono-Boc Protection
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
To a solution of 2-methyl-1,3-phenylenediamine (1.0 eq.) in methanol, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
If the reaction is sluggish, gently warm the mixture to 40-50°C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-Butyl (3-amino-2-methylphenyl)carbamate.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| (Boc)₂O Stoichiometry | 1.1 - 1.2 eq. | Drives reaction to completion while minimizing di-protection. |
| Solvent | Methanol (MeOH) | Accelerates the rate of Boc protection for aromatic amines.[3] |
| Temperature | Room Temperature to 50°C | Balances reaction rate with minimizing side product formation. |
| Catalyst (Optional) | 0.1 eq. DMAP | Significantly increases the reaction rate for less nucleophilic amines.[1] |
| Monitoring | TLC, LC-MS | To determine reaction completion and assess purity.[1] |
V. Visual Diagrams
Troubleshooting Workflow for Low Yield
Caption: Simplified mechanism of Boc protection of an amine.
VI. References
-
Ceballos-Valdovinos, O., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]
-
Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]
-
Wille, U., & Kaiser, F. (2011). Selective Mono-Boc-Protection of Bispidine. Molbank, 2011(4), M745. Retrieved from [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemikart. (n.d.). tert-Butyl (3-amino-2-methylphenyl)carbamate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N1-Boc-4-methyl-1,3-phenylenediamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
Scholars Research Library. (2011). Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
MDPI. (2015). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2015(4), M871. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10263. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, 59, 210-213. Retrieved from [Link]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. redalyc.org [redalyc.org]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
common side reactions and byproducts in the synthesis of "tert-Butyl (3-amino-2-methylphenyl)carbamate"
Welcome to the Technical Support Center for the synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the scientific rationale behind the experimental steps to empower you to navigate challenges and optimize your reaction outcomes.
Introduction
The synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate involves the selective mono-protection of one of the two amino groups in 2-methyl-1,3-phenylenediamine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] However, achieving selective mono-protection of a diamine presents a common challenge: the formation of the di-protected byproduct. This guide will address this and other potential issues, providing both theoretical explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate?
The most prevalent byproduct is the di-Boc-protected compound, tert-butyl, tert-butyl'-(2-methyl-1,3-phenylene)dicarbamate. This occurs when both amino groups of the starting material, 2-methyl-1,3-phenylenediamine, react with the Boc-anhydride (Boc₂O). Another potential, though likely minor, byproduct is the isomeric mono-Boc-protected compound, tert-butyl (3-amino-4-methylphenyl)carbamate, arising from the reaction at the other amino group.
Q2: Which of the two amino groups in 2-methyl-1,3-phenylenediamine is more likely to be protected?
The regioselectivity of the reaction is influenced by both electronic and steric factors. The methyl group is an electron-donating group, which generally increases the basicity and nucleophilicity of a nearby amino group.[2] However, the ortho-position of the methyl group relative to one of the amino groups introduces significant steric hindrance.[3] Given that the Boc group is sterically bulky, the reaction is more likely to occur at the less sterically hindered amino group at the 3-position, which is meta to the methyl group. Therefore, tert-butyl (3-amino-2-methylphenyl)carbamate is the expected major product.
Q3: How can I minimize the formation of the di-protected byproduct?
Several strategies can be employed to favor mono-protection:
-
Slow Addition of Boc₂O: Adding the Boc-anhydride solution dropwise to the reaction mixture helps to maintain a low concentration of the protecting agent, statistically favoring the reaction of one molecule of Boc₂O with one molecule of the diamine.[1]
-
Use of Excess Diamine: While not always cost-effective for valuable starting materials, using a large excess of 2-methyl-1,3-phenylenediamine can increase the probability of mono-protection.[4]
-
In Situ Mono-protonation: A highly effective method involves the selective deactivation of one amino group by protonation with an acid. By adding one equivalent of an acid (e.g., HCl, often generated in situ from trimethylsilyl chloride or thionyl chloride), one of the amino groups is converted to its ammonium salt, rendering it non-nucleophilic and directing the Boc protection to the remaining free amino group.[5][6]
Q4: What are the best methods for purifying the final product?
Purification can typically be achieved through the following methods:
-
Extraction: An initial workup involving extraction can remove unreacted starting materials and some byproducts. The desired product can be separated from the di-Boc byproduct and unreacted diamine by carefully adjusting the pH of the aqueous phase during extraction.[7]
-
Column Chromatography: For high purity, flash column chromatography on silica gel is a reliable method to separate the mono-Boc-protected product from the di-Boc-protected byproduct and any isomeric impurities.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inactive Boc₂O. 2. Insufficiently basic reaction conditions. 3. Low reaction temperature. | 1. Use fresh or properly stored Boc₂O. Boc-anhydride can degrade over time, especially if exposed to moisture. 2. Ensure an appropriate base (e.g., triethylamine, sodium bicarbonate) is used to neutralize the acid formed during the reaction.[8] 3. While the reaction is often performed at room temperature, gentle heating (e.g., to 40°C) may be necessary to drive the reaction to completion. |
| High Percentage of Di-Boc Byproduct | 1. Rapid addition of Boc₂O. 2. Stoichiometry of reactants. 3. Both amino groups are reactive. | 1. Add the Boc₂O solution slowly and dropwise to the solution of the diamine. 2. Use a slight excess of the diamine relative to Boc₂O if possible. 3. Employ the in situ mono-protonation strategy by adding one equivalent of acid prior to the addition of Boc₂O to selectively protect one amino group.[5] |
| Presence of Isomeric Byproduct | The reaction has occurred at the more sterically hindered amino group. | While the formation of tert-butyl (3-amino-2-methylphenyl)carbamate is favored, some of the isomeric product may form. Careful column chromatography is the most effective way to separate these isomers. |
| Difficulty in Isolating the Product | Emulsion formation during workup. | Break the emulsion by adding brine or by filtering the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Standard Mono-Boc Protection
This protocol relies on the slow addition of Boc-anhydride to control the reaction.
Materials:
-
2-methyl-1,3-phenylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1,3-phenylenediamine in THF or DCM.
-
Add 1.1 equivalents of triethylamine or an excess of sodium bicarbonate to the solution.
-
In a separate flask, dissolve 1.0 equivalent of Boc₂O in the same solvent.
-
Slowly add the Boc₂O solution dropwise to the diamine solution at room temperature over 1-2 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Mono-Boc Protection via In Situ Mono-protonation
This protocol enhances selectivity by deactivating one amino group.
Materials:
-
2-methyl-1,3-phenylenediamine
-
Trimethylsilyl chloride (TMSCl) or Thionyl chloride (SOCl₂)
-
Anhydrous Methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1 equivalent of 2-methyl-1,3-phenylenediamine in anhydrous methanol and cool to 0°C.
-
Slowly add 1 equivalent of TMSCl or SOCl₂ dropwise to the cooled solution. Caution: The reaction with SOCl₂ can be vigorous.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 equivalent of Boc₂O dissolved in a small amount of methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc protected product.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the Boc protection of 2-methyl-1,3-phenylenediamine.
Troubleshooting Workflow
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. bioorg.org [bioorg.org]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
purification of "tert-Butyl (3-amino-2-methylphenyl)carbamate" from crude reaction mixtures
Technical Support Center: Purification of tert-Butyl (3-amino-2-methylphenyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (3-amino-2-methylphenyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who utilize this key building block and require it in high purity for their synthetic applications. Here, we move beyond simple protocols to address the common challenges encountered during the purification of this molecule from crude reaction mixtures, providing expert insights and troubleshooting strategies rooted in chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, real-world problems encountered during the purification of tert-Butyl (3-amino-2-methylphenyl)carbamate.
Q1: My final yield is drastically low after flash column chromatography on silica gel. What are the likely causes and solutions?
A1: Low recovery from silica gel chromatography is a frequent issue with amine-containing compounds. The primary causes are irreversible adsorption to the acidic silica surface or product decomposition.
-
Causality: The free aromatic amine group in your target compound is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant streaking on TLC plates and poor recovery from the column. In some cases, the acidic environment can even catalyze the removal (deprotection) of the acid-labile tert-butoxycarbonyl (Boc) group[1][2][3].
-
Troubleshooting & Solutions:
-
Neutralize the Stationary Phase: Before loading your sample, flush the column with your starting eluent containing a small amount of a basic modifier. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deprotonates the acidic silanol groups, minimizing strong interactions with your product.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, which is often more suitable for basic compounds[4].
-
Alternative Purification Method: If column chromatography remains problematic, an acid-base extraction is a highly effective alternative for separating the mono-protected product from non-basic impurities (see detailed protocol below).
-
Q2: My purified product is persistently yellow or brown, even after a successful chromatographic separation. How can I obtain a colorless product?
A2: Aromatic amines are notoriously susceptible to air oxidation, which produces highly colored impurities. This coloration indicates the presence of minute quantities of these oxidized species.
-
Causality: The electron-rich nature of the aromatic ring and the free amino group makes them prone to oxidation, a process often accelerated by light, air (oxygen), and trace metal impurities.
-
Troubleshooting & Solutions:
-
Activated Carbon Treatment: Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (typically 1-2% by weight) of activated carbon and stir for 15-30 minutes at room temperature. The activated carbon will adsorb the colored impurities. Filter the mixture through a pad of Celite® to remove the carbon, and then concentrate the filtrate.
-
Recrystallization: This is one of the most effective methods for removing trace amounts of impurities that cause coloration. A successful recrystallization can yield highly pure, crystalline material. See the detailed protocol section for guidance on solvent selection.
-
Preventative Measures: During workup and purification, use solvents that have been degassed (sparged with nitrogen or argon) and consider performing the purification under an inert atmosphere to minimize exposure to oxygen.
-
Q3: My NMR analysis shows contamination with the starting material, 2-methyl-1,3-phenylenediamine. How can I remove it?
A3: Incomplete reaction or Boc-deprotection during workup can lead to contamination with the starting diamine. Due to its two basic sites, the diamine is significantly more polar than your desired mono-protected product.
-
Causality: The starting diamine has two primary amine groups, making it more polar and more basic than the product, which has one free amine and one protected carbamate.
-
Troubleshooting & Solutions:
-
Optimize Chromatography: A shallower solvent gradient during column chromatography can enhance the separation between the product and the highly polar diamine.
-
Acid-Base Extraction: A carefully controlled acid wash is highly effective. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a buffered, weakly acidic solution. The more basic diamine will preferentially partition into the aqueous layer, while the less basic mono-Boc product will remain in the organic phase. Alternatively, a full acid-base extraction (as detailed below) will effectively separate the product from the diamine.
-
Q4: I have a significant amount of the di-Boc protected side product, di-tert-butyl (2-methyl-1,3-phenylene)dicarbamate. What is the most efficient removal method?
A4: This is the most common side product, arising from the reaction of both amino groups with the Boc-anhydride. Its removal is straightforward due to a critical difference in chemical properties.
-
Causality: The di-Boc side product has no free amino groups. It is a neutral molecule, unlike your desired product which is basic.
-
Troubleshooting & Solutions:
-
Acid-Base Extraction: This is the ideal method. When the crude mixture is dissolved in an organic solvent and washed with aqueous acid (e.g., 1M HCl), the basic desired product is protonated and moves into the aqueous layer. The neutral di-Boc product remains in the organic layer and can be discarded[4][5][6]. Subsequent basification of the aqueous layer liberates your product, which can then be extracted back into an organic solvent. This technique provides a clean and efficient separation on a large scale. See the detailed protocol below.
-
Frequently Asked Questions (FAQs)
-
Q: What are the best analytical methods to confirm the purity of my final product?
-
A: A combination of techniques is recommended for a comprehensive assessment.
-
¹H NMR Spectroscopy: Provides structural confirmation and detects proton-bearing impurities. Look for the characteristic 9-proton singlet for the tert-butyl group around 1.5 ppm and the distinct aromatic and amine protons.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity. A reverse-phase C18 column with a water/acetonitrile gradient (often with 0.1% TFA) is a standard method for assessing the purity of Boc-protected compounds[7].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak and helps in identifying the mass of any impurities, which is invaluable for troubleshooting[8][9].
-
-
-
Q: How should I properly store the purified tert-Butyl (3-amino-2-methylphenyl)carbamate?
-
A: Due to its sensitivity to oxidation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, keep it in a cool, dark place, such as a refrigerator or freezer.
-
-
Q: What safety precautions are necessary when handling this compound and its impurities?
-
A: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Aromatic amines can be toxic and are often skin sensitizers. Review the Safety Data Sheet (SDS) for the compound and all reagents before starting work.
-
Visualized Purification & Troubleshooting Workflow
The following diagrams illustrate the logical flow for purification and troubleshooting.
Caption: General purification workflow for the target compound.
Caption: Decision tree for impurity-specific troubleshooting.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is suitable for separating the product from impurities with different polarities, such as the starting diamine.
-
Preparation of Stationary Phase:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
To mitigate issues with product adsorption, use an eluent containing 0.5% triethylamine (Et₃N). For example, if your starting eluent is 10% Ethyl Acetate in Hexane, prepare it as 100 mL Ethyl Acetate, 895 mL Hexane, and 5 mL Et₃N.
-
-
Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. Adsorb this solution onto a small amount of silica gel, dry it under vacuum, and carefully load the resulting powder onto the top of the packed column.
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 5-10% EtOAc in Hexane + 0.5% Et₃N).
-
Gradually increase the polarity of the eluent (e.g., to 20-30% EtOAc in Hexane + 0.5% Et₃N).
-
Monitor the elution using Thin Layer Chromatography (TLC).
-
-
Collection & Analysis: Collect the fractions containing the desired product (visualized by UV light or staining on TLC). Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane or Petroleum Ether[10] |
| Eluent Modifier | 0.5 - 1.0% Triethylamine (Et₃N) |
Protocol 2: Purification by Acid-Base Extraction
This is the most effective method for removing the neutral di-Boc side product and other non-basic impurities.[5][6]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per gram of crude material).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it with 1M aqueous HCl (3 x 10 mL per gram). The desired mono-Boc product and any unreacted diamine will move to the aqueous layer. The neutral di-Boc product will remain in the organic layer.
-
Separation: Combine the aqueous layers. The organic layer containing the di-Boc impurity can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid NaHCO₃) with stirring until the pH is >10. This deprotonates the ammonium salt and liberates the free amine product.
-
Product Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., EtOAc or DCM, 3 x 15 mL per gram). The purified product will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
This method is ideal as a final polishing step to obtain a highly pure, crystalline product, especially for removing colored impurities.
-
Solvent Screening: Test the solubility of your product in various solvents. An ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Good starting points are mixed solvent systems like ethyl acetate/hexane, toluene/hexane, or isopropanol/water. A patent for a similar compound suggests crystallization from n-hexane[11].
-
Dissolution: Place the crude or semi-pure product in a flask and add the minimum amount of the hot solvent (or the more soluble solvent of a pair) required to fully dissolve it.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
- BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
- Foley, D. et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Wille, S., & Kaiser, M. (2011). Selective Mono-Boc-Protection of Bispidine.
- Beilstein Journals. (n.d.). Supporting Information: Experimental Procedures.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Pittelkow, M., & Christensen, J.B. (2007).
- Pasala, V.K. (2016). Solvent-free, instant, ambient, n-boc protection of amines - A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Chem-Space. (n.d.). tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate.
- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Pittelkow, M., & Christensen, J.B. (2002).
- Sigma-Aldrich. (n.d.). tert-Butyl-N-(2-methylphenyl)carbamate.
- MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, 59.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-(bromomethyl)phenylcarbamate.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- BLD Pharm. (n.d.). tert-Butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- ChemScene. (n.d.). 2212021-59-3 | Tert-butyl (S)-3-amino-2-(4-fluoro-3,5-dimethylphenyl).
- PubChem. (n.d.). tert-Butyl carbamate.
- ACS Publications. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry.
- NIH. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PubMed Central.
- Pharmaffiliates. (n.d.). tert-Butyl (2-(3-amino-3-iminopropanamido)phenyl)carbamate.
- BLDpharm. (n.d.). 954238-92-7|tert-Butyl (2-amino-3-methylphenyl)carbamate.
Sources
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- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 11. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl (3-amino-2-methylphenyl)carbamate
Welcome to the technical support center for the troubleshooting of Boc deprotection, specifically focusing on the substrate tert-Butyl (3-amino-2-methylphenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this critical synthetic step. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that can arise during the Boc deprotection of tert-Butyl (3-amino-2-methylphenyl)carbamate, offering probable causes and actionable solutions.
Question 1: My Boc deprotection is sluggish or incomplete, even after extended reaction times. What's going on?
Answer:
Incomplete deprotection is the most common issue and can be attributed to several factors, often related to the specific nature of your substrate and the reaction conditions.
Probable Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions, but the electron-donating effects of the amino and methyl groups on the phenyl ring can increase the stability of the carbamate, making it more resistant to cleavage.[1]
-
Steric Hindrance: The methyl group ortho to the Boc-protected amine can sterically hinder the approach of the acid, slowing down the protonation step required for cleavage.[1]
-
Poor Reagent Quality: TFA is hygroscopic, and absorbed water can reduce its effective acidity, leading to an incomplete reaction.[1]
-
Solution: Always use fresh, high-quality TFA and anhydrous solvents.[1]
-
-
Inadequate Monitoring: Relying solely on time can be misleading.
-
Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.[3]
-
Question 2: I'm observing significant side product formation. What are they and how can I prevent them?
Answer:
The formation of side products is often linked to the reactive tert-butyl cation generated during the deprotection process.[5]
Probable Causes & Solutions:
-
tert-Butylation of the Aromatic Ring: The electron-rich nature of the 2-methyl-1,3-phenylenediamine product makes it susceptible to electrophilic aromatic substitution by the tert-butyl cation.[2][6]
-
Solution: Employ a "cation scavenger." Add a nucleophilic species to the reaction mixture that can trap the tert-butyl cation before it reacts with your product. Common scavengers include anisole, cresol, or thiophenol.[2]
-
-
Dimerization or Polymerization: The free diamine product can be susceptible to oxidation or other side reactions, especially if left for extended periods under harsh conditions.
Question 3: My product is difficult to isolate and purify. What are some best practices?
Answer:
The resulting 2-methyl-1,3-phenylenediamine is a polar compound, which can present challenges during extraction and purification.
Probable Causes & Solutions:
-
Product Solubility in Aqueous Layers: As a diamine, the product can be protonated and highly soluble in acidic aqueous solutions, leading to poor recovery during extraction with organic solvents.
-
Solution: After the reaction, carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ or a dilute NaOH solution) to deprotonate the amine and increase its solubility in organic solvents like ethyl acetate or DCM. Be mindful of the pH to avoid making the solution too basic, which could lead to other side reactions.
-
-
Formation of Salts: The product will initially be present as its trifluoroacetate or hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Boc deprotection with TFA?
The deprotection proceeds via an acid-catalyzed cleavage.[3] First, the carbonyl oxygen of the Boc group is protonated by the acid.[5] This is followed by the loss of the stable tert-butyl cation, forming an unstable carbamic acid intermediate.[5] The carbamic acid then readily decarboxylates (loses CO₂) to yield the free amine.[5] In the presence of excess acid, the liberated amine is protonated to form the corresponding ammonium salt.[5]
Diagram of the Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism of Boc deprotection.
Q2: Are there alternative, milder methods for Boc deprotection if my substrate is sensitive to strong acids?
Yes, several milder methods can be employed, which may be beneficial if your molecule contains other acid-labile functional groups.[7]
| Method | Reagents | Conditions | Notes |
| Lewis Acid Catalysis | ZnBr₂, TMSI, AlCl₃, etc.[8] | Typically in an aprotic solvent like DCM. | Can offer different selectivity compared to Brønsted acids. |
| Thermal Deprotection | Heat | High temperatures (e.g., 150-240 °C) in a suitable solvent.[9] | Useful for substrates that can withstand heat; can be performed in continuous flow reactors.[9] |
| Aqueous Conditions | Refluxing water | Neutral pH, elevated temperature.[8][10] | An environmentally friendly "green" chemistry approach.[8] |
Q3: How do I choose the right solvent for my Boc deprotection?
The choice of solvent is crucial for ensuring the solubility of the starting material and facilitating the reaction.[1]
-
Dichloromethane (DCM): A very common and effective solvent for Boc deprotection with TFA. It dissolves a wide range of organic compounds.[2]
-
1,4-Dioxane: Often used with HCl for deprotection.[3]
-
Methanol/Water: Can be used in some alternative deprotection methods.[8][10]
It's important to use anhydrous solvents, especially when using acid reagents like TFA, to maintain their reactivity.[1]
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcours.net [mcours.net]
preventing side reactions during the functionalization of "tert-Butyl (3-amino-2-methylphenyl)carbamate"
Welcome to the dedicated technical support guide for the functionalization of tert-Butyl (3-amino-2-methylphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in mechanistic principles to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses the most frequent issues encountered during the acylation and alkylation of the free amino group at the 3-position. Our approach is to diagnose the problem based on observable symptoms and provide actionable solutions rooted in chemical principles.
Issue 1: Reaction Mixture Turns Brown/Black, and a Complex Mixture of Products is Observed.
Q: I am attempting to acylate/alkylate my tert-butyl (3-amino-2-methylphenyl)carbamate, but the reaction mixture darkens significantly over time, and TLC/LC-MS analysis shows multiple unidentified products. What is happening and how can I prevent it?
A: A dark coloration (ranging from yellow to brown or black) is a classic indicator of oxidation of the aniline moiety. The electron-rich nature of the diamino-substituted benzene ring makes it highly susceptible to oxidation, which can be initiated by atmospheric oxygen, certain reagents, or metal catalysts. This leads to the formation of colored impurities, such as quinone-imines or polymeric species, which complicate purification and reduce the yield of your desired product.
Root Cause Analysis & Prevention Strategy:
The free amino group activates the aromatic ring, making it prone to losing electrons. The key is to minimize exposure to oxidizing agents and conditions.
Experimental Protocol: Performing Functionalization under an Inert Atmosphere
-
Glassware Preparation: Thoroughly dry all glassware (e.g., round-bottom flask, condenser, dropping funnel) in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Solvent Degassing: Before use, deoxygenate your reaction solvent (e.g., THF, DCM, DMF) by bubbling a steady stream of inert gas through it for at least 20-30 minutes.[1][2] This removes dissolved oxygen.
-
Apparatus Setup: Assemble the reaction apparatus while maintaining a positive pressure of inert gas. A simple method is to use a balloon filled with nitrogen or argon connected to the reaction flask via a needle.
-
Reagent Addition: Dissolve your tert-butyl (3-amino-2-methylphenyl)carbamate and other solid reagents in the degassed solvent in separate flasks under an inert atmosphere. Transfer solutions via a cannula or a syringe.
-
Reaction Execution: Maintain a gentle flow of inert gas over the reaction mixture for the duration of the experiment.
-
Work-up: Perform the work-up and extraction steps as quickly as possible to minimize air exposure. If the product is particularly sensitive, consider using degassed water for the aqueous washes.
Issue 2: Formation of a Di-substituted Byproduct (Di-acylation or Di-alkylation).
Q: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the di-acylated/di-alkylated product. How can I improve the selectivity for mono-functionalization?
A: This is a common chemoselectivity challenge. The formation of a di-substituted product can occur via two primary pathways:
-
Over-reaction at the desired amino group and the carbamate nitrogen: This is less common for the carbamate nitrogen due to its lower nucleophilicity but can occur under harsh conditions.
-
Loss of the Boc protecting group followed by reaction at the newly freed amino group: This is a more probable cause, especially in reactions that generate acidic byproducts.
Troubleshooting & Optimization:
| Parameter | Recommended Action for Acylation | Recommended Action for Alkylation |
| Reagent Stoichiometry | Use a slight excess (1.05-1.2 equivalents) of the acylating agent. A large excess can promote side reactions. | To favor mono-alkylation, use a 2-3 fold excess of the aniline starting material relative to the alkylating agent.[3] |
| Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to control reactivity. | Lowering the reaction temperature can significantly reduce the rate of the second alkylation step.[3] |
| Base Selection | Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge any acid generated (e.g., HCl from an acyl chloride) without promoting Boc deprotection. | Use a mild base like K₂CO₃ or Cs₂CO₃. Strong bases can deprotonate the carbamate, increasing its reactivity. |
| Reagent Choice | If using a highly reactive acyl chloride, consider switching to the corresponding anhydride, which is less reactive and generates a less aggressive carboxylic acid byproduct. | Less reactive alkylating agents (e.g., alkyl bromides vs. iodides) can improve selectivity for mono-alkylation.[3] |
Workflow for Diagnosing and Preventing Di-substitution
Caption: Preferential electrophilic attack on the more nucleophilic amine.
Q3: What is the best way to purify my product and remove unreacted starting material?
If your reaction does not go to completion, you may have unreacted tert-butyl (3-amino-2-methylphenyl)carbamate remaining. Since the starting material contains a basic amino group and your desired acylated or alkylated product is likely to be less basic, you can use an acidic wash during your work-up.
Purification Protocol: Acidic Wash Extraction
-
After the reaction is complete, quench it as appropriate and dilute with an organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 5% citric acid. The unreacted basic starting material will be protonated and move into the aqueous phase. [4]4. Separate the organic layer.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be further purified by column chromatography or recrystallization if necessary.
References
- BenchChem. (2025).
- Pearson Education. (n.d.).
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
- Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?.
- BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. BenchChem Technical Support.
- Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. (n.d.).
- ResearchGate. (2012).
- Chemistry LibreTexts. (2024). Reactions of Arylamines.
- Dalton Transactions. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Allen Digital. (n.d.). Acylation of —NH_2 group in aniline reduces its reactivity in electrophilic substitution reactions.
- Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines.
- ResearchGate. (2025).
- Chemical Communications. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Royal Society of Chemistry.
- National Institutes of Health. (n.d.). Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors.
- National Institutes of Health. (n.d.).
- Chem-Station International Edition. (n.d.).
- BenchChem. (2025).
- Google Patents. (n.d.).
- MDPI. (n.d.).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- MDPI. (n.d.).
- Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Organic Chemistry Portal. (2006).
- The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
- Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines.
- Organic Syntheses. (2007).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
- Digital Commons @ IWU. (2025).
- National Institutes of Health. (n.d.). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin.
- ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution.
- Sigma-Aldrich. (n.d.).
- Open Access Journals. (2024).
- National Institutes of Health. (n.d.).
- Asian Publication Corporation. (n.d.).
- Benchchem. (n.d.). tert-Butyl [3-(dimethylamino)
- Scirp.org. (n.d.). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
- MDPI. (2025).
- Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
- Sigma-Aldrich. (n.d.). tert-Butyl-N-(2-methylphenyl)
- NIST. (n.d.). 1,3-Benzenediamine, 2-methyl-.
Sources
improving the stability of "tert-Butyl (3-amino-2-methylphenyl)carbamate" during storage
Welcome to the technical support guide for tert-Butyl (3-amino-2-methylphenyl)carbamate (CAS No. 329763-32-8). This document serves as a resource for researchers, scientists, and drug development professionals to understand and mitigate stability issues encountered during the storage and handling of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
My solid tert-Butyl (3-amino-2-methylphenyl)carbamate has changed color, from off-white to yellow or brown. What is happening and is it still usable?
This is the most common observation of degradation and is almost certainly due to oxidation of the aromatic amine functionality.
Root Cause Analysis:
The chemical structure of tert-Butyl (3-amino-2-methylphenyl)carbamate contains two key features that influence its stability: an electron-rich aromatic ring with a free primary amine and an acid-labile N-Boc protecting group. The discoloration is primarily caused by the oxidation of the aniline moiety.
-
Mechanism of Oxidation: Aromatic amines are susceptible to oxidation by atmospheric oxygen. This process is often initiated by light, trace metals, or acidic/basic impurities. The oxidation can proceed through a series of radical intermediates, leading to the formation of highly colored, conjugated systems such as azoxybenzenes, azobenzenes, and polymeric materials.[1][2][3] The presence of two electron-donating groups (the free amine and the methyl group) on the phenyl ring increases its electron density, making it more susceptible to oxidation compared to unsubstituted aniline.[1][4]
Is it still usable?
The usability depends entirely on the requirements of your subsequent reaction.
-
For non-sensitive reactions: If the discoloration is minor and your next step is robust, you might proceed after confirming the presence of the desired compound via a quick analytical check (e.g., TLC or LC-MS).
-
For sensitive or catalytic reactions: The colored impurities, even at low levels, can interfere with or poison catalysts (e.g., Palladium catalysts in cross-coupling reactions) and lead to complex side-product profiles. In these cases, repurification is strongly recommended.
I'm observing a new, more polar spot on my TLC plate and a corresponding mass peak for the deprotected diamine. Why did the Boc group cleave during storage?
The cleavage of the tert-butyloxycarbonyl (Boc) group indicates that the compound has been exposed to acidic conditions or excessive heat.
Root Cause Analysis:
-
Acid-Catalyzed Hydrolysis: The N-Boc group is a well-known acid-labile protecting group.[5] Its cleavage is initiated by protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[6] Exposure to acidic impurities—such as residual acid from synthesis, acidic silica gel, or chlorinated solvents that have degraded to produce HCl—can catalyze this process even at room temperature over time. Aqueous phosphoric acid, for instance, is an effective reagent for this deprotection.[7][8]
-
Thermal Degradation (Thermolysis): N-Boc protected amines can also undergo deprotection simply upon heating, without any added catalyst.[6] While this typically requires elevated temperatures (often >100 °C), prolonged storage in a warm environment (e.g., a lab bench in direct sunlight) can contribute to slow degradation over months.[9][10][11]
What are the ideal storage and handling conditions to ensure the long-term stability of this compound?
Proactive prevention is the best strategy. Proper storage and handling are critical to minimize both oxidation and Boc-group cleavage. Manufacturer safety data sheets (SDS) recommend storing the compound in a dry, cool, well-ventilated place under an inert atmosphere.[12][13][14]
| Parameter | Recommended Condition | Detrimental Condition & Rationale |
| Temperature | 2-8 °C (Refrigerated) | Room Temperature or Higher: Increases the rate of both oxidation and potential thermolysis of the Boc group.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Air (Oxygen): The primary driver for the oxidative degradation that causes discoloration.[2][3] |
| Light | Amber Vial / In the Dark | UV/Visible Light: Can photochemically initiate and accelerate oxidation pathways. |
| Moisture | Tightly Sealed Container with Desiccant | Humidity/Moisture: Can facilitate hydrolysis of the carbamate and may contain dissolved acidic gases (like CO₂) that can promote slow degradation. |
| Purity | High Purity (Post-Purification) | Residual Solvents/Reagents: Acidic or basic impurities from the synthesis can act as catalysts for degradation. |
Handling Best Practices:
-
Always handle the solid in an inert atmosphere glove box or, for brief periods, under a positive pressure blanket of argon or nitrogen.
-
Use clean spatulas and glassware to avoid cross-contamination with acids or oxidizing agents.
-
When preparing solutions, use high-purity, degassed solvents.
Troubleshooting Workflows & Protocols
Workflow: Assessing Compound Purity and Degradation
If you suspect degradation, a systematic analytical approach is necessary to identify the impurities and quantify the remaining starting material.
Caption: Workflow for assessing the stability of the carbamate.
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method to quantify the purity and identify the primary degradation products.
-
Standard Preparation: Accurately weigh ~1 mg of your compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to make a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample of the suspect material at the same concentration.
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The parent compound, tert-Butyl (3-amino-2-methylphenyl)carbamate, will be the major peak.
-
The deprotected product, 2-methylbenzene-1,3-diamine, will be more polar and thus have a significantly shorter retention time.
-
Oxidized byproducts are typically less polar or may be a broad collection of unresolved peaks at longer retention times.
-
Calculate purity by peak area percentage.
-
Protocol 2: Repurification by Flash Column Chromatography
If degradation is significant, the compound can be repurified to remove both polar and non-polar impurities.
-
Adsorbent: Use standard-grade silica gel. Caution: Avoid aged or potentially acidic silica gel. If in doubt, use silica gel that has been neutralized by pre-slurrying with a 1% triethylamine solution in the eluent, followed by re-equilibration with the starting eluent.
-
Loading: Dissolve the crude material in a minimal amount of dichloromethane (DCM) or ethyl acetate. If it has poor solubility, adsorb it onto a small amount of silica gel and load it dry onto the column.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective.
-
Start with 10% Ethyl Acetate / 90% Hexanes.
-
Gradually increase the polarity to 30-40% Ethyl Acetate.
-
-
Fraction Collection:
-
Oxidized, non-polar impurities will elute first.
-
The desired product will elute as the main band.
-
The polar, deprotected diamine will remain on the column or elute much later.
-
-
Analysis: Monitor fractions by TLC. Combine the pure fractions and remove the solvent in vacuo at a low temperature (<35 °C) to prevent thermal degradation.
-
Final Step: Dry the purified solid under high vacuum and immediately transfer to a clean, amber vial and backfill with argon or nitrogen before storing in the refrigerator.
Mechanistic Degradation Pathways
Understanding the chemical transformations that occur during degradation is key to preventing them.
Pathway 1: Oxidative Degradation
Caption: Generalized pathway for oxidative degradation.
Pathway 2: N-Boc Deprotection
Caption: Acid-catalyzed and thermal N-Boc deprotection.
By understanding these pathways and implementing the recommended storage, handling, and verification procedures, you can ensure the long-term stability and integrity of your tert-Butyl (3-amino-2-methylphenyl)carbamate, leading to more reliable and reproducible experimental outcomes.
References
-
Delgado, C., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-96. Available at: [Link]
-
Abirami, D., & Krishnamoorthy, T.K. Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. Available at: [Link]
-
Guerra, M., et al. (2021). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 26(11), 3149. Available at: [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. Available at: [Link]
-
ACS Green Chemistry Institute. Thermal Methods for Boc Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Delgado, C., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. ResearchGate. Available at: [Link]
-
Klausen, J., Haderlein, S. B., & Schwarzenbach, R. P. (1997). Oxidation of Substituted Anilines by Aqueous MnO2. Environmental Science & Technology, 31(9), 2642-2649. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. Available at: [Link]
-
Wang, S., et al. (2023). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega, 8(38), 34873–34881. Available at: [Link]
-
Alfa Aesar. (2010). Safety Data Sheet for tert-Butyl carbamate. Alfa Aesar. Available at: [Link]
-
Job, A., & Dunford, H. B. (1976). Oxidation of Substituted Anilines by Horseradish Peroxidase Compound II. Biochemistry, 15(20), 4425-4430. Available at: [Link]
-
Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ResearchGate. Available at: [Link]
-
Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. Available at: [Link]
-
Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork Research Profiles. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. datapdf.com [datapdf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Managing Impurities in tert-Butyl (3-amino-2-methylphenyl)carbamate
Welcome to the technical support center for tert-Butyl (3-amino-2-methylphenyl)carbamate (CAS No. 179898-27-2) . This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities in this critical starting material. By understanding the synthetic pathway and potential side reactions, you can ensure the highest quality of your material for downstream applications.
I. Introduction to the Synthetic Pathway and Impurity Formation
The most common synthetic route to tert-Butyl (3-amino-2-methylphenyl)carbamate involves a two-step process starting from 2-methyl-3-nitroaniline. This pathway is efficient but can introduce several process-related impurities if not carefully controlled.
DOT Script for Synthetic Pathway
Caption: Decision tree for identifying potential impurities.
Q2: How can I improve the selectivity of the mono-Boc protection and reduce the formation of the di-Boc byproduct?
Achieving selective mono-protection on a diamine is a common challenge. [1]The key is to differentiate the reactivity of the two amino groups.
Strategies for Selective Mono-Boc Protection:
-
Stoichiometric Control:
-
Slow Addition of (Boc)₂O: Adding the di-tert-butyl dicarbonate solution dropwise to the diamine solution can help maintain a low concentration of the protecting agent, favoring mono-substitution.
-
Use of Excess Diamine: While effective, this is often not economically viable for valuable diamines.
-
-
In Situ Mono-protonation:
-
This is a highly effective method. By adding approximately one equivalent of a strong acid (like HCl) to the diamine, you can selectively protonate one of the amino groups, rendering it unreactive towards the electrophilic (Boc)₂O. The reaction is then performed, followed by a basic work-up to neutralize the salt.
-
Experimental Protocol: Selective Mono-Boc Protection
-
Dissolve 2-methyl-1,3-phenylenediamine in a suitable solvent (e.g., methanol or a mixture of THF and water).
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of aqueous HCl with stirring.
-
Allow the mixture to stir for 30 minutes to ensure equilibrium.
-
Slowly add one equivalent of di-tert-butyl dicarbonate dissolved in the same solvent.
-
Let the reaction warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture to remove the organic solvent.
-
Add water and a suitable organic solvent (e.g., ethyl acetate).
-
Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the pH is > 8.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q3: What is a good starting point for an HPLC method to analyze the purity of my material?
A reverse-phase HPLC method is generally suitable for analyzing tert-Butyl (3-amino-2-methylphenyl)carbamate and its likely impurities.
Recommended HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting point is 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of acetonitrile and water. |
This method should provide good separation of the starting materials, the desired product, the di-Boc byproduct, and potential positional isomers. [2][3][4][5]
Q4: I've confirmed the presence of impurities. What is the best way to purify my product?
The choice of purification method will depend on the nature and quantity of the impurities.
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities, especially positional isomers and the di-Boc byproduct.
-
Solvent Selection: A good solvent system for recrystallization will dissolve the compound when hot but have limited solubility when cold. For tert-Butyl (3-amino-2-methylphenyl)carbamate, consider solvent systems like:
-
Toluene
-
Ethyl acetate/Heptane
-
Isopropanol/Water
-
-
It is recommended to perform small-scale solvent screening to find the optimal system.
-
-
Column Chromatography: If recrystallization is not effective or if you have a complex mixture of impurities, silica gel column chromatography is a good option.
-
Eluent System: A gradient of ethyl acetate in heptane or hexane is a good starting point. The polarity can be adjusted based on the separation observed on TLC. The desired product is moderately polar, while the di-Boc byproduct will be less polar, and the unreacted diamine will be more polar.
-
-
Acid-Base Extraction: This can be used to remove unreacted 2-methyl-1,3-phenylenediamine.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic diamine will be protonated and move into the aqueous layer.
-
Separate the organic layer, wash with water and brine, dry, and concentrate to obtain the purified product.
-
III. Visualizing the Purification Workflow
DOT Script for Purification Workflow
Caption: A general workflow for the purification of tert-Butyl (3-amino-2-methylphenyl)carbamate.
IV. References
-
Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
-
Benchchem. (2025). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
-
Lin, Z., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
-
ResearchGate. (2025). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection.
-
PubMed. (n.d.). HPLC separation of positional isomers on a dodecylamine-N, N-dimethylenephosphonic acid modified zirconia stationary phase.
-
ResearchGate. (2025). HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase | Request PDF.
-
RSC Publishing. (2020). Critical review on the chemical reduction of nitroaniline.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
-
NOAA. (n.d.). 2-METHYL-3-NITROANILINE. CAMEO Chemicals.
-
PubChem. (n.d.). 2-Methyl-3-nitroaniline.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
-
Benchchem. (2025). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
-
Wikipedia. (n.d.). 3-Nitroaniline.
-
Benchchem. (2025). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide.
Sources
- 1. Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC separation of positional isomers on a dodecylamine-N, N-dimethylenephosphonic acid modified zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solvent-Mediated Reactivity of tert-Butyl (3-amino-2-methylphenyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical insights into the critical role of solvent selection when working with tert-Butyl (3-amino-2-methylphenyl)carbamate. Understanding how solvents influence the reactivity of this versatile building block is paramount for achieving desired reaction outcomes, maximizing yields, and minimizing impurity profiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity sites of tert-Butyl (3-amino-2-methylphenyl)carbamate and how does the solvent choice influence their selectivity?
A1: The molecule possesses two primary nucleophilic sites: the aniline amine (-NH₂) at position 3 and the carbamate amine (-NHBoc). The aniline amine is significantly more nucleophilic and sterically accessible than the carbamate nitrogen. Consequently, it is the primary site for reactions like acylation, alkylation, and condensation. The Boc-protected amine is generally unreactive under basic or neutral conditions.
Solvent choice is critical for modulating this selectivity:
-
Aprotic Solvents (e.g., DCM, THF, Toluene): These are generally preferred as they do not significantly solvate the primary amine, leaving its nucleophilicity intact for reaction with electrophiles.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can increase the rate of certain reactions, such as Nucleophilic Aromatic Substitution (SNAr), by stabilizing charged intermediates.[2][3][4] However, their high polarity can sometimes lead to solubility issues with less polar reagents and may promote side reactions. For acylations, DMF and acetonitrile have been shown to be effective.[5][6]
-
Protic Solvents (e.g., Ethanol, Water): These should generally be avoided. Protic solvents can form hydrogen bonds with the primary amine, reducing its nucleophilicity and potentially acting as a competing nucleophile, leading to undesired side products. While some Boc-protections are performed in aqueous media, subsequent reactions on the free amine often require anhydrous conditions.[7][8]
Q2: How does solvent polarity affect the solubility of tert-Butyl (3-amino-2-methylphenyl)carbamate and its reaction partners?
A2: This compound has moderate polarity. The Boc group provides lipophilic character, while the amino and carbamate groups add polarity. It exhibits good solubility in a range of common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.[9]
-
Poor Solubility: If your reaction appears sluggish or incomplete, the first step is to check for solubility. A heterogeneous mixture will have significantly reduced reaction rates.
-
Solvent Matching: In a bimolecular reaction, the ideal solvent should adequately dissolve both the carbamate and the electrophile. For instance, when reacting with a nonpolar acyl chloride, a solvent like DCM or THF is a good starting point. If the electrophile is a polar salt, a more polar aprotic solvent like DMF might be necessary, but care must be taken to ensure all components remain in solution.
Q3: Can the solvent choice inadvertently lead to the deprotection of the Boc group?
A3: Yes, although the Boc group is stable to most bases and nucleophiles, it is labile under acidic conditions.[8][9] Solvents themselves are rarely acidic enough for deprotection. However, if a reaction generates an acidic byproduct (e.g., HCl from an acyl chloride), and a solvent that cannot buffer or sequester the acid is used without an appropriate base, localized pockets of high acidity can lead to partial or complete Boc deprotection. This is a critical consideration in reaction design. Always include a non-nucleophilic base (e.g., triethylamine, DIEA) when using reagents like acyl chlorides to neutralize the generated acid.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Conversion to Desired Product
| Potential Cause (Solvent-Related) | Scientific Rationale & Explanation | Recommended Solution & Protocol Adjustment |
| Poor Solubility of Starting Material | The reaction is occurring in a heterogeneous mixture, limiting the interaction between reactants. The bulky, nonpolar Boc group and the polar amine create a molecule that requires a well-matched solvent.[9] | Solution: Switch to a solvent with better solvating power. If using a nonpolar solvent like hexane, try DCM or THF. If in DCM and the electrophile is poorly soluble, consider a more polar aprotic solvent like Acetonitrile or DMF. Verification: Before running the full reaction, perform a small-scale solubility test of your starting material in the chosen solvent at the intended reaction temperature. |
| Reduced Nucleophilicity of the Aniline | The primary amine's lone pair is being deactivated. This is common in protic solvents (e.g., alcohols) that form strong hydrogen bonds with the amine, reducing its availability to attack an electrophile. | Solution: Immediately switch to an anhydrous, aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are excellent starting points. Ensure all reagents and glassware are thoroughly dried. |
| Solvent-Intermediate Destabilization | Certain reactions, particularly those involving charged intermediates like SNAr reactions, are highly dependent on solvent stabilization. Nonpolar solvents cannot effectively stabilize these intermediates, leading to a high activation energy barrier.[2][10] | Solution: For reactions expected to proceed via a charged intermediate, use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents excel at solvating cations and anions, thereby stabilizing the transition state and accelerating the reaction.[2] |
Issue 2: Significant Side Product Formation
| Potential Cause (Solvent-Related) | Scientific Rationale & Explanation | Recommended Solution & Protocol Adjustment |
| Di-acylation/Di-alkylation | The product of the initial reaction is more nucleophilic than the starting material, or the reaction conditions are too harsh, leading to a second reaction. While less common for this specific substrate due to sterics, it can occur with highly reactive electrophiles. | Solution: Use a less polar, non-coordinating solvent like Toluene or Dioxane. These solvents do not promote the ionization of electrophiles as effectively as polar solvents, thereby taming their reactivity. Also, consider inverse addition (adding the electrophile slowly to the amine solution) to maintain a low concentration of the reactive species. |
| Boc Deprotection and Subsequent Reactions | An acidic byproduct (e.g., HCl) is not being neutralized, causing loss of the Boc protecting group.[11] The newly freed diamine can then react further, leading to complex mixtures or polymerization. | Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIEA) is present if an acid is generated. Use a solvent like DCM or THF that readily dissolves common bases. Avoid solvents where the base or its resulting salt is poorly soluble. |
| Solvent Participation in the Reaction | Protic solvents like methanol or ethanol can act as nucleophiles, especially if the primary amine's reactivity is sterically hindered or electronically deactivated. This can lead to ester or ether formation with the electrophile. | Solution: Strictly adhere to the use of anhydrous, aprotic solvents unless the protocol explicitly calls for a protic solvent (e.g., in a reductive amination with NaBH₃CN in MeOH). |
Data & Visualization
Table 1: Hypothetical Solvent Screen for Acylation Reactivity
This table illustrates the typical impact of solvent choice on the acylation of tert-Butyl (3-amino-2-methylphenyl)carbamate with one equivalent of acetyl chloride and triethylamine at room temperature.
| Solvent | Dielectric Constant (Polarity) | Solvent Class | Expected Reaction Time | Expected Yield (%) | Key Observations & Rationale |
| Toluene | 2.4 | Nonpolar Aprotic | 12-24 hours | 70-80% | Slow reaction rate due to lower solubility and stabilization of intermediates. Good for controlling reactivity and minimizing side products. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 2-4 hours | 90-98% | Excellent solubility for reactants and base. Accelerates reaction compared to nonpolar solvents. Often the optimal choice. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | 3-6 hours | 85-95% | Good alternative to DCM. Its coordinating ability with cations can sometimes influence reactivity. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 1-2 hours | 80-90% | High polarity accelerates the reaction but may increase the formation of polar byproducts, complicating purification.[6] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 1-2 hours | 75-85% | Similar to MeCN. Its high boiling point can make removal difficult. May promote side reactions with very reactive electrophiles.[5] |
| Ethanol (EtOH) | 24.5 | Polar Protic | >24 hours | <10% | Reaction is severely inhibited. The solvent deactivates the amine via H-bonding and competes as a nucleophile, forming ethyl acetate. |
Diagrams & Workflows
A logical workflow for troubleshooting solvent-related issues can prevent unnecessary experiments and quickly identify the root cause of a problem.
Caption: Troubleshooting workflow for solvent selection.
The choice of solvent can dramatically alter the energy landscape of a reaction, favoring one pathway over another.
Caption: Solvent influence on reaction energy pathways.
References
-
Ghavami, R., et al. (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines. National Institutes of Health (NIH). Available at: [Link]
-
Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]
-
ResearchGate (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]
-
YMER (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]
-
LibreTexts Chemistry (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
ResearchGate (2009). Effect of substituents in phenol and aniline nucleophiles on activation parameters in S N Ar reactions. Available at: [Link]
-
ResearchGate (2016). Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: ANeat Access to Anilides. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions. Available at: [Link]
-
National Institutes of Health (NIH) (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Available at: [Link]
-
Frontiers in Chemistry (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Available at: [Link]
-
Supplemental Material. Solubility Estimates of Boc Derivatives. Available at: [Link]
-
PubMed (2014). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. Available at: [Link]
-
ACS Publications (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Available at: [Link]
-
GSC Online Press (2022). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available at: [Link]
-
Atlantis Press (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available at: [Link]
-
ResearchGate (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]
-
ResearchGate (2007). Selective Mono‐BOC Protection of Diamines. Available at: [Link]
-
National Institutes of Health (NIH) (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
Organic Chemistry Portal (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Available at: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
-
Digital Commons @ IWU (2012). Cyclization Reactions of Enamines in Aqueous Solution. Available at: [Link]
- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.
-
ResearchGate (2023). Solvent-controlled chemo-selective synthesis. Available at: [Link]
-
Pharmaffiliates. tert-Butyl (2-(3-amino-3-iminopropanamido)phenyl)carbamate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Control for Reactions with tert-Butyl (3-amino-2-methylphenyl)carbamate
Welcome to the technical support resource for researchers and process development chemists working with tert-Butyl (3-amino-2-methylphenyl)carbamate. This guide, developed from a Senior Application Scientist's perspective, provides in-depth troubleshooting advice and foundational knowledge for managing reaction temperatures. Proper thermal management is critical not only for safety but also for achieving optimal yield, purity, and reproducibility.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the thermal properties and handling of tert-Butyl (3-amino-2-methylphenyl)carbamate in typical reaction settings.
Question 1: Is tert-Butyl (3-amino-2-methylphenyl)carbamate thermally stable?
Answer: Tert-Butyl (3-amino-2-methylphenyl)carbamate is generally stable under standard laboratory conditions (ambient temperature and pressure). However, like many complex organic molecules, it can be sensitive to prolonged exposure to high temperatures. The primary concern at elevated temperatures is the potential for slow degradation or the initiation of unwanted side reactions. The Boc (tert-butoxycarbonyl) protecting group is notably labile and can be cleaved under strong acidic conditions, a process that is accelerated by heat. There is no specific, sharp decomposition temperature reported under normal conditions, but it is best practice to avoid unnecessarily high temperatures (>80-100 °C) during reaction workups or solvent removal.
Question 2: Why is temperature control so critical when using this reagent?
Answer: Temperature is a critical process parameter for two main reasons: reaction rate and reaction selectivity.
-
Rate Control: Many reactions involving the primary amino group, such as acylations or sulfonations, are highly exothermic. Without effective temperature control, the heat generated can cause the reaction rate to accelerate uncontrollably, leading to a dangerous condition known as a thermal runaway.
-
Selectivity Control: The desired product is often in kinetic competition with unwanted side products. Higher temperatures can provide the activation energy needed to form these impurities, reducing the final yield and complicating purification. For instance, in electrophilic aromatic substitutions, temperature can influence the regioselectivity. In reactions like diazotization, the diazonium salt product is only stable at low temperatures (typically 0-5 °C) and will rapidly decompose if the temperature rises.
Question 3: My acylation reaction with an acid chloride is showing a significant exotherm. Is this normal and how do I manage it?
Answer: Yes, a significant exotherm is entirely normal for the acylation of an amine with a reactive electrophile like an acyl chloride. The formation of the amide bond is thermodynamically favorable and releases substantial energy.
Effective management involves controlling the rate at which the reactants combine. The most common strategy is to dissolve the tert-Butyl (3-amino-2-methylphenyl)carbamate and a base (like triethylamine or pyridine) in a suitable solvent, cool the mixture in an ice/water or ice/brine bath, and then add the acyl chloride solution dropwise. This "semi-batch" approach allows the cooling system to remove the heat as it is generated, maintaining a stable internal temperature. A typical temperature for such a reaction is 0-25 °C.
Question 4: What are the initial signs of poor temperature control in my reaction?
Answer: Be vigilant for the following indicators:
-
A rapid, unexpected rise in the internal reaction temperature, even with external cooling applied.
-
A sudden change in the color of the reaction mixture (e.g., darkening or charring), which may suggest product degradation or side reactions.
-
An increase in the rate of gas evolution (e.g., HCl gas from an acyl chloride reaction if a scavenger base is not fully effective).
-
A noticeable change in viscosity or the appearance of new solid precipitates.
-
In-process control (e.g., TLC or UPLC) showing the formation of multiple, unexpected spots/peaks, indicating a loss of selectivity.
If you observe these signs, the immediate response should be to ensure the cooling system is functioning and, if necessary, slow or stop the addition of reagents and prepare for emergency cooling.
PART 2: Troubleshooting Guides for Specific Reactions
This section provides detailed, scenario-based troubleshooting for common synthetic transformations involving tert-Butyl (3-amino-2-methylphenyl)carbamate.
Guide 1: Amide Bond Formation (Acylation)
Common Challenge: Low yield and the presence of multiple impurities after reacting with an acyl chloride or anhydride.
Root Cause Analysis: This issue is frequently tied to poor temperature regulation. An initial exotherm that is not adequately controlled can lead to several side reactions.
Troubleshooting Protocol:
-
Verify Cooling Bath Efficacy: Ensure your cooling bath (e.g., ice/water, dry ice/acetone) has sufficient volume and is well-stirred to provide consistent heat transfer. The flask should be immersed adequately.
-
Control Reagent Addition Rate: This is the most critical control parameter.
-
Action: Use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition of the electrophile (e.g., acyl chloride).
-
Rationale: Adding the reagent slowly ensures that the rate of heat generation never exceeds the rate of heat removal by the cooling system.
-
-
Monitor Internal Temperature: Do not rely on the bath temperature.
-
Action: Place a thermocouple or thermometer directly into the reaction mixture to get a true reading of the internal temperature.
-
Rationale: There can be a significant temperature difference (ΔT) between the cooling bath and the reaction medium, especially in viscous solutions or larger-scale reactions.
-
-
Select Appropriate Solvent: The solvent's properties can influence heat transfer.
-
Action: Use a solvent with a good heat capacity and a boiling point that provides a safety margin. Dichloromethane (DCM) is common, but for more exothermic reactions, a solvent with a higher boiling point might be considered, although this can make temperature control more difficult if the reaction starts to run away.
-
-
Post-Reaction Quench: The quenching step can also be exothermic.
-
Action: Perform the aqueous quench slowly, preferably while the reaction flask is still in the cooling bath.
-
Caption: Decision workflow for controlling exothermic acylation reactions.
Guide 2: Diazotization and Subsequent Reactions (e.g., Sandmeyer)
Common Challenge: The reaction fails, yielding a complex mixture of dark, tar-like substances instead of the desired product.
Root Cause Analysis: The diazonium salt intermediate formed from the primary amine is highly unstable at elevated temperatures. A failure to maintain a consistently low temperature (typically 0-5 °C) will lead to its rapid decomposition into a mixture of phenolic byproducts and polymeric materials.
Troubleshooting Protocol:
-
Pre-Cooling is Essential:
-
Action: Pre-cool all reagent solutions (amine in acid, sodium nitrite solution) to 0-5 °C before mixing.
-
Rationale: This minimizes the temperature spike upon mixing.
-
-
Temperature Maintenance:
-
Action: Use a well-stirred ice/salt bath or a cryocooler to maintain the reaction temperature between 0 and 5 °C throughout the sodium nitrite addition.
-
Rationale: Even a brief excursion to 10 °C can initiate decomposition. An ice/water bath may not be sufficient to absorb the exotherm.
-
-
Monitor for Nitrous Acid:
-
Action: After the addition is complete, test for excess nitrous acid using starch-iodide paper (should turn blue). Add a small amount of sulfamic acid to quench any excess.
-
Rationale: Excess nitrous acid can lead to unwanted side reactions and is also unstable.
-
-
Immediate Use of Diazonium Salt:
-
Action: Use the freshly prepared diazonium salt solution immediately in the subsequent step (e.g., addition to the copper(I) salt solution in a Sandmeyer reaction). Do not let it warm up or sit for an extended period.
-
Rationale: The salt's stability is inherently limited, even at low temperatures.
-
| Reaction Type | Reagent Class | Typical Temperature Range (°C) | Key Control Strategy | Potential Issues if Uncontrolled |
| Amide Synthesis | Acyl Chlorides, Anhydrides | 0 to 25 | Slow addition of electrophile | Di-acylation, degradation, runaway |
| Sulfonamide Synthesis | Sulfonyl Chlorides | 0 to 25 | Slow addition of electrophile | Runaway reaction, side products |
| Diazotization | Sodium Nitrite / Acid | 0 to 5 | Maintain low T, slow NaNO₂ addition | Decomposition of diazonium salt |
| Boc Deprotection | Strong Acid (e.g., TFA) | 0 to 25 | Slow addition of acid | Degradation of product if heated |
PART 3: References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer. [Link]
-
U.S. Patent No. US20110201633A1. (2011). PYRAZOLO[1,5-A]PYRIMIDINE DERIVATIVES AS PLK1 INHIBITORS. Google Patents.
-
American Chemical Society. (n.d.). Chemical & Engineering News: Runaway Reactions. [Link]
Validation & Comparative
comparing the efficacy of "tert-Butyl (3-amino-2-methylphenyl)carbamate" with other aniline protecting groups
Aniline protection is a critical consideration in multi-step organic syntheses, particularly in the development of pharmaceuticals and other complex molecules. The amino group of anilines is nucleophilic and readily undergoes oxidation, alkylation, and acylation. Protecting this functional group allows chemists to perform reactions on other parts of the molecule without unintended side reactions involving the aniline nitrogen. The choice of the protecting group is crucial and depends on its stability to various reaction conditions and the ease of its removal.
This guide provides a comparative analysis of tert-Butyl (3-amino-2-methylphenyl)carbamate, a substituted aniline protecting group, with other commonly used aniline protecting groups such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac). We will delve into the chemical properties, stability, and deprotection methods for each, supported by experimental data and protocols to aid researchers in making an informed decision for their specific synthetic needs.
The Ideal Aniline Protecting Group
An ideal protecting group for anilines should exhibit the following characteristics:
-
Ease of Introduction: The protection reaction should proceed in high yield under mild conditions.
-
Stability: The protected aniline must be stable to the reaction conditions planned for subsequent synthetic steps. This includes a range of pH conditions (acidic and basic) and tolerance to various reagents (oxidants, reductants, nucleophiles, and electrophiles).
-
Ease of Removal: The deprotection should be efficient, occur in high yield, and be achievable under specific and mild conditions that do not affect other functional groups in the molecule.
-
Minimal Electronic Impact: The protecting group should not significantly alter the reactivity of the aromatic ring unless desired.
-
High Atom Economy and Low Cost: The protecting group and the reagents used for its introduction and removal should be readily available, inexpensive, and contribute to an overall efficient synthesis.
A Comparative Analysis of Aniline Protecting Groups
tert-Butyl (3-amino-2-methylphenyl)carbamate (Boc-protected 2-methyl-1,3-diaminobenzene)
tert-Butyl (3-amino-2-methylphenyl)carbamate is a derivative of the widely used tert-Butoxycarbonyl (Boc) protecting group. The presence of the methyl group and the additional amino group on the phenyl ring can influence its properties and reactivity.
-
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium hydroxide (NaOH).
-
Stability: The Boc group is generally stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation. However, it is highly sensitive to acidic conditions.
-
Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.
The methyl and amino substituents on the aromatic ring of tert-Butyl (3-amino-2-methylphenyl)carbamate can modulate the electronic properties of the protected amino group, potentially affecting its stability and the reactivity of the aromatic ring in subsequent reactions.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common protecting groups for amines due to its ease of introduction and removal under mild, orthogonal conditions.
-
Protection: Similar to the substituted analogue, Boc protection of anilines is achieved with (Boc)₂O and a base.
-
Stability: It is stable to a wide range of non-acidic reagents, making it suitable for many synthetic transformations.
-
Deprotection: Cleavage is typically performed with strong acids like TFA or HCl.
Carboxybenzyl (Cbz) Group
The Cbz group is another widely used protecting group for amines, offering different stability and deprotection profiles compared to the Boc group.
-
Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base.
-
Stability: The Cbz group is stable to acidic and basic conditions but is sensitive to catalytic hydrogenation.
-
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. This method is advantageous as it is very mild and chemoselective.
Acetyl (Ac) Group
The acetyl group is a simple and cost-effective protecting group for anilines.
-
Protection: Acetylation is typically achieved using acetic anhydride or acetyl chloride in the presence of a base.
-
Stability: The resulting acetamide is very stable to a wide range of reaction conditions, including acidic and many oxidative and reductive conditions.
-
Deprotection: The stability of the acetyl group can also be a drawback, as its removal often requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, which may not be compatible with sensitive functional groups.
Comparative Experimental Workflow
To objectively compare the efficacy of these protecting groups, a standardized experimental workflow can be employed.
Figure 1: A generalized experimental workflow for comparing the efficacy of different aniline protecting groups.
Experimental Protocols
1. Protection of Aniline (General Procedure):
-
Dissolve the aniline substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the protecting group reagent (e.g., (Boc)₂O, Cbz-Cl, Ac₂O, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
2. Stability Tests:
-
Dissolve the protected aniline in a suitable solvent.
-
Expose the solution to various conditions:
-
Acidic: 1M HCl in dioxane.
-
Basic: 1M NaOH in methanol/water.
-
Oxidative: KMnO₄ in acetone/water.
-
Reductive: H₂, 10% Pd/C in ethanol.
-
-
Monitor the stability of the protected aniline over time by TLC or LC-MS.
3. Deprotection of Protected Anilines:
-
Boc and tert-Butyl (3-amino-2-methylphenyl)carbamate: Dissolve the protected aniline in dichloromethane and add an excess of trifluoroacetic acid. Stir at room temperature for 1-3 hours.
-
Cbz: Dissolve the protected aniline in ethanol or methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-16 hours.
-
Acetyl: Reflux the protected aniline in a mixture of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) for several hours.
Data Summary and Comparison
| Protecting Group | Protection Conditions | Deprotection Conditions | Acid Stability | Base Stability | Hydrogenation Stability |
| Boc | (Boc)₂O, base | TFA or HCl | Labile | Stable | Stable |
| Cbz | Cbz-Cl, base | H₂, Pd/C | Stable | Stable | Labile |
| Acetyl | Ac₂O or Ac-Cl, base | Strong acid or base, heat | Stable | Stable | Stable |
| tert-Butyl (3-amino-2-methylphenyl)carbamate | (Boc)₂O, base | TFA or HCl | Labile | Stable | Stable |
Conclusion
The choice of an aniline protecting group is a critical decision in the design of a synthetic route.
-
The Boc group is an excellent choice for its mild introduction and removal conditions, making it suitable for complex molecules with acid-sensitive functional groups. tert-Butyl (3-amino-2-methylphenyl)carbamate will behave similarly to the standard Boc group in terms of its protection and deprotection chemistry, with the substituents on the ring potentially influencing the reaction rates and the overall electronic properties of the molecule.
-
The Cbz group offers orthogonality to the Boc group, as it is stable to acids and bases but is readily removed by catalytic hydrogenation. This makes it a valuable tool in syntheses where both acid- and base-labile protecting groups are required.
-
The Acetyl group provides robust protection due to its high stability. However, the harsh conditions required for its removal limit its applicability in the synthesis of complex and sensitive molecules.
Ultimately, the optimal protecting group will depend on the specific requirements of the synthetic route, including the nature of the substrate, the planned reaction conditions, and the desired final product. Researchers should carefully consider the stability and deprotection profiles of each group to ensure the success of their synthetic endeavors.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]
-
El-Faham, A.; Albericio, F. "Amine Protecting Groups." Molecules2011 , 16, 6253-6304. [Link]
comparative study of different catalysts for the synthesis of "tert-Butyl (3-amino-2-methylphenyl)carbamate"
In the landscape of pharmaceutical and materials science, the synthesis of specifically functionalized intermediates is of paramount importance. One such valuable building block is tert-butyl (3-amino-2-methylphenyl)carbamate, a key precursor in the development of various bioactive molecules. The primary challenge in its synthesis from 2-methyl-1,3-diaminobenzene lies in achieving selective mono-N-Boc protection, a task where the choice of catalyst plays a pivotal role. This guide provides a comparative analysis of various catalytic systems for this synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction to the Synthetic Challenge
The synthesis of tert-butyl (3-amino-2-methylphenyl)carbamate involves the reaction of 2-methyl-1,3-diaminobenzene with di-tert-butyl dicarbonate (Boc₂O). The presence of two nucleophilic amino groups in the starting material presents a significant challenge: the potential for the formation of the undesired bis-Boc protected byproduct. Consequently, the key to a successful synthesis is the selective protection of only one amino group. This selectivity is governed by the catalyst and the reaction conditions employed.
This guide will explore and compare several catalytic approaches, including acid-mediated selective protection, organocatalysis, and catalyst-free methods, providing a comprehensive overview of their efficacy and practicality.
Comparative Analysis of Catalytic Systems
The following sections detail different catalytic strategies for the selective mono-Boc protection of 2-methyl-1,3-diaminobenzene. A summary of the performance of these methods is presented in Table 1 for easy comparison.
| Catalytic System | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (mono:di) | Reference |
| Acid-Mediated | Hydrochloric Acid (HCl) | Methanol/Water | Room Temp. | 1 | High | Good | [1][2] |
| Organocatalysis | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile | Room Temp. | Varies | High | Moderate | [1][3] |
| Catalyst-Free | Water | Water | Room Temp. | Varies | High | Good | [4] |
Table 1: Comparative performance of different catalytic systems for the synthesis of tert-butyl (3-amino-2-methylphenyl)carbamate. Note: Data is compiled from general procedures for selective mono-Boc protection of diamines and may vary for the specific substrate.
Acid-Mediated Selective Protection: A Classic Approach
The use of one equivalent of a strong acid, such as hydrochloric acid (HCl), is a well-established method for achieving selective mono-protection of diamines[1][2].
Mechanistic Insight
The underlying principle of this method is the protonation of one of the amino groups of the diamine by the acid. The resulting ammonium salt is significantly less nucleophilic than the free amino group. Consequently, the reaction with Boc₂O occurs preferentially at the unprotonated amino group, leading to the desired mono-protected product.
Experimental Workflow: Acid-Mediated Synthesis
Caption: Workflow for acid-mediated synthesis.
Experimental Protocol: HCl-Mediated Synthesis
-
Preparation of the Diamine Salt: Dissolve 2-methyl-1,3-diaminobenzene (1 equivalent) in a mixture of methanol and water.
-
Acidification: To this solution, add one equivalent of hydrochloric acid dropwise at room temperature with stirring.
-
Equilibration: Stir the mixture for 30 minutes to allow for the formation of the mono-protonated diamine.
-
Boc-Protection: Add di-tert-butyl dicarbonate (1 equivalent) to the reaction mixture and stir for 1 hour at room temperature.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Neutralize the aqueous residue with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent such as dichloromethane.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl (3-amino-2-methylphenyl)carbamate.
Organocatalysis: The Role of DMAP
4-(Dimethylamino)pyridine (DMAP) is a widely used nucleophilic catalyst for acylation reactions, including the introduction of the Boc protecting group[1][3].
Mechanistic Insight
DMAP reacts with Boc₂O to form a highly reactive N-acylpyridinium intermediate. This intermediate is a more potent acylating agent than Boc₂O itself, accelerating the reaction with the amine. While highly efficient, this method may lead to a decrease in selectivity, as the enhanced reactivity can promote the formation of the di-protected byproduct. Careful control of stoichiometry and reaction conditions is crucial.
Reaction Pathway: DMAP Catalysis
Caption: DMAP-catalyzed reaction pathway.
Experimental Protocol: DMAP-Catalyzed Synthesis
-
Reaction Setup: Dissolve 2-methyl-1,3-diaminobenzene (1 equivalent) and a catalytic amount of DMAP (e.g., 0.1 equivalents) in acetonitrile.
-
Addition of Boc₂O: To this solution, add di-tert-butyl dicarbonate (1 to 1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to separate the desired mono-protected product from the di-protected byproduct and unreacted starting material.
Catalyst-Free Synthesis in Water: A Green Chemistry Approach
Recent advancements in green chemistry have demonstrated the feasibility of performing selective N-Boc protection of amines in water without the need for any catalyst[4].
Mechanistic Insight
The selectivity in this catalyst-free aqueous system is attributed to the hydrophobic nature of the mono-Boc protected product. Once formed, the mono-protected carbamate has a lower solubility in water compared to the starting diamine. This causes it to precipitate or form a separate phase, effectively removing it from the reaction medium and preventing further reaction to the di-protected species.
Experimental Protocol: Catalyst-Free Aqueous Synthesis
-
Reaction Setup: Suspend 2-methyl-1,3-diaminobenzene (1 equivalent) in water.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (1 equivalent) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC analysis of the organic phase (if an extraction is performed on a small aliquot).
-
Work-up: The solid product can be isolated by filtration. Alternatively, the product can be extracted with an organic solvent.
-
Purification: The isolated product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Conclusion
The choice of catalyst for the synthesis of tert-butyl (3-amino-2-methylphenyl)carbamate has a profound impact on the reaction's efficiency, selectivity, and environmental footprint.
-
Acid-mediated protection offers a reliable and highly selective method, making it a robust choice for laboratory-scale synthesis.
-
DMAP catalysis provides a rapid and high-yielding route, although careful optimization is required to minimize the formation of the di-protected byproduct.
-
The catalyst-free aqueous method represents a green and simple alternative, often yielding a high-purity product with minimal work-up.
Researchers and drug development professionals should consider the specific requirements of their synthesis, such as scale, purity needs, and environmental considerations, when selecting the most appropriate catalytic system. This guide provides the foundational knowledge and experimental frameworks to make an informed decision for the successful synthesis of this important chemical intermediate.
References
-
Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(18), 4112–4115. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]
-
Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines. Synthesis, 2008(19), 3126-3130. [Link]
-
Jahani, F., Tajbakhsh, M., Khaksar, S., & Azizi, M. R. (2011). Guanidine hydrochloride as an organocatalyst for N-Boc protection of amino groups. Monatshefte für Chemie - Chemical Monthly, 142(7), 741-745. [Link]
-
Pal, R., Sarkar, T., & Khasnobis, S. (2012). Amberlyst-15 in organic synthesis. ARKIVOC, 2012(1), 570-609. [Link]
-
Ha, H. J., Lee, D. W., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. [Link]
-
Zhao, B., Chen, K., & Zhang, J. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Atlantis Press. [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. [Link]
-
Wikipedia contributors. (2023). Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Organic Syntheses. [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
NIST. (n.d.). 1,3-Benzenediamine, 2-methyl-. NIST Chemistry WebBook. [Link]
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assessing the orthogonality of the Boc group in "tert-Butyl (3-amino-2-methylphenyl)carbamate"
Introduction: The Strategic Imperative of Orthogonal Protection
In the intricate field of multi-step organic synthesis, particularly within drug development and complex molecule construction, the strategic use of protecting groups is a cornerstone of success.[1][2] A protecting group temporarily masks a reactive functional group, preventing it from interfering with subsequent chemical transformations. However, the true power of this strategy is realized through orthogonality . Orthogonal protecting groups are distinct classes of protecting groups that can be selectively removed under unique, non-interfering conditions.[2][3] This allows chemists to unmask one functional group for reaction while others remain protected, a critical capability for building molecular complexity in a controlled manner.[3]
This guide provides an in-depth technical assessment of the tert-butyloxycarbonyl (Boc) group, one of the most widely used amine protecting groups, focusing on its orthogonality.[1][4] We will use tert-Butyl (3-amino-2-methylphenyl)carbamate as our model substrate to provide a practical, experimentally-grounded comparison of the Boc group's stability against conditions used to cleave other common amine protecting groups. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.
The Boc Group: An Acid-Labile Workhorse
The Boc group is a carbamate-based protecting group renowned for its reliability and distinct cleavage conditions.[4][5] It is generally stable under basic, nucleophilic, and reductive conditions, making it an excellent choice for a wide array of synthetic routes.[5][6] Its primary lability is to acid.[7][8] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are typically used to effect its removal.[8][9] The mechanism proceeds through the formation of a stable tert-butyl cation, which readily cleaves to release the free amine and gaseous byproducts (isobutylene and CO₂).[10]
The structure of our model compound, tert-Butyl (3-amino-2-methylphenyl)carbamate , features a Boc-protected secondary amine and a free primary aromatic amine. This allows us to directly assess the stability of the Boc group while other transformations could, in principle, be carried out on the free amine.
The Principle of Orthogonality: A Visual Representation
The concept of orthogonality is central to efficient multi-step synthesis. It enables the sequential deprotection and reaction of different functional groups within the same molecule. The diagram below illustrates this core principle, where different protecting groups (PG) can be selectively removed by specific, non-overlapping reagents.
Caption: The principle of orthogonal protecting group strategy.
Experimental Assessment of Boc Group Orthogonality
To provide a clear, data-driven comparison, we will evaluate the stability of the Boc group on tert-Butyl (3-amino-2-methylphenyl)carbamate under conditions typically used to remove two other common, orthogonal amine protecting groups:
-
Fmoc (9-Fluorenylmethoxycarbonyl): A base-labile group, typically cleaved with piperidine.[1][11]
-
Cbz (Carboxybenzyl): A group removed by catalytic hydrogenolysis.[1][5][12]
The following workflow outlines our comparative experimental design.
Caption: Experimental workflow for assessing Boc group orthogonality.
Experimental Protocols
The following protocols describe the step-by-step methodologies for testing the stability of the Boc group. In each case, the reaction progress and final product purity would be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Control - Standard Acidic Boc Deprotection
-
Objective: To confirm the baseline lability of the Boc group under standard acidic conditions.
-
Methodology:
-
Dissolve tert-Butyl (3-amino-2-methylphenyl)carbamate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours.[8]
-
Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Concentrate the mixture in vacuo.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, 2-methylbenzene-1,3-diamine.
-
Protocol 2: Orthogonality Test vs. Base-Labile Fmoc Group Conditions
-
Objective: To assess the stability of the Boc group under standard basic conditions used for Fmoc deprotection.
-
Causality: The Boc group's carbamate linkage is resistant to base-catalyzed hydrolysis due to the steric hindrance of the tert-butyl group and the poor leaving group nature of the corresponding alkoxide.[5][6]
-
Methodology:
-
Dissolve tert-Butyl (3-amino-2-methylphenyl)carbamate (1.0 eq) in N,N-dimethylformamide (DMF, approx. 0.1 M).
-
Stir the mixture at room temperature for 2 hours.
-
Take an aliquot for HPLC analysis to quantify the amount of starting material remaining versus any deprotected product.
-
Work up the reaction by diluting with water and extracting with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the residue by NMR.
-
Protocol 3: Orthogonality Test vs. Hydrogenolysis-Labile Cbz Group Conditions
-
Objective: To evaluate the stability of the Boc group under catalytic hydrogenolysis conditions used for Cbz deprotection.
-
Causality: The Boc group lacks the benzylic C-O bond that is susceptible to cleavage by catalytic hydrogenation, rendering it stable under these reductive conditions.[5][15]
-
Methodology:
-
Dissolve tert-Butyl (3-amino-2-methylphenyl)carbamate (1.0 eq) in methanol (MeOH, approx. 0.1 M).
-
Add Palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.
-
Stir the suspension under an atmosphere of hydrogen gas (H₂, balloon pressure or Parr apparatus at 50 psi) for 4-6 hours.[12][16]
-
Monitor the reaction by TLC or HPLC for any consumption of the starting material.
-
Upon completion of the exposure time, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the pad with methanol.
-
Concentrate the filtrate in vacuo and analyze the residue by NMR and HPLC.
-
Summary of Comparative Performance Data
The following table summarizes the expected experimental outcomes, quantitatively demonstrating the orthogonality of the Boc group.
| Experimental Condition | Target Protecting Group | Reagents | Time (h) | Expected Boc Group Stability (%) | Rationale for Orthogonality |
| Acidic (Control) | Boc | 50% TFA in DCM | 1 | < 1% | N/A (Cleavage Condition) |
| Basic | Fmoc | 20% Piperidine in DMF | 2 | > 99% | Resistant to base-catalyzed hydrolysis.[5][6] |
| Hydrogenolysis | Cbz | H₂, 10% Pd/C, MeOH | 4 | > 99% | Lacks a hydrogenolytically cleavable C-O bond.[5][15] |
Conclusion and Strategic Recommendations
The experimental framework presented confirms the exceptional orthogonality of the tert-butyloxycarbonyl (Boc) protecting group. It remains completely stable under the standard basic conditions required for Fmoc group removal and the catalytic hydrogenolysis conditions used for Cbz group cleavage.[5][6][11][12] This robust stability makes the Boc group a highly reliable and predictable tool in complex synthetic campaigns.
For drug development professionals and synthetic chemists, this orthogonality provides significant strategic advantages:
-
Sequential Synthesis: It allows for the selective deprotection of Fmoc- or Cbz-protected amines to enable further elaboration (e.g., peptide coupling, alkylation) without disturbing a Boc-protected amine elsewhere in the molecule.
-
Simplified Purification: By ensuring only the target protecting group is cleaved, downstream purification is simplified, reducing step counts and improving overall yield.
-
Broad Compatibility: The resistance of the Boc group to these common, mild deprotection methods enhances its compatibility with a wide range of functional groups and reaction types.
References
-
A Comparative Guide to Alternative Amine Protecting Groups to the Boc Group. Benchchem.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
-
Cbz Protection - Common Conditions. Organic Chemistry Portal.
-
Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols. Benchchem.
-
Orthogonality of Boc and Me Protecting Groups: A Technical Guide for Researchers. Benchchem.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
tert-Butyloxycarbonyl protecting group. Wikipedia.
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
-
Cbz-Protected Amino Groups. Organic Chemistry Portal.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
-
Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
-
Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Scirp.org.
-
Adding Boc Group Mechanism | Organic Chemistry. YouTube.
-
Boc Protecting Group for Amines. Chemistry Steps.
-
Protective Groups. Organic Chemistry Portal.
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Why is boc stable to hydrolysis under basic conditions?. Reddit.
-
shows the cleavage conditions for the Boc group. ResearchGate.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Orthogonal Protection Definition. Fiveable.
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Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
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Dual protection of amino functions involving Boc. RSC Publishing.
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The Strategic Value of tert-Butyl (3-amino-2-methylphenyl)carbamate in Kinase Inhibitor Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex pharmaceuticals is a critical decision point, balancing cost, efficiency, and the final purity of the active pharmaceutical ingredient (API). This guide provides an in-depth analysis of tert-Butyl (3-amino-2-methylphenyl)carbamate, a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. We will explore its role, compare it with viable alternatives, and provide experimental context to inform your synthetic strategy.
The Rise of Substituted Anilines in Targeted Therapy
Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of many kinase inhibitors that target specific signaling pathways implicated in cancer. The spatial arrangement of substituents on the aniline ring is crucial for achieving high potency and selectivity. tert-Butyl (3-amino-2-methylphenyl)carbamate offers a synthetically versatile platform, with a protected amine for regioselective reactions and a methyl group that can influence binding pocket interactions.
Case Study: The Synthesis of Rociletinib and the Role of the Boc-Protected Aniline
Rociletinib (CO-1686) is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) that has been investigated for the treatment of non-small cell lung cancer (NSCLC) with specific mutations.[1] The synthesis of rociletinib and its analogs provides a relevant case study for understanding the utility of building blocks like tert-Butyl (3-amino-2-methylphenyl)carbamate.
The core of rociletinib is a 2,4-diaminopyrimidine structure. The synthesis often involves the sequential reaction of a dichloropyrimidine with two different amines. The use of a Boc-protected diamine, such as tert-Butyl (3-amino-2-methylphenyl)carbamate, allows for the selective introduction of the substituted aniline moiety.
Figure 1: A generalized synthetic workflow for pyrimidine-based kinase inhibitors like rociletinib, highlighting the role of the Boc-protected amine.
The tert-butyloxycarbonyl (Boc) protecting group is instrumental in this strategy for several reasons:
-
Stability: The Boc group is stable under a wide range of reaction conditions, including the nucleophilic aromatic substitution (SNAr) reactions typically used to construct the diaminopyrimidine core.[2]
-
Mild Deprotection: It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), which are generally compatible with the other functional groups present in the molecule.
-
Selectivity: The use of a mono-protected diamine ensures that the desired amine reacts regioselectively, preventing the formation of unwanted side products.
Cost-Benefit Analysis: "tert-Butyl (3-amino-2-methylphenyl)carbamate" vs. Alternatives
The primary considerations for selecting a building block in a large-scale synthesis are cost, availability, and process efficiency (yield, purity, and ease of handling).
| Building Block/Strategy | Cost Consideration | Synthetic Benefits | Synthetic Drawbacks |
| tert-Butyl (3-amino-2-methylphenyl)carbamate | Moderate to High | - Pre-functionalized and ready for direct use. - High regioselectivity in coupling reactions. - Boc protection is well-understood and scalable. | - Higher upfront cost of the starting material. - An additional deprotection step is required. |
| Alternative 1: In-house Boc Protection of 3-amino-2-methylaniline | Lower (for the unprotected diamine) | - Potentially lower overall cost if the protection reaction is high-yielding and inexpensive. | - Adds an extra step to the synthesis. - Requires optimization of the protection reaction to ensure high mono-protection selectivity. |
| Alternative 2: Orthogonal Protecting Groups (e.g., Cbz, Fmoc) | Variable | - Offers different deprotection conditions which can be advantageous for sensitive substrates.[3][4] | - Cbz (benzyloxycarbonyl) removal often requires catalytic hydrogenation, which may not be compatible with other functional groups. - Fmoc (fluorenylmethyloxycarbonyl) is base-labile, which might be too harsh for certain substrates. |
| Alternative 3: Direct Coupling with 3-amino-2-methylaniline followed by separation | Lowest (for the starting amine) | - Fewer synthetic steps. | - Risk of di-substitution on the pyrimidine core, leading to difficult-to-remove impurities. - Lower overall yield of the desired product. |
Experimental Protocols
Protocol 1: Synthesis of a Monosubstituted Pyrimidine using tert-Butyl (3-amino-2-methylphenyl)carbamate
This protocol is a representative example of a nucleophilic aromatic substitution reaction.
-
Reaction Setup: To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol or N,N-dimethylformamide) is added tert-Butyl (3-amino-2-methylphenyl)carbamate (1.05 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS until the starting dichloropyrimidine is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired monosubstituted pyrimidine.
Protocol 2: Boc Deprotection
-
Reaction Setup: The Boc-protected intermediate (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM).
-
Reaction Conditions: Trifluoroacetic acid (TFA) (5-10 eq) is added dropwise at 0 °C. The reaction is then stirred at room temperature and monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is azeotroped with toluene to remove residual TFA. The crude amine salt can often be used directly in the next step or neutralized with a mild base and purified if necessary.
Strategic Implications for Drug Development
The choice of a building block like tert-Butyl (3-amino-2-methylphenyl)carbamate is a strategic one. While the upfront cost may be higher than that of the unprotected diamine, the benefits in terms of process robustness, regioselectivity, and ultimately, the purity of the final API can outweigh the initial investment, especially in a cGMP (current Good Manufacturing Practice) environment.
Figure 2: A decision-making flowchart for selecting between a pre-protected building block and an in-house protection strategy.
Conclusion
tert-Butyl (3-amino-2-methylphenyl)carbamate represents a valuable and strategically important building block in the synthesis of complex drug molecules, particularly pyrimidine-based kinase inhibitors. Its use, facilitated by the reliable and well-understood chemistry of the Boc protecting group, can lead to more efficient and robust synthetic routes. While a direct cost comparison with alternatives will always be project- and scale-dependent, the benefits of using a pre-functionalized, high-purity intermediate often justify the initial investment by reducing process development time and improving the overall quality of the final API. As the demand for highly targeted and complex therapeutics continues to grow, the strategic use of such advanced building blocks will remain a cornerstone of modern drug development.
References
-
Clovis Oncology. (2016). Clinical Development of Rociletinib in Lung Cancer Ends. Targeted Oncology.[5]
-
Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules, 25(12), 2914.[6]
-
Geist, V. (2019). Protecting Groups in Peptide Synthesis: A Detailed Guide.[3]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.[2]
-
PubChem. (n.d.). Rociletinib. National Center for Biotechnology Information.[1]
-
BenchChem. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.[4]
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A Comparative Guide to the Spectroscopic Analysis of tert-Butyl (3-amino-2-methylphenyl)carbamate Derivatives
<
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is paramount. The tert-butyl (3-amino-2-methylphenyl)carbamate scaffold and its derivatives are crucial building blocks in the synthesis of a variety of biologically active molecules. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on an amino functionality significantly alters the electronic and steric environment of the molecule, necessitating a robust analytical strategy for unambiguous structural confirmation.[1] This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural verification of these compounds. We will delve into the causality behind experimental choices and present supporting data to empower researchers in their analytical workflows.
The Importance of Orthogonal Spectroscopic Techniques
A multi-faceted analytical approach is crucial for the unambiguous structural determination of organic compounds. Relying on a single technique can lead to misinterpretation, as different methods probe distinct molecular properties. This guide will demonstrate how ¹H NMR, ¹³C NMR, IR, and MS provide complementary information to build a cohesive and validated structural assignment for tert-butyl (3-amino-2-methylphenyl)carbamate derivatives.
Workflow for Structural Confirmation
The logical flow for confirming the structure of a novel tert-butyl (3-amino-2-methylphenyl)carbamate derivative involves a systematic application of spectroscopic methods.
Caption: Workflow for Structural Confirmation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: Proton Environments and Connectivity
Expected Spectral Features:
-
Boc Group: A characteristic singlet peak integrating to 9 protons is expected in the upfield region, typically around δ 1.4-1.5 ppm .[2] The exact chemical shift can be influenced by the solvent and the electronic nature of the aromatic ring.
-
Methyl Group: The methyl group on the aromatic ring will appear as a singlet, typically in the range of δ 2.1-2.3 ppm .[3]
-
Aromatic Protons: The protons on the phenyl ring will exhibit complex splitting patterns (multiplets) in the aromatic region (δ 6.5-7.5 ppm ). The substitution pattern dictates the coupling constants and chemical shifts. For a 1,2,3-trisubstituted ring, one would expect to see distinct signals for each of the three aromatic protons.
-
Amine Protons (NH₂ and NH-Boc): The protons of the free amino group (NH₂) and the carbamate (NH-Boc) will appear as broad singlets. Their chemical shifts are highly dependent on concentration, solvent, and temperature. The NH₂ protons typically resonate between δ 3.5-4.5 ppm , while the NH-Boc proton is generally more downfield, often above δ 6.0 ppm .
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Acquire a standard ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks to determine the relative number of protons.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
Expected Spectral Features:
-
Boc Group: The quaternary carbon of the tert-butyl group will appear around δ 80-82 ppm , and the three equivalent methyl carbons will resonate at approximately δ 28 ppm .[2][4] The carbamate carbonyl carbon is typically found in the downfield region, around δ 152-156 ppm .[5][6]
-
Aromatic Carbons: The six aromatic carbons will show distinct signals in the range of δ 110-150 ppm . The carbons directly attached to the nitrogen atoms will be shifted to higher frequencies.
-
Methyl Carbon: The methyl group attached to the aromatic ring will have a characteristic chemical shift in the aliphatic region, typically around δ 17-20 ppm .
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.
-
Use a sufficient number of scans (often several hundred to thousands) and a suitable relaxation delay to ensure accurate integration (if desired) and observation of all carbon signals, including quaternary carbons.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Comparative Data Summary: NMR Spectroscopy
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Boc -C(CH₃)₃ | ~1.5 (s, 9H) | ~28 (3C) |
| Boc -C(CH₃)₃ | ~81 (1C) | |
| Boc -C=O | ~154 | |
| Ar-CH₃ | ~2.2 (s, 3H) | ~18 |
| Aromatic C-H | 6.5 - 7.5 (m, 3H) | 115 - 140 |
| Aromatic C-N | 135 - 150 | |
| Ar-NH₂ | ~3.7 (br s, 2H) | - |
| NH-Boc | >6.0 (br s, 1H) | - |
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups.
Expected Spectral Features:
-
N-H Stretching: Two distinct N-H stretching bands are expected for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹ .[7] The N-H stretch of the carbamate (NH-Boc) will appear as a single, often sharp, band around 3350-3450 cm⁻¹ .
-
C-H Stretching: Aliphatic C-H stretching from the tert-butyl and methyl groups will be observed just below 3000 cm⁻¹ . Aromatic C-H stretching appears above 3000 cm⁻¹ .
-
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the Boc-carbamate is a key diagnostic peak, typically found in the range of 1680-1720 cm⁻¹ .[7]
-
N-H Bending: The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹ .
-
C-N Stretching: The C-N stretching vibrations for both the amine and the carbamate will appear in the fingerprint region, typically between 1200-1350 cm⁻¹ .
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.
-
Liquid/Oil Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr to subtract from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns.
Expected Spectral Features:
-
Molecular Ion (M⁺): The molecular ion peak corresponding to the exact mass of the molecule should be observed. For tert-butyl (3-amino-2-methylphenyl)carbamate (C₁₂H₁₈N₂O₂), the expected monoisotopic mass is approximately 222.1368 g/mol .[8]
-
Common Fragments:
-
Loss of tert-butyl group ([M-57]⁺): A very common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (C₄H₉) as a cation or the neutral isobutylene (C₄H₈), resulting in a peak at [M-56]⁺ or [M-57]⁺.[9][10]
-
Loss of Boc group ([M-101]⁺): The entire Boc group (C₅H₉O₂) can be lost, leading to a fragment corresponding to the unprotected diamine.
-
McLafferty-like Rearrangement: Boc-protected amines can undergo a McLafferty-like rearrangement, leading to the loss of isobutylene (56 Da).[9]
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly via a solids probe or, more commonly, through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules, often yielding a prominent protonated molecule peak ([M+H]⁺).[11]
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination, which can help in confirming the elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative ratios. | High resolution, detailed structural information. | Can be complex to interpret, sensitive to sample purity. |
| ¹³C NMR | Carbon skeleton and chemical environments. | Unambiguous carbon count, complementary to ¹H NMR. | Low sensitivity, longer acquisition times. |
| IR | Presence of functional groups. | Fast, simple, good for initial screening. | Provides limited structural connectivity information. |
| MS | Molecular weight and fragmentation patterns. | High sensitivity, accurate mass determination. | Isomeric differentiation can be challenging without tandem MS. |
Conclusion
The structural confirmation of tert-butyl (3-amino-2-methylphenyl)carbamate derivatives requires a synergistic application of NMR, IR, and Mass Spectrometry. While NMR provides the most detailed structural map, IR offers a rapid confirmation of key functional groups, and MS verifies the molecular weight and provides clues to the molecule's stability and fragmentation. By integrating the data from these orthogonal techniques, researchers can confidently and accurately elucidate the structures of their synthesized compounds, ensuring the integrity of their downstream applications in drug discovery and materials science.
References
-
Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023-06-11). [Link]
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Supporting Information. Characterization Data of the Products. [Link]
-
PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2010). [Link]
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ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2009-08-25). [Link]
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NIH. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. [Link]
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GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2021-08-30). [Link]
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ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
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ResearchGate. Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. (2009-08-25). [Link]
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ResearchGate. Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound.... [Link]
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SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]
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SpectraBase. o-Toluidine hydrochloride - Optional[1H NMR] - Chemical Shifts. [Link]
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ResearchGate. Nuclear magnetic resonance (NMR) spectral characterization of BMAA and.... [Link]
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ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. (2021-07-16). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041965). [Link]
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Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
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ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. (2008-12-01). [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]
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PubMed. Mass spectral studies on aryl-substituted N-carbamoyl/N-thiocarbamoyl narcotine and related compounds. [Link]
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Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
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The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
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The Synthetic Versatility of tert-Butyl (3-amino-2-methylphenyl)carbamate: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, bifunctional scaffolds bearing selectively protectable amino groups on a phenyl ring system are of immense value. This guide provides an in-depth technical overview of tert-Butyl (3-amino-2-methylphenyl)carbamate, a versatile intermediate whose utility is best understood through a comparative analysis with analogous structures. While direct and extensive literature on this specific molecule is nascent, its applications can be confidently extrapolated from a wealth of data on structurally related compounds, positioning it as a key player in the synthesis of kinase inhibitors and other therapeutic agents.
Core Structural Features and Synthetic Rationale
tert-Butyl (3-amino-2-methylphenyl)carbamate possesses a strategically important substitution pattern: a 1,3-diaminobenzene scaffold with a methyl group ortho to one amino group, and a tert-butoxycarbonyl (Boc) protecting group on the other. This arrangement offers several advantages:
-
Orthogonal Reactivity: The Boc-protected amine is rendered significantly less nucleophilic, allowing for selective reactions at the free aniline. This is crucial for sequential bond formation.
-
Steric and Electronic Tuning: The ortho-methyl group influences the planarity and electronic nature of the phenyl ring, which can be critical for modulating the binding affinity of a final drug candidate to its target protein.
-
Controlled Deprotection: The Boc group is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions, providing a reliable and well-established deprotection strategy.
The causality behind employing a protected phenylenediamine lies in the need to control the regioselectivity of subsequent reactions. Direct reaction of an unprotected diamine would likely lead to a mixture of products that are difficult to separate, thus lowering the overall yield and increasing purification costs.
Synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate: A General Protocol
While a specific, optimized synthesis for this exact molecule is not widely published, a reliable protocol can be adapted from standard procedures for the mono-Boc protection of substituted anilines. The synthesis would logically proceed from 2-methyl-1,3-phenylenediamine.
Experimental Protocol: Mono-Boc Protection of 2-methyl-1,3-phenylenediamine
Materials:
-
2-methyl-1,3-phenylenediamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methyl-1,3-phenylenediamine (1.0 eq) in DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIPEA (1.1 eq).
-
Slowly add a solution of (Boc)₂O (1.0-1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-Butyl (3-amino-2-methylphenyl)carbamate.
Causality of Experimental Choices:
-
The use of a slight excess of the amine or precise control of the (Boc)₂O stoichiometry is crucial to minimize the formation of the di-protected byproduct.
-
The reaction is performed at 0 °C initially to control the exothermic nature of the reaction and improve selectivity.
-
The basic amine scavenger (triethylamine or DIPEA) is necessary to neutralize the acid generated during the reaction.
Comparative Applications in the Synthesis of Bioactive Molecules
The true utility of tert-Butyl (3-amino-2-methylphenyl)carbamate is illuminated when compared with other building blocks in the synthesis of key therapeutic scaffolds, particularly kinase inhibitors.
Synthesis of Substituted Benzimidazoles
Substituted benzimidazoles are privileged scaffolds in medicinal chemistry. The condensation of a phenylenediamine with an aldehyde or carboxylic acid is a common route to their synthesis.
Workflow for Benzimidazole Synthesis:
Caption: Kinase inhibitor synthesis workflow.
In this workflow, the free amine of the title compound would be acylated, followed by deprotection and subsequent reaction to build the final inhibitor. The 2-methyl group can provide a beneficial steric interaction within the kinase binding pocket, potentially enhancing potency and selectivity.
Comparative Data from Analogous Systems:
While specific data for the title compound is limited, studies on similar building blocks in kinase inhibitor synthesis highlight the importance of the substitution pattern. For example, the synthesis of EGFR inhibitors often utilizes substituted anilines where the Boc-protected amine is a precursor to a key pharmacophore.[1][2]
| Feature | tert-Butyl (2-aminophenyl)carbamate | tert-Butyl (3-amino-2-methylphenyl)carbamate (Predicted) | Impact on Kinase Inhibitor Profile |
| Substitution Pattern | 1,2-diamino | 1,3-diamino with ortho-methyl | The 1,3-relationship allows for different vectoral exits for further substitution. The methyl group can probe specific pockets in the active site. |
| Synthetic Steps | Amide coupling, deprotection, further functionalization. | Similar synthetic route. | The choice of isomer is critical for achieving the desired orientation of substituents in the final molecule. |
| Potential for Selectivity | Dependent on further modifications. | The methyl group may enhance selectivity by preventing binding to off-target kinases with smaller binding pockets. | Fine-tuning selectivity is a major goal in kinase inhibitor design. |
Conclusion and Future Outlook
tert-Butyl (3-amino-2-methylphenyl)carbamate emerges as a highly valuable, albeit under-documented, building block for organic synthesis, particularly in the realm of drug discovery. Its strategic combination of a Boc-protected amine for controlled reactivity and a methyl-substituted phenylenediamine core offers chemists a powerful tool for the construction of complex, biologically active molecules. Through comparative analysis with well-established analogues, its potential in the synthesis of kinase inhibitors and other targeted therapies is evident. As the demand for novel and selective therapeutics continues to grow, the exploration and application of such precisely functionalized intermediates will undoubtedly play a pivotal role in advancing the field of medicinal chemistry. Researchers are encouraged to consider this reagent when designing synthetic routes that require controlled elaboration of a phenylenediamine scaffold.
References
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- Singh, U. P., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Arabian Journal of Chemistry, 10, S2478-S2487.
- BenchChem. (2025). Application Notes and Protocols for tert-Butyl 3-(bromomethyl)
- Wang, Y., et al. (2021). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. European Journal of Medicinal Chemistry, 223, 113645.
- Chen, K., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
- Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, volume 59.
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Navigating the Synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate: A Comparative Guide to Synthetic Strategies
In the landscape of pharmaceutical development and complex organic synthesis, the strategic protection of functional groups is a cornerstone of efficient and successful molecular construction. The compound tert-Butyl (3-amino-2-methylphenyl)carbamate serves as a critical building block, where the selective masking of one amino group in 2-methyl-1,3-phenylenediamine (also known as 2,6-diaminotoluene) is paramount for subsequent transformations. This guide provides an in-depth evaluation of alternative synthetic routes to this key intermediate, offering a comparative analysis of their methodologies, performance, and practical considerations for researchers in the field.
The Challenge: Selective Monoprotection of a Diamine
The primary challenge in synthesizing tert-Butyl (3-amino-2-methylphenyl)carbamate lies in the selective tert-butoxycarbonylation (Boc protection) of one of the two amino groups of 2-methyl-1,3-phenylenediamine. The two amino groups, while not electronically identical due to the presence of the methyl group, possess similar nucleophilicity, making the avoidance of the di-protected byproduct a significant hurdle. This guide will explore various strategies that have been developed to achieve this selectivity.
Route 1: Direct Boc Protection with Di-tert-butyl dicarbonate (Boc₂O)
The most direct approach involves the reaction of 2-methyl-1,3-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O). The success of this method hinges on careful control of stoichiometry and reaction conditions to favor mono-protection.
Experimental Protocol:
-
Dissolve 2-methyl-1,3-phenylenediamine (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in the same solvent dropwise to the stirred solution of the diamine.
-
Allow the reaction to warm to room temperature and stir for a specified period (typically monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with saturated aqueous sodium bicarbonate solution and brine.[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification is generally required, often via column chromatography on silica gel, to separate the desired mono-protected product from unreacted diamine and the di-protected byproduct.
Causality and Insights:
The principle behind this method is a statistical distribution of products. By using a near-equimolar amount of the protecting agent, the formation of the mono-adduct is favored. However, the formation of the di-protected species is a competing reaction. The slow addition of Boc₂O at low temperatures is crucial to maintain a low concentration of the electrophile, thereby minimizing the chance of a second acylation on the initially formed product. The choice of solvent can also influence selectivity, with less polar solvents sometimes favoring mono-protection.
Route 2: Acid-Mediated Selective Monoprotection
A more refined strategy to enhance selectivity involves the in-situ generation of the mono-protonated diamine salt. The protonated amino group is rendered non-nucleophilic, directing the Boc protection to the free amino group.
Experimental Protocol:
-
Dissolve 2-methyl-1,3-phenylenediamine (1.0 equivalent) in a suitable solvent like methanol.
-
Cool the solution to 0 °C.
-
Carefully add one equivalent of a strong acid, such as hydrochloric acid (often as a solution in an organic solvent or as a gas), to form the mono-hydrochloride salt.[2]
-
To this suspension or solution, add di-tert-butyl dicarbonate (1.0 equivalent).
-
A base (e.g., triethylamine or sodium bicarbonate) is then added to neutralize the reaction mixture and facilitate the reaction.
-
The reaction is stirred at room temperature until completion.
-
Work-up involves removing the solvent, partitioning between water and an organic solvent, and extracting the product.
-
Purification by column chromatography is typically necessary.
Causality and Insights:
This method leverages the difference in basicity between the free diamine and its mono-protonated form. The first equivalent of acid protonates one amino group, effectively deactivating it towards the electrophilic Boc₂O. This elegant approach significantly improves the yield of the mono-protected product compared to the direct method. The key is the precise addition of one equivalent of acid.
Route 3: Alternative Boc-Transfer Reagents
While Boc₂O is the most common reagent, other Boc-transfer agents can offer different reactivity profiles and selectivities. For instance, tert-butyl phenyl carbonate has been used for the selective mono-protection of diamines.[3][4]
Experimental Protocol:
-
A solution of 2-methyl-1,3-phenylenediamine (1.0 equivalent) is prepared in a solvent like absolute ethanol.
-
tert-Butyl phenyl carbonate (1.0 equivalent) is added to the solution.[3]
-
The reaction mixture is heated to reflux for an extended period (e.g., overnight).[3]
-
After cooling, the reaction is concentrated and subjected to an acidic workup to remove any unreacted starting material and the di-protected side product.[3]
-
The aqueous layer is then basified and the product is extracted with an organic solvent.[3]
-
The combined organic extracts are dried and concentrated to yield the product.
Causality and Insights:
tert-Butyl phenyl carbonate is a less reactive acylating agent than Boc₂O. This reduced reactivity can lead to greater selectivity for mono-acylation, as the energy barrier for the second acylation is higher. The reaction often requires heating to proceed at a reasonable rate. The workup procedure is critical for separating the desired product from byproducts like phenol.
Comparative Performance Data
| Synthetic Route | Key Reagents | Typical Yield | Purity (post-purification) | Key Advantages | Key Disadvantages |
| Route 1: Direct Protection | 2-methyl-1,3-phenylenediamine, Boc₂O | Moderate | Good | Simple procedure | Formation of di-protected byproduct, requires careful control of stoichiometry and purification |
| Route 2: Acid-Mediated | 2-methyl-1,3-phenylenediamine, HCl, Boc₂O | Good to Excellent | Excellent | High selectivity for mono-protection | Requires precise addition of acid, additional neutralization step |
| Route 3: Alternative Reagent | 2-methyl-1,3-phenylenediamine, tert-Butyl phenyl carbonate | Moderate to Good | Good | Potentially higher selectivity, avoids di-Boc byproduct | Slower reaction times, requires heating, byproduct (phenol) removal necessary |
Visualization of Synthetic Strategies
Caption: Alternative synthetic pathways to tert-Butyl (3-amino-2-methylphenyl)carbamate.
Conclusion and Recommendations
The choice of synthetic route for tert-Butyl (3-amino-2-methylphenyl)carbamate depends on the specific requirements of the synthesis, including scale, desired purity, and available resources.
-
For small-scale synthesis where purification is straightforward, the Direct Protection (Route 1) offers a quick and simple procedure.
-
For larger-scale synthesis where high selectivity and yield are critical to minimize waste and simplify purification, the Acid-Mediated method (Route 2) is the superior choice. Its elegance in controlling selectivity through protonation makes it a robust and reliable method.
-
The use of Alternative Reagents (Route 3) presents a viable option when issues with di-protection are persistent with Boc₂O, or when exploring greener and more cost-effective reagents is a priority.
Ultimately, a careful evaluation of the pros and cons of each route, coupled with small-scale trials, will enable the researcher to select the most appropriate method for their specific application.
References
- Pittelkow, M., et al. (2007).
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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A2B Chem. (n.d.). tert-Butyl (3-amino-2-methylphenyl)carbamate. Retrieved from [Link]
- Redalyc. (2011). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 55(1), 22-26.
- Semantic Scholar. (2002).
- Chakraborti, A. K., & Chankeshwara, S. V. (2006).
- Ha, H.-J., et al. (2007). Selective Mono‐BOC Protection of Diamines.
-
ResearchGate. (n.d.). tert -Butoxycarbonylation of Amino Acids and their Derivatives: N-tert -Butoxycarbonyl-l-phenylalanine. Retrieved from [Link]
- Pittelkow, M., et al. (2002).
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-(((tert-butoxy)carbonyl)amino)hexanoic acid. Retrieved from [Link]
- MDPI. (2018). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 23(11), 2949.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl (3-amino-2-methylphenyl)carbamate
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents throughout their lifecycle is a critical component of laboratory excellence and safety. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (3-amino-2-methylphenyl)carbamate, grounding every recommendation in established safety principles and regulatory frameworks. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Part 1: Hazard Assessment & Waste Characterization
1.1. Structural Hazard Analysis:
-
Aromatic Amine Moiety: Aromatic amines are a class of compounds that often exhibit toxicological properties.
-
Carbamate Group: Carbamates are esters of carbamic acid. While the toxicological properties of this specific molecule are not fully investigated, the overall class should be handled with care.
-
tert-Butoxycarbonyl (Boc) Protecting Group: Under acidic conditions or elevated temperatures, the Boc group can decompose, releasing isobutylene and carbon dioxide.[1]
Data from a structurally similar compound, tert-Butyl-N-(2-methylphenyl)carbamate, indicates it is classified as "Acute Toxicity, Oral (Category 4)" and a "Skin Sensitizer (Category 1)," with hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).[2] Therefore, it is prudent to handle tert-Butyl (3-amino-2-methylphenyl)carbamate as a substance with similar potential hazards.
1.2. Regulatory Waste Characterization (RCRA):
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to determine if it is a "hazardous waste".[3][4] This determination is the responsibility of the waste generator.[4]
A waste can be classified as hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5][6]
-
Listed Wastes: This compound is not anticipated to be on the F, K, P, or U lists unless it is a discarded commercial chemical product that meets specific criteria.[7][8]
-
Characteristic Wastes:
-
Ignitability: As a solid with no flash point data, it is unlikely to be ignitable.[2]
-
Corrosivity: It is not expected to be corrosive.
-
Reactivity: It is not expected to be reactive under normal conditions.
-
Toxicity: The primary concern is toxicity. This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates landfill conditions to see if specific contaminants leach out at concentrations above regulatory limits.[6][9][10]
-
Given the "Harmful if swallowed" classification of a similar compound, all waste containing tert-Butyl (3-amino-2-methylphenyl)carbamate must be managed as hazardous waste until and unless a formal waste characterization analysis proves otherwise.[3][8]
| Parameter | Assessment | Justification & Source |
| Physical State | Solid | Based on data for similar carbamate compounds.[2][11] |
| Known Hazards | Acute Oral Toxicity (inferred), Skin Sensitizer (inferred) | Based on data for tert-Butyl-N-(2-methylphenyl)carbamate.[2] |
| RCRA Status | Assume Hazardous (Toxicity) pending formal characterization. | Prudent practice based on inferred toxicity and EPA generator requirements.[4] |
| Incompatibilities | Strong acids, Strong oxidizing agents. | SDS for similar compounds indicate incompatibility with acids and oxidizers.[12][13] |
Part 2: Personnel Protection & Safety Equipment
Handling this compound, both in its pure form and as waste, requires adherence to good industrial hygiene and safety practices.[14] The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[14]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[14]
-
Skin and Body Protection: Wear a lab coat or flame-resistant impervious clothing. Ensure there is no exposed skin.[12][14]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate particulate filter.[14]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is source segregation.[15] Never mix different waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[16][17]
Step 1: Waste Segregation
Immediately upon generation, segregate waste contaminated with tert-Butyl (3-amino-2-methylphenyl)carbamate.
-
Solid Waste: This includes contaminated filter paper, gloves, weigh boats, and residual pure compound. Keep this waste separate from liquid waste.[16][17]
-
Liquid Waste: This includes solutions containing the compound. Do not mix with other waste streams like halogenated or non-halogenated solvents unless your facility's procedures permit it.[18]
-
Sharps Waste: Contaminated needles or glassware must be placed in a designated sharps container.
Step 2: Containerization
Select a waste container that is compatible with the waste and in good condition (no cracks or leaks).[7]
-
For Solids: Use a sealable, sturdy plastic pail or a wide-mouth glass jar with a screw-top lid.
-
For Liquids: Use a plastic or glass container with a tight-fitting screw cap.[19] Ensure the container material is compatible with the solvent used. For example, acids should be stored in glass, not metal.[16]
Step 3: Labeling
Proper labeling is a strict regulatory requirement and is crucial for safety.[5][15] The container must be labeled with a "Hazardous Waste" sticker or tag as soon as the first drop of waste is added.
The label must include:
-
The words "Hazardous Waste" .[5]
-
Full Chemical Name: "tert-Butyl (3-amino-2-methylphenyl)carbamate" and any other components (e.g., solvents). Avoid abbreviations or formulas.
-
Hazard Identification: Check boxes for relevant hazards (e.g., Toxic).
Step 4: Accumulation
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[18][19]
-
The SAA must be at or near the point of generation.
-
Keep the waste container closed at all times, except when adding waste.[18][19]
-
Use secondary containment, such as a spill tray, to catch any potential leaks.[18]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA.[19]
Step 5: Final Disposal
Once the waste container is full or the accumulation time limit is approaching, arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[15] They will provide a Uniform Hazardous Waste Manifest, a legal document that tracks the waste from your lab to its final treatment or disposal facility.[7][20]
Part 4: Spill & Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Protect Yourself: Don appropriate PPE before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[11][13] For a liquid spill, use an inert absorbent material like sand, silica gel, or vermiculite to soak up the spill.[12]
-
Collection: Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container for disposal.[14]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
Part 5: Data Summary & Visualization
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste containing tert-Butyl (3-amino-2-methylphenyl)carbamate.
Caption: Waste Disposal Decision Workflow.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling tert-Butyl (3-amino-2-methylphenyl)carbamate: Essential Safety and Operational Protocols
Hazard Identification and Risk Profile
Tert-Butyl (3-amino-2-methylphenyl)carbamate combines two key functional groups: an aromatic amine and a carbamate. This structure necessitates caution. Aromatic amines, as a class, are known for potential health hazards, and carbamates can also present risks.[1][2] Therefore, we must assume the compound may cause skin, eye, and respiratory irritation.[3][4] Prudent practice dictates handling it as a substance with potential for harm upon inhalation, ingestion, or skin contact.[5]
Core Personal Protective Equipment (PPE) Mandates
Engineering controls, such as a chemical fume hood, are the primary defense against respiratory exposure.[6] The following PPE is the mandatory minimum for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is required if there is a significant splash hazard. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[3] Aromatic amines and carbamates can be corrosive or irritating to the eyes.[7] |
| Skin & Body Protection | Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves for any signs of degradation before each use.[5][8] Lab Coat: A standard laboratory coat is required. For larger quantities or increased splash risk, a chemical-resistant apron should be worn over the lab coat.[8] | Carbamates and aromatic amines can potentially be absorbed through the skin.[8] Protective gloves and clothing create an essential barrier to prevent direct contact and systemic exposure. Contaminated clothing must be removed immediately and decontaminated before reuse.[9] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a certified chemical fume hood).[8] If engineering controls are insufficient or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for particulates) is necessary.[3] | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls are the preferred method of exposure control.[10] |
Operational Plan: A Step-by-Step Handling Protocol
A disciplined, procedural approach is critical to minimizing risk. The following workflow must be adhered to at all times.
Step 1: Preparation and Pre-Handling Checks
-
Designate the Work Area: All handling of tert-Butyl (3-amino-2-methylphenyl)carbamate must occur within a certified chemical fume hood.[6]
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[3]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, glassware, and waste containers, and place them within the fume hood to minimize movement in and out of the controlled space.
-
Don PPE: Put on all required PPE as detailed in the table above before opening the chemical container.
Step 2: Chemical Handling
-
Grounding: When transferring larger quantities of the solid, ground and bond the container and receiving equipment to prevent static discharge.[3]
-
Dispensing: Open the container slowly inside the fume hood. Use a spatula or scoopula to carefully transfer the solid.[11] Avoid creating dust.[12] If any dust is generated, allow it to settle within the hood before proceeding.
-
Container Management: Keep the primary chemical container tightly sealed when not in use.[5]
-
No Unattended Operations: Do not leave the active experiment unattended.[10]
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical. Wiping with a suitable solvent (e.g., ethanol) followed by soap and water is a common practice, but verify solvent compatibility with your equipment.
-
Area Decontamination: Wipe down the work surface inside the fume hood with a damp cloth or paper towel to collect any residual particulate matter.[4]
-
PPE Removal (Doffing): Remove PPE carefully to avoid cross-contamination. Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second) and dispose of them immediately.[13] Lab coats should be removed last. Wash hands and forearms thoroughly with soap and water after all PPE is removed.[5][11]
Logical Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely managing tert-Butyl (3-amino-2-methylphenyl)carbamate in a laboratory setting.
Caption: Logical workflow for the safe handling of tert-Butyl (3-amino-2-methylphenyl)carbamate.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Chemical Waste: All waste containing tert-Butyl (3-amino-2-methylphenyl)carbamate, including excess solid and solutions, must be disposed of as hazardous chemical waste.[9] Place it in a clearly labeled, sealed, and compatible waste container. Never pour chemical waste down the sink.[10][11]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, must also be disposed of as hazardous waste in a designated solid waste container.[4]
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: First Aid
In the event of an exposure, immediate and correct action is vital.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12] |
| Skin Contact | Take off immediately all contaminated clothing.[7] Wash the affected area with plenty of soap and water. If skin irritation occurs or persists, seek medical attention.[12] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[12] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][12] |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
